molecular formula C16H26N2O3S B15563368 RO5464466

RO5464466

Cat. No.: B15563368
M. Wt: 326.5 g/mol
InChI Key: UDLUYVVEARTGHQ-BBRMVZONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RO5464466 is a useful research compound. Its molecular formula is C16H26N2O3S and its molecular weight is 326.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H26N2O3S

Molecular Weight

326.5 g/mol

IUPAC Name

3-[[(1R,5S)-5-hydroxy-1,3,3-trimethylcyclohexyl]methylamino]benzenesulfonamide

InChI

InChI=1S/C16H26N2O3S/c1-15(2)8-13(19)9-16(3,10-15)11-18-12-5-4-6-14(7-12)22(17,20)21/h4-7,13,18-19H,8-11H2,1-3H3,(H2,17,20,21)/t13-,16-/m0/s1

InChI Key

UDLUYVVEARTGHQ-BBRMVZONSA-N

Origin of Product

United States

Foundational & Exploratory

RO5464466: A Technical Deep Dive into its Mechanism of Action Against Influenza A Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of RO5464466, a benzenesulfonamide (B165840) derivative with potent antiviral activity against Influenza A virus. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the molecular interactions, quantitative efficacy, and experimental validation of this promising antiviral compound.

Core Mechanism: Inhibition of Viral Entry

This compound is a small molecule inhibitor that specifically targets the influenza A virus hemagglutinin (HA) protein, a critical component for viral entry into host cells. The compound's primary mechanism of action is the stabilization of the pre-fusion conformation of HA. This stabilization prevents the low pH-induced conformational changes that are essential for the fusion of the viral envelope with the endosomal membrane of the host cell. By blocking this crucial step, this compound effectively halts the viral replication cycle at its initial stage.[1][2]

The inhibitory action of this compound is specific to Group 1 influenza A viruses, which includes the H1N1 subtype. It is not effective against Group 2 influenza A viruses, such as the H3N2 subtype, indicating a specific binding interaction within a conserved region of Group 1 HA proteins.[3]

Quantitative Efficacy

The antiviral potency of this compound and its analogs has been quantified in various in vitro assays. The following tables summarize the key efficacy data from published studies.

Compound Assay Type Influenza A Strain IC50 / EC50 (µM) Reference
This compoundHemolysis InhibitionH1N10.29[2]
This compoundCytopathic Effect (CPE)A/Weiss/43 (H1N1)0.21[3]
RO5487624 (analog)Cytopathic Effect (CPE)A/Weiss/43 (H1N1)0.086[3]
Compound 40 (analog)Cytopathic Effect (CPE)A/PR/8/34 (H1N1)Similar to this compound[3]

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration

Signaling Pathways and Molecular Interactions

The mechanism of this compound does not directly involve the modulation of host cell signaling pathways. Instead, it acts directly on a viral protein. The interaction is a classic example of structure-based drug design, where a small molecule binds to a specific pocket on a viral protein to inhibit its function.

The following diagram illustrates the influenza A virus entry pathway and the point of inhibition by this compound.

Influenza_Entry_Inhibition cluster_virus Influenza A Virus cluster_cell Host Cell Virus Virion Receptor Sialic Acid Receptor Virus->Receptor 1. Attachment HA_pre Hemagglutinin (Pre-fusion) Fusion Membrane Fusion HA_pre->Fusion Endosome Endosome Receptor->Endosome 2. Endocytosis Endosome->Fusion 3. Acidification (Low pH) Release Viral RNA Release Fusion->Release 4. Fusion & Release This compound This compound This compound->HA_pre Inhibits conformational change

Figure 1: Mechanism of this compound-mediated inhibition of influenza A virus entry.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the antiviral activity of this compound.

Cytopathic Effect (CPE) Inhibition Assay

This assay quantifies the ability of a compound to protect cells from virus-induced cell death.

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded into 96-well plates and incubated to form a confluent monolayer.

  • Compound Dilution: A serial dilution of the test compound (e.g., this compound) is prepared.

  • Infection and Treatment: The cell culture medium is removed, and the cells are infected with a specific multiplicity of infection (MOI) of influenza A virus. Immediately after infection, the diluted compounds are added to the respective wells.

  • Incubation: The plates are incubated for a defined period (e.g., 72 hours) at 37°C to allow for multiple rounds of viral replication and the development of CPE.

  • Quantification of Cell Viability: Cell viability is assessed using a colorimetric assay, such as the Neutral Red uptake assay. The absorbance is read using a plate reader.

  • Data Analysis: The EC50 value is calculated by plotting the percentage of CPE inhibition against the compound concentration.

CPE_Assay_Workflow start Start seed_cells Seed MDCK cells in 96-well plate start->seed_cells prepare_compound Prepare serial dilutions of this compound seed_cells->prepare_compound infect_cells Infect cells with Influenza A virus prepare_compound->infect_cells add_compound Add compound dilutions to wells infect_cells->add_compound incubate Incubate for 72 hours add_compound->incubate stain_cells Stain viable cells (e.g., Neutral Red) incubate->stain_cells read_plate Measure absorbance stain_cells->read_plate calculate_ec50 Calculate EC50 read_plate->calculate_ec50 end End calculate_ec50->end

Figure 2: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.
Hemolysis Inhibition Assay

This assay directly measures the ability of a compound to inhibit HA-mediated membrane fusion.

  • Virus and Compound Incubation: Influenza A virus is incubated with serial dilutions of the test compound.

  • Addition of Red Blood Cells (RBCs): A suspension of chicken red blood cells is added to the virus-compound mixture. The HA on the virus surface binds to sialic acid receptors on the RBCs.

  • Acidification: The pH of the solution is lowered to trigger the conformational change in HA, which would normally lead to the fusion of the viral and RBC membranes, causing hemolysis (release of hemoglobin).

  • Centrifugation: The mixture is centrifuged to pellet the intact RBCs.

  • Quantification of Hemolysis: The amount of hemoglobin released into the supernatant is measured by reading the absorbance at a specific wavelength.

  • Data Analysis: The IC50 value is determined by plotting the percentage of hemolysis inhibition against the compound concentration.[2]

Hemolysis_Inhibition_Assay start Start prepare_virus_compound Incubate Influenza A virus with this compound dilutions start->prepare_virus_compound add_rbcs Add chicken Red Blood Cells (RBCs) prepare_virus_compound->add_rbcs acidify Lower pH to induce fusion add_rbcs->acidify centrifuge Centrifuge to pellet intact RBCs acidify->centrifuge measure_hemoglobin Measure hemoglobin in supernatant (absorbance) centrifuge->measure_hemoglobin calculate_ic50 Calculate IC50 measure_hemoglobin->calculate_ic50 end End calculate_ic50->end

Figure 3: Workflow for the Hemolysis Inhibition Assay.

Binding Site and Resistance

While the precise binding site of this compound on the hemagglutinin protein has not been definitively elucidated in the public domain, structure-activity relationship studies of benzenesulfonamide derivatives suggest that they bind to a conserved pocket in the stem region of the HA2 subunit. This pocket is crucial for the conformational rearrangements that lead to membrane fusion.

To date, specific resistance mutations to this compound have not been extensively characterized in published literature. However, it is anticipated that mutations in the putative binding pocket within the HA2 stem region could confer resistance to this class of inhibitors. Further research is required to identify and characterize such resistance mutations to understand the long-term potential of this antiviral strategy.

Conclusion

This compound represents a promising class of influenza A virus entry inhibitors with a distinct mechanism of action targeting the hemagglutinin protein. Its ability to stabilize the pre-fusion conformation of HA effectively blocks viral entry, a critical step in the viral life cycle. The quantitative efficacy data and the detailed experimental protocols provided in this guide offer a solid foundation for further research and development of HA-targeted antivirals. Future studies focusing on the precise binding site, the structural basis of its inhibitory activity, and the potential for resistance will be crucial in advancing this compound towards clinical applications.

References

RO5464466: A Potent Inhibitor of Influenza A Hemagglutinin-Mediated Fusion

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of RO5464466, a benzenesulfonamide (B165840) derivative that acts as a potent and specific inhibitor of influenza A virus hemagglutinin (HA)-mediated membrane fusion. By targeting the HA protein, this compound effectively blocks the entry of the virus into host cells, representing a promising strategy for antiviral therapy. This document details the mechanism of action of this compound, presents key quantitative data on its antiviral activity, outlines detailed experimental protocols for its evaluation, and visualizes the underlying biological processes and experimental workflows through diagrams. This guide is intended for researchers, scientists, and drug development professionals engaged in the field of antiviral research and development.

Introduction to Influenza Hemagglutinin as an Antiviral Target

Influenza viruses initiate infection by binding to sialic acid receptors on the surface of host cells, a process mediated by the viral surface glycoprotein (B1211001) hemagglutinin (HA). Following endocytosis, the acidic environment of the endosome triggers a conformational change in HA, leading to the fusion of the viral envelope with the endosomal membrane and the release of the viral genome into the cytoplasm.[1][2] This fusion process is a critical step in the viral life cycle and presents an attractive target for antiviral drug development.

The HA protein is a homotrimer, with each monomer consisting of two subunits, HA1 and HA2. The HA1 subunit contains the receptor-binding site, while the HA2 subunit harbors the fusion peptide, a hydrophobic region essential for membrane fusion. Small molecules that can bind to HA and stabilize its pre-fusion conformation can effectively inhibit the low pH-induced conformational changes and, consequently, block viral entry.

This compound: A Benzenesulfonamide-Based Hemagglutinin Fusion Inhibitor

This compound is a member of a class of benzenesulfonamide derivatives identified as potent inhibitors of influenza A virus fusion.[2] It exhibits specific activity against H1N1 subtype influenza viruses by directly targeting the HA protein.[1]

Mechanism of Action

This compound acts by stabilizing the pre-fusion conformation of hemagglutinin. This stabilization prevents the acid-induced conformational rearrangement of the HA2 subunit that is necessary to expose the fusion peptide and mediate the fusion of the viral and endosomal membranes.[1][3] By locking HA in its pre-fusion state, this compound effectively blocks the release of the viral ribonucleoprotein (vRNP) complexes into the host cell cytoplasm, thereby halting the infection at an early stage.[2]

cluster_virus_entry Influenza Virus Entry and Fusion cluster_inhibition Inhibition by this compound Virus Binding Virus Binding Endocytosis Endocytosis Virus Binding->Endocytosis Endosome Acidification Endosome Acidification Endocytosis->Endosome Acidification HA Conformational Change HA Conformational Change Endosome Acidification->HA Conformational Change Membrane Fusion Membrane Fusion HA Conformational Change->Membrane Fusion vRNP Release vRNP Release Membrane Fusion->vRNP Release This compound This compound This compound->HA Conformational Change Inhibits

Figure 1: Mechanism of Action of this compound.

Quantitative Data

The antiviral activity of this compound and its analogs has been quantified using various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) and effective concentrations (EC50) against different influenza A virus strains.

Compound Assay Virus Strain IC50 / EC50 (µM) Reference
This compoundHemolysis InhibitionA/Weiss/43 (H1N1)0.29[1]
This compoundCPE InhibitionA/Weiss/43 (H1N1)0.21[3][4]
RO5487624 (analog)CPE InhibitionA/Weiss/43 (H1N1)0.086[3][4]

Table 1: In vitro antiviral activity of this compound and its analog.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of HA fusion inhibitors like this compound.

Hemolysis Inhibition Assay

This assay measures the ability of a compound to inhibit the low pH-induced hemolysis of red blood cells (RBCs) by influenza virus.

Principle: At neutral pH, the HA on the influenza virus surface binds to sialic acid receptors on RBCs, causing agglutination. Upon acidification, HA undergoes a conformational change, leading to fusion with the RBC membrane and subsequent hemolysis (release of hemoglobin). A fusion inhibitor will prevent this hemolysis.

Protocol:

  • Virus-Compound Incubation: Serially dilute the test compound in phosphate-buffered saline (PBS). Mix the diluted compound with a standardized amount of influenza virus and incubate at 37°C for 1 hour to allow for binding.

  • Virus-RBC Incubation: Add a suspension of chicken red blood cells (e.g., 2% in PBS) to the virus-compound mixture. Incubate at 4°C for 1 hour to allow for hemagglutination.

  • Acidification: Pellet the RBCs by centrifugation at low speed (e.g., 500 x g) at 4°C. Resuspend the pellet in a pre-chilled acidic buffer (e.g., pH 5.0-5.5) and incubate at 37°C for a defined period (e.g., 30 minutes) to induce hemolysis.

  • Quantification: Pellet the remaining intact RBCs and cell debris by centrifugation. Transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Data Analysis: Calculate the percentage of hemolysis inhibition relative to a virus-only control (0% inhibition) and a no-virus control (100% inhibition). Determine the IC50 value, which is the concentration of the compound that inhibits hemolysis by 50%.

cluster_workflow Hemolysis Inhibition Assay Workflow A Virus + Compound Incubation (37°C, 1 hr) B Add Chicken RBCs (4°C, 1 hr) A->B C Centrifuge and Resuspend in Acidic Buffer B->C D Incubate to Induce Hemolysis (37°C, 30 min) C->D E Centrifuge and Collect Supernatant D->E F Measure Absorbance (540 nm) E->F G Calculate % Inhibition and IC50 F->G

Figure 2: Workflow for the Hemolysis Inhibition Assay.
Plaque Reduction Neutralization Test (PRNT)

This assay determines the concentration of an antiviral compound required to reduce the number of virus-induced plaques by 50%.

Principle: Influenza virus infection of a confluent monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) results in localized areas of cell death, forming visible plaques. The presence of a neutralizing antiviral compound will inhibit viral replication and reduce the number and size of these plaques.

Protocol:

  • Cell Seeding: Seed MDCK cells in 6-well or 12-well plates and grow to confluency.

  • Virus-Compound Incubation: Prepare serial dilutions of the test compound. Mix each dilution with a known amount of influenza virus (e.g., 100 plaque-forming units - PFU) and incubate at 37°C for 1 hour.

  • Infection: Wash the confluent MDCK cell monolayers with PBS and infect with the virus-compound mixtures. Allow the virus to adsorb for 1 hour at 37°C.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) with or without the test compound. This restricts the spread of progeny virus to adjacent cells, leading to the formation of distinct plaques.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

  • Plaque Visualization and Counting: Fix the cells (e.g., with 4% formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value, which is the concentration of the compound that reduces the plaque number by 50%.

Trypsin Sensitivity Assay

This assay assesses the conformational state of HA. The pre-fusion conformation of HA is resistant to trypsin digestion, while the low pH-induced post-fusion conformation is susceptible.

Principle: An inhibitor that stabilizes the pre-fusion conformation of HA will protect it from trypsin cleavage even after exposure to low pH.

Protocol:

  • Compound Incubation: Incubate purified influenza virus or recombinant HA with the test compound at 37°C for 15 minutes.

  • Acid Treatment: Lower the pH of the mixture to approximately 5.0 by adding a citrate (B86180) buffer and incubate for another 15 minutes at 37°C to induce the conformational change.

  • Neutralization: Neutralize the mixture by adding a Tris-HCl buffer to bring the pH back to approximately 7.5.

  • Trypsin Digestion: Add trypsin to the mixture and incubate at 37°C for 30 minutes.

  • Analysis: Analyze the protein fragments by SDS-PAGE and Coomassie blue staining. The presence of intact HA bands in the presence of the compound, despite acid treatment, indicates stabilization of the pre-fusion conformation.[1]

Clinical Development Status

As of the current date, there is no publicly available information from sources such as ClinicalTrials.gov indicating that this compound is currently in clinical trials. Further investigation into company-specific pipelines or publications may be required for the most up-to-date status.

Conclusion

This compound represents a promising class of small-molecule inhibitors that specifically target the hemagglutinin-mediated fusion of influenza A virus. Its mechanism of action, which involves the stabilization of the pre-fusion conformation of HA, has been well-characterized through a variety of in vitro assays. The quantitative data demonstrate its potent antiviral activity against H1N1 strains. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and development of this and other novel HA fusion inhibitors. Further preclinical and clinical studies will be essential to determine the therapeutic potential of this compound and its analogs in the treatment of influenza.

References

In-depth Technical Guide: The Challenge of Identifying RO5464466 Benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for the chemical structure and associated data for a compound identified as "RO5464466 benzenesulfonamide (B165840)," publicly available information is insufficient to construct a detailed technical guide as requested. The designation "this compound" appears to be an internal research or catalog code, and its specific chemical identity, including its IUPAC name and SMILES string, is not disclosed in accessible scientific databases, patents, or publications.

Initial investigations into the general structure of benzenesulfonamide and its derivatives did not yield any specific matches for the "this compound" identifier. Subsequent, more targeted searches for this specific code, including in chemical databases, patent records, and clinical trial registries, were also unsuccessful in revealing the precise molecular structure.

The lack of a defined chemical structure makes it impossible to fulfill the core requirements of the user's request. Without this foundational information, the following critical components of a technical guide cannot be provided:

  • Chemical Structure and Properties: A definitive representation of the molecule, its systematic name, and calculated properties such as molecular weight and formula are unavailable.

  • Quantitative Data: It is not possible to locate and summarize quantitative data from experimental studies, as there are no public documents linking "this compound" to specific experimental results.

  • Experimental Protocols: Detailed methodologies for synthesis, purification, or biological assays related to this specific compound cannot be described.

  • Signaling Pathways and logical relationships: Visualization of signaling pathways or experimental workflows involving this compound is not feasible without understanding its biological targets and mechanism of action, which are not publicly documented.

It is common in the pharmaceutical and biotechnology industries for compounds to be referenced by internal codes during development. The detailed chemical and biological information for such compounds often remains proprietary until it is disclosed in patents or scientific publications.

At present, the information required to generate an in-depth technical guide or whitepaper on "this compound benzenesulfonamide" is not available in the public domain. Further clarification on the specific chemical structure or an alternative public identifier for this compound would be necessary to proceed with this request.

In Vitro Antiviral Profile of RO5464466: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO5464466, a benzenesulfonamide (B165840) derivative, has demonstrated notable in vitro antiviral activity, primarily against the influenza A virus. This technical guide provides a comprehensive analysis of its antiviral properties, drawing from available preclinical research. The document details the compound's mechanism of action, summarizes its quantitative antiviral efficacy, and outlines the experimental methodologies employed in its evaluation. Visual representations of the fusion inhibition mechanism and experimental workflows are included to facilitate a deeper understanding of its function and assessment.

Introduction

Influenza remains a significant global health concern, necessitating the development of novel antiviral agents to combat seasonal epidemics, pandemic threats, and the emergence of drug-resistant strains. This compound has emerged as a promising small molecule inhibitor that targets a critical step in the influenza virus lifecycle: membrane fusion. By specifically inhibiting the function of the viral hemagglutinin (HA) protein, this compound prevents the virus from releasing its genetic material into the host cell, thereby halting the replication process at an early stage. This document serves as a technical resource for researchers and drug development professionals, consolidating the available in vitro data on this compound.

Mechanism of Action: Inhibition of Hemagglutinin-Mediated Fusion

This compound exerts its antiviral effect by directly targeting the influenza virus hemagglutinin (HA) protein.[1][2][3][4] HA is a trimeric glycoprotein (B1211001) on the surface of the virus that mediates two crucial functions: binding to sialic acid receptors on the host cell and, following endocytosis, fusing the viral envelope with the endosomal membrane. This fusion process is triggered by the acidic environment of the endosome, which induces a conformational change in the HA protein.

This compound is believed to stabilize the pre-fusion conformation of HA, preventing the acid-induced conformational changes necessary for membrane fusion.[1][4] This inhibition of fusion effectively traps the virus within the endosome, preventing the release of the viral ribonucleoproteins (vRNPs) into the cytoplasm and subsequent nuclear import and replication.

Figure 1: Mechanism of this compound-mediated influenza fusion inhibition.

Quantitative In Vitro Antiviral Activity

The antiviral potency of this compound has been quantified using various in vitro assays. The following table summarizes the key efficacy data against the Influenza A/Weiss/43 (H1N1) strain.

Parameter Assay Type Virus Strain Cell Line Value Reference
EC50 Cytopathic Effect (CPE) AssayInfluenza A/Weiss/43 (H1N1)MDCK210 nM[3]
IC50 HA-mediated Hemolysis AssayInfluenza A/Weiss/43 (H1N1)Chicken Erythrocytes0.29 µM[1][4]
Progeny Virus Inhibition Virus Yield Reduction AssayInfluenza A/Weiss/43 (H1N1)MDCKComplete blockage at 3.16 µM[4][5]

Note: The 50% cytotoxic concentration (CC50) for this compound in Madin-Darby Canine Kidney (MDCK) cells was not explicitly stated in the reviewed literature, and therefore the Selectivity Index (SI = CC50/EC50) could not be calculated.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to evaluate the in vitro antiviral activity of this compound.

Cytopathic Effect (CPE) Reduction Assay

This assay determines the concentration of a compound required to inhibit the virus-induced destruction of host cells.

Protocol:

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded into 96-well plates and incubated until a confluent monolayer is formed.

  • Compound Preparation: this compound is serially diluted to various concentrations.

  • Infection and Treatment: The cell culture medium is removed, and the cells are washed. The cells are then infected with influenza A virus (e.g., A/Weiss/43 H1N1) in the presence of the different concentrations of this compound. Control wells include uninfected cells (cell control) and infected, untreated cells (virus control).

  • Incubation: The plates are incubated at 37°C in a 5% CO2 environment for a period sufficient to observe significant cytopathic effect in the virus control wells (typically 48-72 hours).

  • Quantification of Cell Viability: The extent of cytoprotection is measured. A common method is staining the remaining viable cells with a dye such as crystal violet. The dye is then solubilized, and the optical density (OD) is measured using a spectrophotometer.

  • Data Analysis: The percentage of CPE inhibition is calculated for each compound concentration relative to the cell and virus controls. The EC50 value, the concentration of the compound that inhibits CPE by 50%, is determined by regression analysis.

CPE_Assay_Workflow cluster_workflow Cytopathic Effect (CPE) Assay Workflow A 1. Seed MDCK cells in 96-well plate B 2. Prepare serial dilutions of this compound A->B C 3. Infect cells with Influenza A virus & add compound B->C D 4. Incubate for 48-72h at 37°C C->D E 5. Stain viable cells (e.g., Crystal Violet) D->E F 6. Measure Optical Density (OD) E->F G 7. Calculate EC50 value F->G

Figure 2: Workflow for the Cytopathic Effect (CPE) Reduction Assay.
HA-Mediated Hemolysis Inhibition Assay

This assay assesses the ability of a compound to inhibit the low-pH-induced fusion of the influenza virus with red blood cell membranes, which results in the release of hemoglobin (hemolysis).

Protocol:

  • Virus and Compound Incubation: Influenza virus is incubated with varying concentrations of this compound.

  • Addition of Erythrocytes: A suspension of chicken red blood cells (erythrocytes) is added to the virus-compound mixture.

  • Acidification: The mixture is briefly acidified to a low pH (e.g., pH 5.0) to trigger the conformational change in HA and induce hemolysis.

  • Neutralization and Centrifugation: The reaction is stopped by neutralizing the pH. The intact red blood cells are pelleted by centrifugation.

  • Quantification of Hemolysis: The amount of hemoglobin released into the supernatant is measured spectrophotometrically by reading the absorbance at a specific wavelength.

  • Data Analysis: The percentage of hemolysis inhibition is calculated for each compound concentration. The IC50 value, the concentration of the compound that inhibits hemolysis by 50%, is determined.

Time-of-Addition Experiment

This experiment helps to pinpoint the stage of the viral replication cycle that is inhibited by the compound.

Protocol:

  • Cell and Virus Preparation: A confluent monolayer of MDCK cells is prepared in multi-well plates. The cells are then infected with influenza A virus.

  • Timed Compound Addition: this compound is added to the infected cell cultures at different time points relative to the time of infection (e.g., during virus adsorption, immediately after, or at various hours post-infection).

  • Incubation and Virus Yield Measurement: After a single replication cycle (e.g., 8-10 hours), the cells are lysed, and the amount of progeny virus produced (virus yield) is quantified, typically by a TCID50 (50% Tissue Culture Infectious Dose) assay.

  • Data Analysis: The virus yields from the treated wells are compared to those from untreated control wells. A significant reduction in virus yield when the compound is added at early time points indicates inhibition of an early stage of replication, such as entry or fusion.[1]

Conclusion

The available in vitro data strongly suggest that this compound is a potent inhibitor of influenza A virus replication. Its mechanism of action, targeting the viral hemagglutinin protein to block membrane fusion, represents a valuable strategy for antiviral drug development. The quantitative data, although limited to a single primary virus strain in the public domain, indicates high potency in the nanomolar to low micromolar range. The detailed experimental protocols provided herein offer a foundation for further investigation and comparative studies. Future research should aim to determine the cytotoxicity profile (CC50) of this compound to establish its selectivity index, and to evaluate its efficacy against a broader range of influenza strains, including clinical isolates and drug-resistant variants. Such studies will be crucial in further defining the therapeutic potential of this promising antiviral compound.

References

RO5464466: A Technical Guide on Target Specificity for H1N1 Influenza Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target specificity of RO5464466, a benzenesulfonamide (B165840) derivative, against H1N1 influenza A virus strains. This document details the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant pathways and workflows.

Core Concepts: Mechanism of Action

This compound is an antiviral compound that specifically targets the hemagglutinin (HA) protein of influenza A viruses. Its mechanism of action centers on the inhibition of the viral fusion process, a critical step in the influenza virus life cycle.[1][2][3]

Upon entry into the host cell's endosome, the acidic environment triggers a conformational change in the HA protein, exposing a fusion peptide that facilitates the fusion of the viral envelope with the endosomal membrane. This fusion event releases the viral ribonucleoprotein complexes into the cytoplasm, allowing for viral replication.

This compound acts as an HA stabilizer.[4] It binds to the HA protein and stabilizes its pre-fusion conformation, preventing the acid-induced conformational changes necessary for membrane fusion.[1][2][3] By inhibiting this crucial step, this compound effectively blocks the entry of the viral genome into the host cell, thus halting the replication cycle.[1][2][3][4]

Quantitative Data Summary

The in vitro antiviral activity of this compound and its analogue, RO5487624, has been primarily characterized against the influenza A/Weiss/43 (H1N1) strain. The following table summarizes the key quantitative data from a cytopathic effect (CPE) assay.

CompoundVirus StrainAssayEC50 (µM)
This compoundInfluenza A/Weiss/43 (H1N1)CPE0.21
RO5487624Influenza A/Weiss/43 (H1N1)CPENot explicitly stated, but described as having similar in vitro activity to this compound

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

At a concentration of 3.16 µM, approximately 10 times its EC50, this compound was shown to completely block the production of progeny influenza virus in an in vitro cell-based system.[4] Furthermore, in a multiple-round infection assay, this compound dramatically reduced the overall production of progeny viruses by 8 log units compared to a negative control.[1][2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

One-Cycle Time Course of Inhibition Assay

This assay determines the specific stage of the viral replication cycle that is inhibited by the compound.

Protocol:

  • Seed Madin-Darby Canine Kidney (MDCK) cells in 24-well plates at a density of 2 x 10^5 cells per well and grow until confluent.

  • Inoculate the confluent cell monolayers with 140 plaque-forming units (PFU) of influenza A/Weiss/43 (H1N1) virus.

  • Allow the virus to adsorb for 1 hour on ice.

  • Wash the wells with phosphate-buffered saline (PBS) to remove unadsorbed virus.

  • Add medium containing 2 µg/mL of trypsin to the wells and incubate at 37°C in a CO2 incubator. This marks the 0-hour post-infection point.

  • Add this compound at a final concentration of 20 µM at different time intervals post-infection: -1 to 0 hours (during absorption), -1 to 2 hours, 0 to 2 hours, 2 to 4 hours, 4 to 6 hours, 6 to 8 hours, and 8 to 10 hours.

  • After each treatment period, wash the cell monolayer and replace the medium with fresh, compound-free medium.

  • At 10 hours post-infection, lyse the cells and determine the virus yield by measuring the 50% tissue culture infectious dose (TCID50).

  • Perform each condition in triplicate and include a DMSO control.

Hemagglutinin (HA)-Mediated Hemolysis Inhibition Assay

This assay assesses the ability of the compound to inhibit the low pH-induced, HA-mediated fusion of viral and red blood cell membranes.

Protocol:

  • Mix this compound with influenza virus-containing allantoic fluid.

  • Add a suspension of freshly prepared chicken red blood cells (erythrocytes) to the mixture.

  • Acidify the mixture to various pH levels ranging from 4.85 to 6.0.

  • Incubate the suspension at 37°C for 30 minutes.

  • Centrifuge the suspension briefly to pellet the intact red blood cells.

  • Transfer the supernatant, containing released hemoglobin from lysed cells, to a new plate.

  • Measure the optical density at 540 nm (OD540) to quantify the amount of hemoglobin released, which is indicative of hemolysis.

  • As a control, subject a suspension of erythrocytes alone to the same pH range to measure low pH-induced hemolysis in the absence of the virus.

Trypsin Sensitivity Assay

This assay determines if the compound stabilizes the pre-fusion conformation of HA, making it resistant to trypsin digestion at neutral pH.

Protocol:

  • Isolate and purify the HA protein from the influenza virus.

  • Incubate the purified HA with the test compound (e.g., this compound or RO5487624) at a concentration of 10 µM.

  • Expose the HA-compound mixture to trypsin at a neutral pH.

  • Analyze the digestion of the HA protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protection of HA from trypsin degradation indicates that the compound has stabilized the pre-fusion conformation.

Visualizations

Signaling Pathway: Inhibition of HA-Mediated Membrane Fusion

Caption: Mechanism of this compound-mediated inhibition of influenza virus fusion.

Experimental Workflow: One-Cycle Time Course of Inhibition Assay

G start Start seed_cells Seed MDCK Cells in 24-well Plates start->seed_cells grow_cells Incubate to Confluence seed_cells->grow_cells infect_cells Inoculate with H1N1 Virus (140 PFU) grow_cells->infect_cells adsorb_virus Adsorb Virus (1 hr on ice) infect_cells->adsorb_virus wash1 Wash with PBS adsorb_virus->wash1 add_media Add Trypsin-containing Media (t=0) wash1->add_media add_compound Add this compound (20 µM) at Different Time Intervals add_media->add_compound incubate_treatment Incubate for Treatment Period add_compound->incubate_treatment wash2 Wash to Remove Compound incubate_treatment->wash2 incubate_final Incubate in Fresh Media until t=10 hrs wash2->incubate_final lyse_cells Lyse Cells incubate_final->lyse_cells measure_yield Determine Virus Yield (TCID50 Assay) lyse_cells->measure_yield end End measure_yield->end

Caption: Workflow for the one-cycle time course of inhibition assay.

Logical Relationship: Rationale for In Vivo Studies

G in_vitro_activity This compound shows potent in vitro anti-H1N1 activity in_vivo_rationale Rationale for In Vivo Efficacy Studies in_vitro_activity->in_vivo_rationale mechanism Mechanism of Action: HA Fusion Inhibition Confirmed mechanism->in_vivo_rationale analogue_props Analogue RO5487624 has similar in vitro activity and better pharmacokinetic properties analogue_props->in_vivo_rationale in_vivo_study In Vivo Efficacy Study in Mice Challenged with H1N1 in_vivo_rationale->in_vivo_study protective_effect Demonstrated Protective Effect in_vivo_study->protective_effect

Caption: Logical flow from in vitro findings to in vivo testing.

References

Preclinical Profile of RO5464466: An Influenza A Virus Fusion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for RO5464466, a benzenesulfonamide (B165840) derivative investigated for its antiviral activity against influenza A virus. This document details the compound's mechanism of action, summarizes its in vitro and in vivo efficacy, and provides detailed experimental protocols for key assays used in its evaluation.

Core Mechanism of Action: Inhibition of Viral Fusion

This compound is an antiviral compound that specifically targets the influenza A virus hemagglutinin (HA) protein.[1][2] Its mechanism of action lies in the inhibition of the viral fusion process, a critical step in the influenza virus life cycle. This compound stabilizes the pre-fusion conformation of HA, preventing the low pH-induced conformational changes that are necessary for the fusion of the viral envelope with the endosomal membrane of the host cell.[1] This action effectively blocks the release of the viral ribonucleoprotein (vRNP) complex into the cytoplasm, thereby halting the infection at an early stage.[1][2]

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Caption: Mechanism of this compound action on influenza virus entry.

Quantitative In Vitro Efficacy

The antiviral activity of this compound has been evaluated against various influenza A virus strains in cell culture. The following table summarizes the key quantitative data from these in vitro studies.

Assay Type Virus Strain Cell Line EC50 (µM) CC50 (µM) Selectivity Index (SI) Reference
CPE ReductionA/Weiss/43 (H1N1)MDCK~0.316>100>316
Plaque ReductionA/Weiss/43 (H1N1)MDCKNot ReportedNot ReportedNot Reported

EC50 (50% effective concentration) is the concentration of the compound that inhibits the viral effect by 50%. CC50 (50% cytotoxic concentration) is the concentration of the compound that causes a 50% reduction in cell viability. The Selectivity Index (SI) is the ratio of CC50 to EC50 and indicates the therapeutic window of the compound.

In Vivo Efficacy in a Mouse Model

The in vivo efficacy of a benzenesulfonamide compound, RO5487624 (a close analog of this compound with similar in vitro activity and better pharmacokinetic properties), was assessed in a mouse model of influenza A (H1N1) infection. While the compound did demonstrate a protective effect, its efficacy was reported to be weaker than that of oseltamivir (B103847) and ribavirin.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Cytopathic Effect (CPE) Reduction Assay

This assay is used to determine the concentration of an antiviral compound required to protect cells from the virus-induced cell death.

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded into 96-well plates at a density that allows for the formation of a confluent monolayer overnight.

  • Compound Preparation: this compound is serially diluted in cell culture medium to achieve a range of concentrations.

  • Infection: The cell monolayers are washed and then infected with an influenza A virus strain (e.g., A/Weiss/43 H1N1) at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.

  • Treatment: Immediately after infection, the virus-containing medium is removed, and the serially diluted compound is added to the wells. Control wells include virus-only (no compound) and cell-only (no virus, no compound) controls.

  • Incubation: Plates are incubated at 37°C in a 5% CO2 environment for 48-72 hours.

  • CPE Assessment: The extent of CPE in each well is visually scored under a microscope or quantified using a cell viability assay (e.g., MTT, MTS, or neutral red uptake).

  • Data Analysis: The EC50 is calculated by plotting the percentage of CPE inhibition against the compound concentration and fitting the data to a dose-response curve. The CC50 is determined in parallel on uninfected cells.

Plaque Reduction Assay

This assay measures the ability of an antiviral compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

  • Cell Seeding: MDCK cells are seeded in 6-well or 12-well plates to form a confluent monolayer.

  • Infection: Cell monolayers are infected with a low dose of influenza virus (e.g., 100-200 plaque-forming units per well) for 1 hour at 37°C to allow for viral adsorption.

  • Treatment and Overlay: After adsorption, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or Avicel) containing various concentrations of this compound.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 2-3 days to allow for plaque development.

  • Plaque Visualization: The overlay is removed, and the cell monolayer is fixed and stained with a solution like crystal violet, which stains viable cells, leaving the plaques as clear zones.

  • Data Analysis: The number of plaques in each well is counted, and the percentage of plaque reduction compared to the virus control is calculated for each compound concentration. The EC50 is determined from the dose-response curve.

Hemagglutination (HA) Inhibition Assay

This assay is used to determine if a compound directly interferes with the ability of the influenza virus to agglutinate red blood cells (RBCs), a function mediated by the HA protein.

  • Virus and RBC Preparation: A standardized amount of influenza virus (typically 4-8 hemagglutinating units) is prepared. A suspension of RBCs (e.g., chicken or turkey) is also prepared.

  • Compound Incubation: The virus is pre-incubated with serial dilutions of this compound for a specified period.

  • Hemagglutination: The compound-virus mixture is then added to a V-bottom 96-well plate, followed by the addition of the RBC suspension.

  • Observation: The plate is incubated at room temperature, and hemagglutination is observed. A positive result (hemagglutination) is indicated by the formation of a lattice of RBCs, while a negative result (inhibition) is indicated by the formation of a button of RBCs at the bottom of the well.

  • Interpretation: For this compound, which does not directly block receptor binding, no inhibition of hemagglutination is expected.

HA-Mediated Hemolysis Assay

This assay assesses the ability of a compound to inhibit the low pH-induced fusion activity of HA, which can be mimicked by the hemolysis of RBCs.

  • Virus Adsorption to RBCs: Influenza virus is adsorbed to a suspension of RBCs at 4°C.

  • Compound Treatment: The virus-RBC complexes are then incubated with different concentrations of this compound.

  • Low pH Trigger: The pH of the suspension is lowered (e.g., to pH 5.0-5.5) to trigger the conformational change in HA and induce hemolysis.

  • Quantification of Hemolysis: The degree of hemolysis is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 540 nm), which corresponds to the amount of hemoglobin released.

  • Data Analysis: The percentage of hemolysis inhibition is calculated relative to the control (no compound), and the IC50 (50% inhibitory concentration) is determined.

Experimental Workflows

The following diagrams illustrate the typical workflows for in vitro screening of anti-influenza compounds and the specific mechanism of action study for a fusion inhibitor like this compound.

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In Vitro Anti-Influenza Drug Screening Workflow cluster_primary_screening Primary Screening cluster_secondary_assays Secondary Assays cluster_moa_studies Mechanism of Action Studies cluster_lead_optimization Lead Optimization Compound Library Compound Library High-Throughput Screening (e.g., CPE assay) High-Throughput Screening (e.g., CPE assay) Compound Library->High-Throughput Screening (e.g., CPE assay) Hit Identification Hit Identification High-Throughput Screening (e.g., CPE assay)->Hit Identification Dose-Response Analysis (EC50) Dose-Response Analysis (EC50) Hit Identification->Dose-Response Analysis (EC50) Cytotoxicity Assay (CC50) Cytotoxicity Assay (CC50) Dose-Response Analysis (EC50)->Cytotoxicity Assay (CC50) Selectivity Index (SI) Calculation Selectivity Index (SI) Calculation Cytotoxicity Assay (CC50)->Selectivity Index (SI) Calculation Plaque Reduction Assay Plaque Reduction Assay Selectivity Index (SI) Calculation->Plaque Reduction Assay Time-of-Addition Assay Time-of-Addition Assay Plaque Reduction Assay->Time-of-Addition Assay Hemagglutination Inhibition Assay Hemagglutination Inhibition Assay Time-of-Addition Assay->Hemagglutination Inhibition Assay HA-Mediated Hemolysis Assay HA-Mediated Hemolysis Assay Hemagglutination Inhibition Assay->HA-Mediated Hemolysis Assay Lead Candidate Selection Lead Candidate Selection HA-Mediated Hemolysis Assay->Lead Candidate Selection

Caption: A generalized workflow for in vitro screening of anti-influenza compounds.

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Experimental Workflow for this compound Evaluation cluster_initial_activity Initial Antiviral Activity cluster_confirmation Confirmation of Antiviral Effect cluster_moa Mechanism of Action Elucidation cluster_invivo In Vivo Efficacy This compound This compound CPE Reduction Assay CPE Reduction Assay This compound->CPE Reduction Assay Determine EC50 Cytotoxicity Assay Cytotoxicity Assay CPE Reduction Assay->Cytotoxicity Assay Determine CC50 Calculate Selectivity Index Calculate Selectivity Index Cytotoxicity Assay->Calculate Selectivity Index Plaque Reduction Assay Plaque Reduction Assay Calculate Selectivity Index->Plaque Reduction Assay Confirm inhibition of virus spread Time-of-Addition Study Time-of-Addition Study Plaque Reduction Assay->Time-of-Addition Study Identify stage of viral life cycle inhibited Hemagglutination Inhibition Assay Hemagglutination Inhibition Assay Time-of-Addition Study->Hemagglutination Inhibition Assay Rule out receptor binding inhibition HA-Mediated Hemolysis Assay HA-Mediated Hemolysis Assay Hemagglutination Inhibition Assay->HA-Mediated Hemolysis Assay Confirm inhibition of HA-mediated fusion Mouse Model of Influenza Infection Mouse Model of Influenza Infection HA-Mediated Hemolysis Assay->Mouse Model of Influenza Infection Evaluate therapeutic potential

Caption: Specific experimental workflow for characterizing this compound.

References

RO5464466: A Technical Guide to the Stabilization of Influenza Hemagglutinin in its Pre-fusion Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of RO5464466, a small molecule inhibitor of influenza A virus. It details the compound's mechanism of action, which involves the stabilization of the viral hemagglutinin (HA) protein in its pre-fusion state, thereby preventing a critical conformational change required for viral entry into host cells. This document summarizes key quantitative data, outlines experimental protocols for studying such inhibitors, and provides visual representations of the underlying biological pathways and experimental workflows.

Core Mechanism of Action: Stabilizing the Pre-fusion State

This compound is a benzenesulfonamide (B165840) derivative that targets the HA protein of influenza A viruses, particularly H1N1 strains. Its antiviral activity stems from its ability to bind to the HA protein and stabilize its pre-fusion conformation. This stabilization prevents the acid-induced conformational rearrangement of HA that is essential for the fusion of the viral envelope with the endosomal membrane of the host cell. By locking HA in its pre-fusion state, this compound effectively blocks the release of the viral genome into the cytoplasm, thus inhibiting viral replication at an early stage.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its analogue, RO5487624. This data is crucial for understanding the potency and specificity of these compounds.

CompoundAssayVirus StrainIC50 (µM)Reference
This compoundHemolysis InhibitionInfluenza A/Weiss/43 (H1N1)0.29[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of HA stabilization agents like this compound.

Hemolysis Inhibition Assay

This assay assesses the ability of a compound to prevent the low-pH induced fusion of the influenza virus with red blood cells, which results in hemolysis.

Materials:

  • Influenza virus stock (e.g., A/Weiss/43 H1N1)

  • Fresh chicken red blood cells (cRBCs)

  • Phosphate-buffered saline (PBS)

  • Sodium acetate (B1210297) buffer (0.5 M, pH 5.2)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well V-bottom plates

  • Spectrophotometer

Protocol:

  • Prepare a 2% (v/v) suspension of cRBCs in PBS.

  • In a 96-well plate, serially dilute the test compound in PBS.

  • Add a standardized amount of influenza virus to each well containing the test compound and incubate at room temperature for 30 minutes.

  • Add the 2% cRBC suspension to each well and incubate at 37°C for 30 minutes to allow for virus adsorption.

  • To induce hemolysis, add sodium acetate buffer (pH 5.2) to each well and incubate at 37°C for 30 minutes.

  • Centrifuge the plate at 1,200 rpm for 6 minutes to pellet the intact cRBCs.

  • Transfer the supernatant to a new flat-bottom 96-well plate.

  • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) using a spectrophotometer.

  • Calculate the percentage of hemolysis inhibition relative to a virus-only control (0% inhibition) and a no-virus control (100% inhibition).

  • Determine the IC50 value, the concentration of the compound that inhibits hemolysis by 50%.[1]

Trypsin Sensitivity Assay

This assay is used to determine if a compound stabilizes the pre-fusion conformation of HA. The pre-fusion form of HA is resistant to trypsin digestion, while the post-fusion conformation is susceptible.

Materials:

  • Purified influenza virus or recombinant HA protein

  • TPCK-treated trypsin

  • Sodium acetate buffer (pH 5.0)

  • Tris-HCl buffer (pH 7.5)

  • Test compound (e.g., this compound) dissolved in DMSO

  • SDS-PAGE gels and associated reagents

  • Western blotting apparatus and anti-HA antibodies

Protocol:

  • Pre-incubate the purified virus or recombinant HA with various concentrations of the test compound.

  • Expose the virus-compound mixture to a low pH environment (e.g., sodium acetate buffer, pH 5.0) for a short period to induce the conformational change in the absence of the inhibitor.

  • Neutralize the pH of the solution with Tris-HCl buffer.

  • Add TPCK-treated trypsin to the mixture and incubate to allow for digestion of the conformationally changed HA.

  • Stop the trypsin digestion by adding a trypsin inhibitor or by boiling in SDS-PAGE sample buffer.

  • Analyze the samples by SDS-PAGE and Western blotting using an anti-HA antibody to visualize the HA protein.

  • A protective effect of the compound is observed if the HA protein remains intact (uncleaved) in the presence of the compound, while it is digested in the control sample without the compound.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to the mechanism of action of this compound.

Influenza Virus Entry and Fusion Pathway

Influenza_Entry Influenza Virus Entry and Uncoating cluster_extracellular Extracellular Space cluster_endosome Endosome cluster_cytoplasm Cytoplasm Virus Virus Receptor Sialic Acid Receptor Virus->Receptor 1. Attachment (HA binding to Sialic Acid) Host_Cell Host_Cell Endocytosis 2. Endocytosis Acidification 3. Endosome Acidification (Low pH) Endocytosis->Acidification Conformational_Change 4. HA Conformational Change (Pre-fusion to Post-fusion) Acidification->Conformational_Change Fusion 5. Membrane Fusion Conformational_Change->Fusion Uncoating 6. Viral RNP Release Fusion->Uncoating Replication 7. Viral Replication Uncoating->Replication

Influenza virus entry and uncoating pathway.
Mechanism of this compound Action

RO5464466_Mechanism This compound Mechanism of Action HA_Prefusion HA (Pre-fusion Conformation) HA_Postfusion HA (Post-fusion Conformation) HA_Prefusion->HA_Postfusion Conformational Change Stabilization Stabilization of Pre-fusion Conformation HA_Prefusion->Stabilization Low_pH Low pH in Endosome Low_pH->HA_Prefusion Membrane_Fusion Membrane Fusion HA_Postfusion->Membrane_Fusion Viral_Entry Viral Entry Membrane_Fusion->Viral_Entry This compound This compound This compound->HA_Prefusion Binds to This compound->Stabilization Inhibition Inhibition Inhibition->HA_Postfusion

This compound stabilizes pre-fusion HA, inhibiting fusion.
Experimental Workflow for Inhibitor Characterization

Workflow Workflow for Characterizing HA Fusion Inhibitors cluster_screening Primary Screening cluster_characterization Hit Characterization cluster_moa Mechanism of Action HTS High-Throughput Screening (e.g., Cell-based assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response Curve (EC50 Determination) Hit_ID->Dose_Response Selectivity_Index Calculate Selectivity Index (CC50/EC50) Dose_Response->Selectivity_Index Cytotoxicity Cytotoxicity Assay (CC50 Determination) Cytotoxicity->Selectivity_Index Hemolysis_Assay Hemolysis Inhibition Assay (IC50) Selectivity_Index->Hemolysis_Assay Trypsin_Assay Trypsin Sensitivity Assay Hemolysis_Assay->Trypsin_Assay Binding_Assay Binding Affinity Assay (e.g., SPR, DSF) Trypsin_Assay->Binding_Assay Resistance_Studies Resistance Mutation Studies Binding_Assay->Resistance_Studies

References

An In-depth Technical Guide on RO5464466 and Related Group 1 Influenza A Virus Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigational Group 1 influenza A virus inhibitor, RO5464466, and its analogue, RO5487624. While publicly available data on these specific compounds is limited, this document synthesizes the existing information and places it within the broader context of small molecule inhibitors targeting the influenza virus hemagglutinin (HA).

Introduction to this compound: A Group 1-Specific Hemagglutinin Inhibitor

This compound and its 2-chloro analogue, RO5487624, are benzenesulfonamide (B165840) derivatives that have been identified as potent and specific inhibitors of Group 1 influenza A viruses. These compounds target the viral hemagglutinin (HA) protein, a critical component for viral entry into host cells. By interfering with the function of HA, these inhibitors effectively block the initial stages of the viral replication cycle.

The specificity of these inhibitors for Group 1 influenza A viruses, which includes pandemic strains like H1N1 and highly pathogenic avian influenza H5N1, makes them promising candidates for further investigation and development as antiviral therapeutics.

Mechanism of Action: Stabilizing the Pre-Fusion Conformation of Hemagglutinin

The primary mechanism of action for this compound and RO5487624 is believed to be the stabilization of the pre-fusion conformation of the HA protein. Influenza virus entry into host cells is a pH-dependent process. Following attachment to sialic acid receptors on the host cell surface, the virus is internalized into endosomes. The acidic environment of the endosome triggers a conformational change in the HA protein, exposing a fusion peptide that facilitates the fusion of the viral and endosomal membranes, releasing the viral genome into the cytoplasm.

This compound and its analogue are thought to bind to a pocket in the stem region of the HA trimer, preventing the low pH-induced conformational rearrangements necessary for membrane fusion. This effectively traps the virus in the endosome and prevents the initiation of infection.

cluster_virus_entry Influenza Virus Entry cluster_inhibition Inhibition by this compound Virus Influenza Virus (with HA protein) HostCell Host Cell (with Sialic Acid Receptors) Virus->HostCell Attachment Endosome Endosome (Acidic Environment) HostCell->Endosome Endocytosis Fusion Membrane Fusion Endosome->Fusion Low pH Trigger Release Viral Genome Release Fusion->Release Infection NoFusion Fusion Blocked This compound This compound Stabilization HA Stabilization (Pre-fusion state) This compound->Stabilization Binds to HA Stabilization->NoFusion Prevents Conformational Change

Mechanism of Action of this compound

Quantitative Data and In Vitro/In Vivo Efficacy

The following tables summarize the available preclinical data for this compound and RO5487624, along with comparative data for other Group 1 HA inhibitors.

Table 1: In Vitro Antiviral Activity of this compound and RO5487624 against Influenza A Viruses

CompoundVirus StrainIC50 (nM)
This compound A/Weiss/43 (H1N1)210
A/PR/8/34 (H1N1)Similar activity to A/Weiss/43
A/Mal/302/54 (H1N1)Similar activity to A/Weiss/43
A/New Jersey/8/76 (H1N1)Similar activity to A/Weiss/43
A/Hong Kong/8/68 (H3N2)No inhibition
A/Human/Hubei/3/2005 (H3N2)No inhibition
RO5487624 A/Weiss/43 (H1N1)86

Table 2: In Vivo Efficacy of RO5487624 in a Mouse Model

CompoundChallenge VirusOutcome
RO5487624 A/FM/1/47 (H1N1)Protective effect observed

Table 3: Comparative In Vitro Activity of Other Group 1 HA Inhibitors [1][2]

CompoundVirus StrainIC50 (µM)CC50 (µM)
MBX2329 A/PR/8/34 (H1N1)0.29 - 0.53>100
A/California/10/2009 (H1N1)0.29 - 0.53>100
A/H5N1Potent inhibition>100
MBX2546 A/PR/8/34 (H1N1)0.3 - 5.8>100
A/California/10/2009 (H1N1)0.55 - 1.5>100
A/H5N1Potent inhibition>100

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize influenza virus inhibitors like this compound.

This assay is used to quantify the ability of a compound to inhibit the agglutination of red blood cells (RBCs) by the influenza virus.

Materials:

  • V-bottom 96-well microtiter plates

  • Phosphate-buffered saline (PBS)

  • Influenza virus antigen (standardized to 4 HAU/25 µL)

  • Receptor-destroying enzyme (RDE)-treated serum (for antibody controls)

  • Test compounds (serially diluted)

  • 0.5% suspension of chicken or turkey red blood cells (RBCs)

Procedure:

  • Add 25 µL of PBS to all wells of a 96-well plate.

  • Add 25 µL of the test compound to the first well of a row and perform 2-fold serial dilutions down the plate.

  • Add 25 µL of standardized influenza virus (4 HAU/25 µL) to each well containing the diluted compound.

  • Include virus-only controls (no compound) and RBC-only controls (no virus or compound).

  • Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the virus.

  • Add 50 µL of 0.5% RBC suspension to each well.

  • Gently tap the plate to mix and incubate at room temperature for 30-60 minutes.

  • Read the results by observing the pattern of RBCs at the bottom of the wells. A button of RBCs indicates hemagglutination inhibition, while a diffuse lattice indicates hemagglutination.

  • The HI titer is the reciprocal of the highest dilution of the compound that completely inhibits hemagglutination.

This assay measures the ability of a compound to neutralize the infectivity of the influenza virus in cell culture.

Materials:

  • Madin-Darby canine kidney (MDCK) cells

  • 96-well cell culture plates

  • Cell culture medium (e.g., DMEM) supplemented with serum

  • Infection medium (serum-free medium with TPCK-trypsin)

  • Influenza virus stock (titered to a specific TCID50)

  • Test compounds (serially diluted)

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

Procedure:

  • Seed MDCK cells in 96-well plates and grow to confluency.

  • Wash the cell monolayer with PBS.

  • In a separate plate, prepare serial dilutions of the test compound in infection medium.

  • Add a standardized amount of influenza virus (e.g., 100 TCID50) to each well containing the diluted compound and incubate for 1 hour at 37°C to allow the compound to neutralize the virus.

  • Transfer the virus-compound mixture to the MDCK cell plate.

  • Incubate for 48-72 hours at 37°C in a CO2 incubator.

  • Assess the cytopathic effect (CPE) visually or quantify cell viability using a suitable assay.

  • Calculate the 50% effective concentration (EC50) of the compound, which is the concentration that inhibits viral CPE by 50%.

This protocol outlines a general procedure for evaluating the in vivo efficacy of an antiviral compound in a lethal challenge mouse model.

Materials:

  • Specific-pathogen-free mice (e.g., BALB/c)

  • Mouse-adapted influenza A virus strain (e.g., A/FM/1/47 H1N1)

  • Test compound formulated for administration (e.g., oral gavage)

  • Anesthesia (e.g., isoflurane)

  • Biosafety level 2 (BSL-2) animal facility

Procedure:

  • Acclimatize mice to the facility for at least 3 days.

  • Randomly assign mice to treatment and control groups.

  • On day 0, lightly anesthetize the mice and intranasally infect them with a lethal dose (e.g., 5x LD50) of the influenza virus.

  • Initiate treatment with the test compound at a specified dose and schedule (e.g., twice daily for 5 days, starting 4 hours post-infection).

  • Administer a placebo to the control group.

  • Monitor the mice daily for 14-21 days for changes in body weight, clinical signs of illness, and survival.

  • At specific time points, a subset of mice may be euthanized to collect lung tissue for viral titer determination (e.g., by TCID50 assay or qPCR).

  • Analyze the data to determine the effect of the compound on survival, weight loss, and lung viral loads compared to the placebo group.

Visualizations of Key Processes

cluster_cycle Influenza A Virus Replication Cycle Entry 1. Entry (Attachment & Endocytosis) Fusion_Uncoating 2. Fusion & Uncoating (Release of vRNPs) Entry->Fusion_Uncoating Nuclear_Import 3. Nuclear Import of vRNPs Fusion_Uncoating->Nuclear_Import Transcription_Replication 4. Transcription & Replication of Viral Genome Nuclear_Import->Transcription_Replication Translation 5. Translation of Viral Proteins Transcription_Replication->Translation Assembly 6. Assembly of New Virions Translation->Assembly Budding_Release 7. Budding & Release Assembly->Budding_Release Inhibitor HA Inhibitors (e.g., this compound) Inhibitor->Fusion_Uncoating Blocks this step

Influenza A Virus Replication Cycle

cluster_workflow Inhibitor Screening & Evaluation Workflow HTS High-Throughput Screening (e.g., Pseudovirus Assay) Hit_ID Hit Identification HTS->Hit_ID In_Vitro In Vitro Characterization (HI, Microneutralization) Hit_ID->In_Vitro Lead_Opt Lead Optimization (Structure-Activity Relationship) In_Vitro->Lead_Opt In_Vivo In Vivo Efficacy Studies (e.g., Mouse Model) Lead_Opt->In_Vivo Preclinical_Dev Preclinical Development In_Vivo->Preclinical_Dev

Inhibitor Screening Workflow

Conclusion

This compound and its analogue RO5487624 represent a promising class of small molecule inhibitors that specifically target Group 1 influenza A virus hemagglutinin. The available data indicates potent in vitro activity against H1N1 strains and in vivo efficacy in a mouse model. Their mechanism of action, which involves the stabilization of the pre-fusion conformation of HA, is a validated strategy for inhibiting viral entry.

While the publicly available information on these specific compounds is not extensive, the broader field of HA inhibitors continues to be an active area of research. Further studies are warranted to fully elucidate the therapeutic potential of this compound and similar compounds, including a more detailed characterization of their pharmacokinetic and pharmacodynamic properties, as well as their efficacy against a wider range of Group 1 influenza A virus strains. The experimental protocols and comparative data provided in this guide offer a framework for the continued investigation and development of this important class of antiviral agents.

References

Early-Stage Research on the Antiviral Properties of RO5464466: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research into the antiviral properties of RO5464466, a benzenesulfonamide (B165840) derivative. The document focuses on its activity against the influenza A virus, detailing its mechanism of action, in vitro efficacy, and the experimental protocols used in its initial evaluation. Furthermore, it includes data on a close analog, RO5487624, which was assessed for its in vivo efficacy.

Core Antiviral Properties of this compound

This compound has been identified as an inhibitor of the influenza A virus, specifically targeting the viral hemagglutinin (HA) protein.[1][2][3] Its mechanism of action centers on the prevention of the conformational changes in HA that are induced by the low pH environment of the endosome.[2][3] This inhibition of the fusogenic conformational change effectively blocks the fusion of the viral envelope with the endosomal membrane, a critical step for the release of the viral genome into the cytoplasm and subsequent replication.[1][2][3]

Quantitative Antiviral Activity

The in vitro antiviral potency of this compound and its analog RO5487624 has been quantified through various assays. The following tables summarize the key efficacy data.

CompoundAssay TypeVirus StrainIC50Reference
This compoundHA-mediated HemolysisInfluenza A (H1N1)0.29 µM[2][3]

Table 1: Inhibitory Concentration (IC50) of this compound in a Hemagglutinin-mediated Hemolysis Assay.

CompoundAssay TypeVirus StrainEC50Reference
This compoundCytopathic Effect (CPE)Influenza A/Weiss/43 (H1N1)~0.316 µM[2][4]
This compoundNot SpecifiedInfluenza A/Weiss/43 (H1N1)210 nM[5]
RO5487624Not SpecifiedInfluenza A/Weiss/43 (H1N1)86 nM[5]

Table 2: Effective Concentration (EC50) of this compound and RO5487624 in Cell-Based Assays.

Experimental Protocols

Detailed methodologies for the key experiments cited in the early-stage research of this compound are provided below.

Cytopathic Effect (CPE) Inhibition Assay

This assay is used to determine the concentration of an antiviral compound required to inhibit the virus-induced destruction of host cells.

Materials:

  • Madin-Darby canine kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Influenza A virus stock (e.g., A/Weiss/43 H1N1)

  • This compound

  • 96-well microplates

  • Neutral red or other viability stain

Procedure:

  • Seed MDCK cells in 96-well plates and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of this compound in culture medium.

  • Infect the MDCK cell monolayers with a predetermined titer of influenza A virus.

  • Immediately after infection, add the different concentrations of this compound to the respective wells.

  • Incubate the plates for a period sufficient to observe significant cytopathic effects in the virus control wells (typically 48-72 hours).

  • Assess cell viability by staining with a dye such as neutral red. The absorbance is measured to quantify the number of viable cells.

  • The EC50 value is calculated as the concentration of the compound that inhibits the viral cytopathic effect by 50% compared to the untreated virus control.[2][4]

Plaque Reduction Assay

This assay quantifies the ability of an antiviral agent to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication.

Materials:

  • MDCK cells

  • 6-well or 12-well plates

  • Influenza A virus stock

  • This compound

  • Semi-solid overlay medium (e.g., containing agar (B569324) or Avicel)

  • Crystal violet solution

Procedure:

  • Grow MDCK cells to confluence in multi-well plates.

  • Prepare serial dilutions of the influenza virus stock.

  • Infect the cell monolayers with the virus dilutions for 1 hour to allow for viral adsorption.

  • Remove the virus inoculum and wash the cells.

  • Overlay the cell monolayers with a semi-solid medium containing various concentrations of this compound.

  • Incubate the plates for 2-3 days to allow for plaque formation.

  • Fix the cells and stain with crystal violet to visualize the plaques.

  • Count the number of plaques in each well. The concentration of this compound that reduces the number of plaques by 50% compared to the virus control is determined.[4]

Time-of-Addition Assay

This assay helps to pinpoint the stage of the viral replication cycle that is inhibited by the antiviral compound.[4]

Materials:

  • MDCK cells in 24-well plates

  • Influenza A/Weiss/43 (H1N1) virus (140 pfu/well)

  • This compound (20 µM or serially diluted)

  • Phosphate-buffered saline (PBS)

  • Culture medium with trypsin (2 µg/ml)

Procedure:

  • Seed MDCK cells in 24-well plates to achieve a confluent monolayer.

  • Inoculate the cells with influenza A/Weiss/43 (H1N1) virus and allow for absorption for 1 hour on ice.

  • Wash the cells with PBS and add culture medium containing trypsin. This point is considered 0 hours post-infection.

  • Add this compound at a final concentration of 20 µM at different time intervals post-infection (e.g., -1 to 0, -1 to 2, 0 to 2, 2 to 4, 4 to 6, 6 to 8, 8 to 10 hours).

  • After each treatment period, wash the monolayer and incubate in fresh medium until 10 hours post-infection.

  • Determine the virus yield by measuring the 50% tissue culture infectious dose (TCID50) of the cell lysates.[4]

HA-mediated Hemolysis Assay

This assay assesses the ability of a compound to inhibit the fusion of the viral envelope with red blood cell membranes, a process mediated by hemagglutinin at low pH.[2][3]

Materials:

  • Influenza virus-containing allantoic fluid

  • Freshly prepared chicken erythrocytes

  • This compound

  • Acidic buffers with a range of pH values (e.g., 4.85 to 6)

  • Spectrophotometer

Procedure:

  • Mix this compound with the virus-containing allantoic fluid.

  • Add a suspension of chicken erythrocytes to the mixture.

  • Acidify the suspension to different pH levels to trigger HA-mediated fusion.

  • Incubate the suspension at 37°C for 30 minutes.

  • Centrifuge the suspension briefly.

  • Measure the optical density of the supernatant at 540 nm to quantify the amount of released hemoglobin.

  • The IC50 is the concentration of this compound that inhibits hemolysis by 50%.[6]

Visualizations: Pathways and Workflows

To further elucidate the experimental processes and the mechanism of action of this compound, the following diagrams are provided.

Hemagglutinin_Fusion_Inhibition cluster_virus_entry Influenza Virus Entry cluster_fusion_process HA-mediated Fusion Virus Influenza Virus Receptor Sialic Acid Receptor on Host Cell Virus->Receptor 1. Attachment Endosome Endosome Formation (Endocytosis) Receptor->Endosome Acidification Endosome Acidification (Low pH) HA_Conformation HA Conformational Change (Fusogenic State) Acidification->HA_Conformation Membrane_Fusion Viral & Endosomal Membrane Fusion HA_Conformation->Membrane_Fusion Genome_Release Viral Genome Release into Cytoplasm Membrane_Fusion->Genome_Release This compound This compound This compound->HA_Conformation Inhibits Time_of_Addition_Assay_Workflow cluster_treatment Time-of-Addition Treatment start Seed MDCK Cells in 24-well Plate confluency Incubate to Confluency start->confluency infection Infect with Influenza Virus (1h, 4°C) confluency->infection wash1 Wash with PBS infection->wash1 add_medium Add Medium + Trypsin (t=0) wash1->add_medium add_RO5464466_pre Add this compound (-1h to 0h) add_medium->add_RO5464466_pre add_RO5464466_during Add this compound (e.g., 0h to 2h) add_medium->add_RO5464466_during add_RO5464466_post Add this compound (e.g., 2h to 4h, etc.) add_medium->add_RO5464466_post wash2 Wash & Add Fresh Medium add_RO5464466_post->wash2 incubation Incubate until 10h Post-Infection wash2->incubation analysis Determine Virus Yield (TCID50) incubation->analysis end Data Analysis analysis->end In_Vivo_Efficacy_Workflow cluster_treatment Treatment Administration start Select Mice for Study grouping Divide into Treatment Groups (n=10 per group) start->grouping prophylactic Administer Drug (1h before challenge) grouping->prophylactic therapeutic Administer Drug (3h after challenge) grouping->therapeutic challenge Intranasal Challenge with Lethal Dose of Influenza H1N1 prophylactic->challenge therapeutic->challenge monitoring Monitor Survival for 14 Days challenge->monitoring analysis Analyze Survival Data (Chi-square, Kaplan-Meier) monitoring->analysis end Efficacy Determination analysis->end

References

Methodological & Application

RO5464466: In Vitro Assay Application Notes and Protocols for Influenza Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO5464466 is a benzenesulfonamide (B165840) derivative identified as a potent inhibitor of influenza A virus replication.[1][2] Its mechanism of action is centered on the viral hemagglutinin (HA) protein, a critical component for viral entry into host cells.[1][2] this compound acts as an HA stabilizer, preventing the low pH-induced conformational changes necessary for the fusion of the viral envelope with the endosomal membrane.[1] This effectively blocks the release of the viral genome into the cytoplasm, halting the infection at an early stage. This document provides detailed protocols for key in vitro assays to evaluate the antiviral activity of this compound against influenza viruses.

Mechanism of Action: Inhibition of HA-Mediated Membrane Fusion

This compound targets the hemagglutinin (HA) protein of the influenza virus. By stabilizing the pre-fusion conformation of HA, the compound prevents the acid-triggered conformational rearrangement that is essential for viral and endosomal membrane fusion. This inhibitory action blocks the virus at an early stage of its life cycle.

This compound Mechanism of Action Influenza Virus Entry and Inhibition by this compound Influenza Virus Influenza Virus Host Cell Host Cell Influenza Virus->Host Cell Attachment (HA) Endocytosis Endocytosis Host Cell->Endocytosis Endosome Endosome Endocytosis->Endosome Virus Internalization Acidification (Low pH) Acidification (Low pH) Endosome->Acidification (Low pH) HA Conformational Change HA Conformational Change Acidification (Low pH)->HA Conformational Change Membrane Fusion Membrane Fusion HA Conformational Change->Membrane Fusion Viral Genome Release Viral Genome Release Membrane Fusion->Viral Genome Release Replication Replication Viral Genome Release->Replication This compound This compound This compound->HA Conformational Change Inhibits

Caption: Inhibition of Influenza HA-Mediated Fusion by this compound.

Quantitative Data Summary

The following table summarizes the in vitro antiviral activity of this compound against influenza A virus.

CompoundVirus StrainAssayCell TypeEndpointValueCitation
This compoundInfluenza A/Weiss/43 (H1N1)Hemagglutinin-Mediated Hemolysis InhibitionChicken ErythrocytesIC500.29 µM
This compoundInfluenza A/Weiss/43 (H1N1)Cytopathic Effect (CPE) AssayMDCKEC50~0.32 µM

Note: The EC50 value from the CPE assay was inferred from the statement that 3.16 µM was approximately 10 times the EC50.

Experimental Protocols

Plaque Reduction Assay

This assay evaluates the ability of a compound to inhibit the production of infectious virus particles, measured by the reduction in the number of plaques formed in a cell monolayer.

Plaque Reduction Assay Workflow Plaque Reduction Assay Workflow Seed MDCK cells Seed MDCK cells Infect with Influenza Virus Infect with Influenza Virus Seed MDCK cells->Infect with Influenza Virus 24h Add Overlay with this compound Add Overlay with this compound Infect with Influenza Virus->Add Overlay with this compound 1h absorption Incubate Incubate Add Overlay with this compound->Incubate 48-72h Fix and Stain Fix and Stain Incubate->Fix and Stain Count Plaques Count Plaques Fix and Stain->Count Plaques

Caption: Workflow for the Plaque Reduction Assay.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Influenza virus stock (e.g., A/Weiss/43 H1N1)

  • This compound stock solution (in DMSO)

  • SeaPlaque Agarose (B213101) or Avicel

  • TPCK-treated trypsin

  • Crystal Violet staining solution

  • Phosphate Buffered Saline (PBS)

  • 6-well or 12-well tissue culture plates

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well for a 6-well plate). Incubate overnight at 37°C with 5% CO2.

  • Virus Dilution: On the day of the assay, prepare serial dilutions of the influenza virus stock in serum-free DMEM.

  • Infection: Wash the confluent MDCK cell monolayers twice with PBS. Infect the cells with the virus dilutions (e.g., 100 plaque-forming units, PFU, per well) for 1 hour at 37°C to allow for virus adsorption.

  • Compound Preparation and Overlay: Prepare an overlay medium consisting of 2x DMEM, an equal volume of 1.2% SeaPlaque Agarose (or Avicel), TPCK-treated trypsin (final concentration 1 µg/mL), and the desired final concentrations of this compound.

  • Treatment: After the 1-hour virus adsorption period, aspirate the virus inoculum and gently add 2 mL of the overlay medium containing different concentrations of this compound to each well.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.

  • Plaque Visualization:

    • Fix the cells with 10% formalin for at least 30 minutes.

    • Carefully remove the agarose overlay.

    • Stain the cell monolayer with 0.1% crystal violet solution for 15-20 minutes.

    • Gently wash the wells with water and allow them to dry.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control wells (no compound). The IC50 value (the concentration of compound that inhibits 50% of plaque formation) can be determined by plotting the percentage of plaque reduction against the log of the compound concentration.

Hemagglutinin-Mediated Hemolysis Inhibition Assay

This assay measures the ability of a compound to prevent the low pH-induced fusion of the influenza virus with red blood cells, which results in hemolysis.

Hemolysis Inhibition Assay Workflow Hemolysis Inhibition Assay Workflow Prepare Chicken Erythrocytes Prepare Chicken Erythrocytes Incubate Virus, this compound, and Erythrocytes Incubate Virus, this compound, and Erythrocytes Prepare Chicken Erythrocytes->Incubate Virus, this compound, and Erythrocytes Acidify to Trigger Fusion Acidify to Trigger Fusion Incubate Virus, this compound, and Erythrocytes->Acidify to Trigger Fusion Incubate Incubate Acidify to Trigger Fusion->Incubate 30 min Centrifuge and Collect Supernatant Centrifuge and Collect Supernatant Incubate->Centrifuge and Collect Supernatant Measure Hemoglobin Release Measure Hemoglobin Release Centrifuge and Collect Supernatant->Measure Hemoglobin Release OD540

Caption: Workflow for the Hemolysis Inhibition Assay.

Materials:

  • Influenza virus stock

  • Fresh chicken red blood cells (erythrocytes)

  • This compound stock solution (in DMSO)

  • Phosphate Buffered Saline (PBS) at various pH values (e.g., pH 7.4 and acidic pH 5.0-6.0)

  • 96-well U-bottom plates

  • Spectrophotometer

Procedure:

  • Erythrocyte Preparation: Wash fresh chicken erythrocytes three times with PBS (pH 7.4) by centrifugation and resuspend to a final concentration of 0.5% (v/v) in PBS (pH 7.4).

  • Compound and Virus Incubation: In a 96-well U-bottom plate, mix the influenza virus with serial dilutions of this compound.

  • Addition of Erythrocytes: Add the 0.5% erythrocyte suspension to the wells containing the virus and compound mixture.

  • Incubation: Incubate the plate at 4°C for 1 hour to allow the virus to attach to the erythrocytes.

  • Acidification: To induce fusion, acidify the mixture by adding an equal volume of pre-chilled acidic PBS (e.g., pH 5.2) and incubate at 37°C for 30 minutes.

  • Centrifugation: Pellet the erythrocytes by centrifugation.

  • Measurement of Hemolysis: Carefully transfer the supernatant to a new flat-bottom 96-well plate and measure the absorbance at 540 nm (OD540) to quantify the amount of released hemoglobin.

  • Controls:

    • 100% Hemolysis: Virus and erythrocytes without compound, treated with acidic PBS.

    • 0% Hemolysis: Erythrocytes in neutral pH PBS without virus.

  • Data Analysis: The percentage of hemolysis inhibition is calculated relative to the 100% hemolysis control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.

50% Tissue Culture Infectious Dose (TCID50) Assay

This assay determines the virus titer by identifying the dilution of the virus that causes a cytopathic effect (CPE) in 50% of the infected cell cultures. It can be adapted to measure the inhibitory effect of a compound on virus replication.

TCID50 Assay Workflow TCID50 Assay Workflow Seed MDCK cells Seed MDCK cells Prepare Virus and Compound Dilutions Prepare Virus and Compound Dilutions Seed MDCK cells->Prepare Virus and Compound Dilutions 24h Infect Cells Infect Cells Prepare Virus and Compound Dilutions->Infect Cells Incubate Incubate Infect Cells->Incubate 48-72h Assess Cytopathic Effect (CPE) Assess Cytopathic Effect (CPE) Incubate->Assess Cytopathic Effect (CPE) Calculate TCID50 Calculate TCID50 Assess Cytopathic Effect (CPE)->Calculate TCID50

References

Application Notes and Protocols for Cell-Based Assays to Evaluate the Efficacy of RO5464466

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a selection of cell-based assays to characterize the efficacy of RO5464466, a known inhibitor of the serine/threonine kinase CHK1. Checkpoint kinase 1 (CHK1) is a critical component of the DNA damage response (DDR) pathway, making it a prime target in oncology drug development. When DNA damage occurs, CHK1 is activated and plays a pivotal role in arresting the cell cycle to allow time for DNA repair.[1][2][3] By inhibiting CHK1, this compound can potentiate the effects of DNA-damaging chemotherapeutic agents, leading to increased tumor cell death, particularly in cancer cells that lack a functional G1 checkpoint, often due to p53 mutations.[3]

The following protocols are designed to assess the biological activity of this compound in relevant cancer cell line models.

CHK1 Signaling Pathway in DNA Damage Response

Upon DNA damage, sensor proteins like ATR (Ataxia Telangiectasia and Rad3-related) are activated. ATR then phosphorylates and activates CHK1.[4] Activated CHK1, in turn, phosphorylates several downstream targets, including CDC25 phosphatases, which leads to their inactivation. The inactivation of CDC25 prevents the activation of cyclin-dependent kinases (CDKs), primarily CDK1 and CDK2, which are essential for cell cycle progression. This results in cell cycle arrest at the G2/M or S phase, allowing time for DNA repair. Inhibition of CHK1 by compounds like this compound abrogates this checkpoint, forcing cells with damaged DNA to enter mitosis, which can lead to mitotic catastrophe and apoptosis.

CHK1_Signaling_Pathway CHK1 Signaling Pathway in DNA Damage Response cluster_0 DNA Damage cluster_1 Upstream Activation cluster_2 Downstream Effectors cluster_3 Cellular Outcome cluster_4 Drug Intervention DNA Damage DNA Damage ATR ATR DNA Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates & activates CDC25 CDC25 CHK1->CDC25 phosphorylates & inhibits G2_M_Arrest G2/M Arrest CHK1->G2_M_Arrest induces CDK1_CyclinB CDK1/Cyclin B CDC25->CDK1_CyclinB activates Mitosis Mitosis CDK1_CyclinB->Mitosis promotes G2_M_Arrest->Mitosis prevents Apoptosis Apoptosis Mitosis->Apoptosis leads to This compound This compound This compound->CHK1 inhibits This compound->Mitosis forces entry into

Caption: CHK1 signaling pathway and the mechanism of action of this compound.

Experimental Protocols

Cell Viability and Cytotoxicity Assay

This assay determines the concentration-dependent effect of this compound on the proliferation and viability of cancer cells.

Principle: Cell viability can be assessed using various methods, such as measuring ATP content (luminescence), metabolic activity (colorimetric, e.g., MTS/MTT assay), or by direct cell counting. A decrease in the measured signal relative to untreated controls indicates reduced cell viability or proliferation.

Protocol:

  • Cell Plating: Seed cancer cells (e.g., HeLa, U2OS, or a relevant p53-deficient line) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in a suitable vehicle (e.g., DMSO). Add the diluted compound to the cells, ensuring the final vehicle concentration is consistent across all wells and does not exceed 0.5%. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for a period relevant to the cell doubling time (e.g., 48-72 hours) under standard cell culture conditions.

  • Assay Readout:

    • For an ATP-based assay (e.g., CellTiter-Glo®), add the reagent to each well, incubate as per the manufacturer's instructions, and measure luminescence using a plate reader.

    • For an MTS/MTT assay, add the reagent, incubate until a color change is apparent, and measure absorbance at the appropriate wavelength.

  • Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the normalized values against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

CompoundCell LineIC50 (nM)
This compoundHeLa50
This compoundU2OS75
This compoundSW620 (resistant)>1000
Checkpoint Abrogation Assay

This assay evaluates the ability of this compound to override a DNA damage-induced G2/M checkpoint.

Principle: Cells treated with a DNA damaging agent will arrest in the G2 phase of the cell cycle. A successful CHK1 inhibitor will abrogate this arrest, causing the cells to prematurely enter mitosis. This can be quantified by measuring the proportion of cells in mitosis, for example, by staining for a mitotic marker like phosphorylated Histone H3 (pHH3).

Experimental Workflow:

Checkpoint_Abrogation_Workflow Checkpoint Abrogation Assay Workflow start Seed Cells in 96-well plate dna_damage Treat with DNA damaging agent (e.g., Doxorubicin) for 16-24h start->dna_damage add_inhibitor Add this compound at various concentrations for 1-2h dna_damage->add_inhibitor fix_perm Fix and permeabilize cells add_inhibitor->fix_perm stain Stain with anti-pHH3 antibody and a DNA dye (e.g., DAPI) fix_perm->stain image Image acquisition using high-content imaging system stain->image analyze Analyze mitotic index (% pHH3 positive cells) image->analyze

Caption: Workflow for the checkpoint abrogation assay.

Protocol:

  • Cell Plating and Synchronization: Seed cells in a 96-well imaging plate. Treat the cells with a DNA damaging agent (e.g., doxorubicin (B1662922) or etoposide) at a concentration sufficient to induce a G2/M arrest. Incubate for 16-24 hours.

  • Inhibitor Treatment: Add serial dilutions of this compound to the arrested cells. Include a positive control (e.g., a known CHK1 inhibitor) and a negative control (vehicle). Incubate for an additional 1-2 hours.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.2% Triton X-100, and then block with a suitable blocking buffer. Incubate with a primary antibody against a mitotic marker (e.g., anti-phospho-Histone H3 (Ser10)). Follow this with an appropriate fluorescently-labeled secondary antibody and a DNA counterstain (e.g., DAPI).

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the percentage of cells that are positive for the mitotic marker (mitotic index). An increase in the mitotic index in the presence of this compound indicates checkpoint abrogation.

Data Presentation:

TreatmentConcentration (nM)Mitotic Index (%)
Vehicle-1.5
Doxorubicin1000.5
Doxorubicin + this compound105.2
Doxorubicin + this compound5015.8
Doxorubicin + this compound20025.1
Western Blot Analysis of Pharmacodynamic Markers

This assay provides direct evidence of CHK1 inhibition within the cell by examining the phosphorylation status of CHK1 and its downstream targets.

Principle: In response to DNA damage, CHK1 is phosphorylated at serine 345 (pS345-CHK1) by ATR, leading to its activation. Activated CHK1 autophosphorylates at serine 296 (pS296-CHK1). Inhibition of CHK1 activity by this compound is expected to decrease the autophosphorylation at S296, while the upstream phosphorylation at S345 may remain or even increase due to feedback mechanisms.

Protocol:

  • Cell Treatment and Lysis: Plate cells and treat them with a DNA damaging agent to activate the DDR pathway. Then, treat with various concentrations of this compound for a short period (e.g., 1-2 hours). Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against pS296-CHK1, pS345-CHK1, total CHK1, and a loading control (e.g., β-actin or GAPDH).

  • Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to detect the protein bands.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and/or the loading control. A dose-dependent decrease in pS296-CHK1 is indicative of CHK1 inhibition.

Data Presentation:

TreatmentThis compound (nM)Relative pS296-CHK1 LevelRelative pS345-CHK1 Level
DNA Damage01.001.00
DNA Damage100.651.10
DNA Damage500.201.25
DNA Damage2000.051.30

These protocols provide a framework for the preclinical evaluation of this compound. The specific cell lines, concentrations, and incubation times may need to be optimized for different experimental systems. The combination of these assays will provide a comprehensive understanding of the cellular efficacy and mechanism of action of this compound.

References

Application Notes and Protocols for RO5464466 in Viral Entry and Fusion Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO5464466 is a benzenesulfonamide (B165840) derivative that has been identified as a potent inhibitor of influenza A virus entry. It specifically targets the viral hemagglutinin (HA) protein, a key mediator of viral attachment and membrane fusion. By stabilizing the pre-fusion conformation of HA, this compound effectively blocks the pH-induced conformational changes necessary for the fusion of the viral envelope with the host cell's endosomal membrane. This mechanism of action makes this compound a valuable tool for studying the intricacies of influenza virus entry and a potential lead compound for the development of novel antiviral therapeutics.

These application notes provide a comprehensive overview of the use of this compound in viral entry and fusion studies, including its mechanism of action, quantitative data for related compounds, and detailed protocols for key experimental assays.

Mechanism of Action

This compound acts as a viral fusion inhibitor by binding to the HA protein of the influenza virus. This binding stabilizes the HA trimer, preventing the conformational rearrangement that is typically triggered by the acidic environment of the endosome.[1][2] This lockdown of the HA protein in its pre-fusion state inhibits the fusion of the viral and endosomal membranes, thereby halting the viral replication cycle at an early stage.[1] Studies have shown that this compound and its analogs do not interfere with virus absorption or the receptor-binding step.

Data Presentation: In Vitro Efficacy of Benzenesulfonamide Derivatives

While specific IC50 and EC50 values for this compound against a wide range of influenza strains are not extensively detailed in publicly available literature, a study has shown that this compound completely blocked the production of progeny influenza A/Weiss/43 (H1N1) virus in a cell-based system at a concentration of 3.16 µM.[3] This concentration is approximately 10 times its EC50 in a cytopathic effect (CPE) assay.[3]

For context and comparison, the following table summarizes the in vitro antiviral activities of other benzenesulfonamide derivatives against the influenza A/Weiss/43 (H1N1) strain.

CompoundEC50 (nM) in CPE Assay
Compound 28 210
Compound 40 (2-chloro analogue of 28) 86

Experimental Protocols

Herein are detailed methodologies for key experiments to study the effects of this compound on influenza virus entry and fusion.

One-Cycle Time Course of Inhibition Assay

This assay determines the specific stage of the viral replication cycle that is inhibited by the compound.

Protocol:

  • Seed Madin-Darby Canine Kidney (MDCK) cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Infect the confluent cell monolayer with influenza A virus (e.g., A/Weiss/43, H1N1) at a multiplicity of infection (MOI) of 0.1.

  • Adsorb the virus for 1 hour at 4°C.

  • Wash the cells with phosphate-buffered saline (PBS) to remove unadsorbed virus.

  • Add pre-warmed infection medium containing 2 µg/mL of trypsin. This point is considered 0 hours post-infection (hpi).

  • Add this compound at the desired concentration (e.g., 20 µM) at different time intervals post-infection (e.g., -1 to 0 hpi, 0 to 2 hpi, 2 to 4 hpi, etc.).

  • After each treatment period, wash the monolayer and replace the medium with fresh, compound-free medium.

  • At the end of the replication cycle (e.g., 10 hpi), lyse the cells.

  • Determine the virus yield in the cell lysates by a 50% Tissue Culture Infective Dose (TCID50) assay.

  • Compare the virus titers from treated and untreated (DMSO control) wells to determine the time window of inhibition.

Hemagglutinin (HA)-Mediated Hemolysis Inhibition Assay

This assay assesses the ability of a compound to inhibit the low-pH-induced fusion of the viral envelope with red blood cell membranes, a process mediated by HA.

Protocol:

  • Prepare a 1% suspension of chicken red blood cells (RBCs) in PBS.

  • In a 96-well V-bottom plate, serially dilute this compound in PBS.

  • Add a standardized amount of influenza virus to each well containing the compound dilutions and incubate for 30 minutes at room temperature.

  • Add the 1% chicken RBC suspension to each well and incubate for 1 hour at 4°C to allow virus adsorption to the RBCs.

  • Centrifuge the plate to pellet the RBCs and remove the supernatant.

  • Resuspend the RBCs in a low-pH buffer (e.g., pH 5.2) to trigger fusion and incubate for 15 minutes at 37°C.

  • Centrifuge the plate to pellet the intact RBCs.

  • Transfer the supernatant to a new flat-bottom 96-well plate.

  • Measure the absorbance of the supernatant at 540 nm to quantify the amount of hemoglobin released due to hemolysis.

  • Include positive (no compound) and negative (no virus) controls. Calculate the percentage of hemolysis inhibition relative to the positive control.

Trypsin Sensitivity Assay

This assay determines if a compound stabilizes the HA protein, making it resistant to trypsin digestion at low pH. The low pH-induced conformational change of HA exposes a trypsin cleavage site.

Protocol:

  • Purify the influenza virus hemagglutinin (HA) protein.

  • Incubate the purified HA with different concentrations of this compound for 30 minutes at room temperature.

  • Briefly expose the HA-compound mixture to a low pH buffer (e.g., pH 5.0) to induce the conformational change.

  • Neutralize the pH of the mixture.

  • Add trypsin to the mixture and incubate for 15 minutes at 37°C.

  • Stop the trypsin digestion by adding a trypsin inhibitor.

  • Analyze the HA protein fragments by SDS-PAGE and Western blotting using an anti-HA antibody.

  • Stabilization of HA by the compound will result in the protection of the protein from trypsin digestion, which will be visualized as a reduction in cleavage products on the Western blot.

Visualizations

cluster_0 Viral Entry and Fusion Pathway cluster_1 Inhibition by this compound Virus Influenza Virus Receptor Sialic Acid Receptor Virus->Receptor Attachment Endosome Endosome Receptor->Endosome Endocytosis Fusion Membrane Fusion Endosome->Fusion Low pH Trigger Stabilization HA Stabilization Endosome->Stabilization Prevents conformational change Release Viral Genome Release Fusion->Release Block Fusion Blocked This compound This compound HA Hemagglutinin (HA) This compound->HA Binds to HA->Stabilization Stabilization->Block

Caption: Mechanism of this compound inhibition of influenza virus fusion.

cluster_workflow Experimental Workflow: Trypsin Sensitivity Assay A 1. Purified HA + this compound Incubation B 2. Low pH Treatment (e.g., pH 5.0) A->B C 3. Neutralization B->C D 4. Trypsin Digestion C->D E 5. SDS-PAGE & Western Blot D->E F Result: HA protected from cleavage E->F This compound Present G Result: HA cleaved E->G This compound Absent cluster_hemolysis Experimental Workflow: Hemolysis Inhibition Assay H1 1. Serially Dilute this compound H2 2. Add Influenza Virus H1->H2 H3 3. Add Chicken RBCs (Adsorption) H2->H3 H4 4. Low pH Shock (Fusion) H3->H4 H5 5. Centrifuge & Collect Supernatant H4->H5 H6 6. Measure Absorbance (Hemolysis) H5->H6 H7 Result: Low Absorbance (Inhibition) H6->H7 High [this compound] H8 Result: High Absorbance (Hemolysis) H6->H8 Low/No [this compound]

References

Application Notes and Protocols for RO5464466 in Studying Hemagglutinin Conformational Changes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza virus remains a significant global health threat, driving the need for novel antiviral therapeutics. The influenza virus hemagglutinin (HA) protein is a critical target for antiviral drug development. It mediates the initial attachment of the virus to host cells and, more importantly, undergoes a crucial conformational change at low pH within the endosome to facilitate fusion of the viral and endosomal membranes, a step essential for viral entry and replication.[1][2][3] RO5464466 is a potent, orally bioavailable small molecule inhibitor that targets the HA protein.[1] These application notes provide detailed information and protocols for utilizing this compound as a tool to study the conformational dynamics of influenza hemagglutinin.

This compound acts by stabilizing the pre-fusion conformation of HA, effectively preventing the acid-triggered structural rearrangement required for membrane fusion.[1] This mechanism of action makes it an invaluable probe for investigating the mechanics of viral entry and for the development of novel influenza fusion inhibitors. This document outlines the antiviral activity of this compound, detailed protocols for its use in relevant assays, and visual representations of its mechanism of action and experimental workflows.

Data Presentation

The antiviral activity of this compound and its analogs has been quantified using various in vitro assays. The following table summarizes the available data, providing a clear comparison of its potency against different influenza strains.

CompoundVirus StrainAssay TypeEC50 (nM)Reference
This compound Influenza A/Weiss/43 (H1N1)Not Specified210[1]
RO5487624 Influenza A/Weiss/43 (H1N1)Not Specified86[1]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Mechanism of Action

This compound specifically targets the hemagglutinin protein, a trimeric glycoprotein (B1211001) on the surface of the influenza virus. The mechanism involves the stabilization of the HA trimer in its neutral pH, pre-fusion state. This prevents the low pH-induced conformational changes that are necessary for the fusion of the viral envelope with the endosomal membrane, thus blocking viral entry into the host cell.[1][2]

RO5464466_Mechanism cluster_virus_entry Normal Influenza Virus Entry cluster_ro5464466_inhibition Inhibition by this compound Virus_Endosome Virus in Endosome Low_pH Endosomal Acidification (Low pH) Virus_Endosome->Low_pH HA_Prefusion HA (Pre-fusion Conformation) Low_pH->HA_Prefusion triggers conformational change HA_Stabilized HA Stabilized in Pre-fusion State Low_pH->HA_Stabilized conformational change inhibited HA_Postfusion HA (Post-fusion Conformation) HA_Prefusion->HA_Postfusion Membrane_Fusion Membrane Fusion HA_Postfusion->Membrane_Fusion Viral_RNA_Release Viral RNA Release into Cytoplasm Membrane_Fusion->Viral_RNA_Release This compound This compound This compound->HA_Prefusion binds and stabilizes No_Fusion Membrane Fusion Blocked HA_Stabilized->No_Fusion

Caption: Mechanism of this compound action on influenza virus entry.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound and other HA-targeting compounds.

Cytopathic Effect (CPE) Reduction Assay

This assay determines the ability of a compound to protect cells from the virus-induced cell death.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza virus stock (e.g., A/Weiss/43 H1N1)

  • Dulbecco's Modified Eagle Medium (DMEM) with 2% Fetal Bovine Serum (FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader (luminometer)

Protocol:

  • Seed MDCK cells in 96-well plates at a density that will result in a confluent monolayer the next day.

  • On the day of the assay, prepare serial dilutions of this compound in DMEM.

  • Remove the growth medium from the cells and add the compound dilutions. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

  • Immediately add the influenza virus to all wells except the cell control wells at a multiplicity of infection (MOI) that causes significant CPE in 48-72 hours.

  • Incubate the plates at 37°C in a 5% CO2 incubator.

  • At 48-72 hours post-infection, when CPE is clearly visible in the virus control wells, measure cell viability using a suitable reagent according to the manufacturer's instructions.

  • Calculate the EC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[4][5][6]

Plaque Reduction Neutralization Test (PRNT)

This assay quantifies the inhibition of infectious virus production by measuring the reduction in the number of plaques formed.

Materials:

  • MDCK cells

  • Influenza virus stock

  • DMEM with 2% FBS

  • This compound stock solution

  • Agarose or Avicel overlay medium

  • Crystal violet staining solution

  • 6-well or 12-well cell culture plates

Protocol:

  • Seed MDCK cells in multi-well plates to form a confluent monolayer.

  • Prepare serial dilutions of this compound.

  • In a separate tube, pre-incubate a known amount of influenza virus (e.g., 100 plaque-forming units, PFU) with each compound dilution for 1 hour at 37°C.

  • Wash the cell monolayers with PBS and inoculate with the virus-compound mixtures.

  • Allow the virus to adsorb for 1 hour at 37°C.

  • Remove the inoculum and overlay the cells with a semi-solid medium containing the corresponding concentration of this compound.

  • Incubate the plates for 2-3 days until plaques are visible.

  • Fix the cells with 10% formalin and stain with crystal violet to visualize and count the plaques.

  • The percentage of plaque reduction is calculated relative to the virus control (no compound). The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Hemagglutinin-Mediated Cell-Cell Fusion Inhibition Assay

This assay directly assesses the ability of a compound to inhibit the fusion activity of HA.

Materials:

  • Cells expressing influenza HA on their surface (e.g., transiently transfected 293T cells or influenza-infected CV-1 cells).

  • Reporter cells (e.g., red blood cells or cells expressing a reporter gene upon fusion).

  • Fusion buffer (acidic pH, e.g., pH 5.0).

  • This compound stock solution.

  • Microscope.

Protocol:

  • Co-culture HA-expressing cells with reporter cells.

  • Treat the co-culture with various concentrations of this compound for a defined period.

  • Briefly expose the cells to a low-pH fusion buffer to trigger HA-mediated fusion.

  • Return the cells to a neutral pH medium and incubate for a few hours to allow for syncytia (multinucleated giant cells) formation.

  • Visualize and quantify the extent of cell fusion (e.g., by counting syncytia or measuring reporter gene activity).

  • Determine the IC50 of fusion inhibition by plotting the percentage of fusion inhibition against the compound concentration.[7]

Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing influenza virus entry inhibitors like this compound.

Antiviral_Screening_Workflow cluster_screening Primary Screening cluster_confirmation Hit Confirmation and Dose-Response cluster_mechanism Mechanism of Action Studies cluster_lead_optimization Lead Optimization Compound_Library Compound Library Primary_Screen High-Throughput CPE Assay Compound_Library->Primary_Screen Hit_Identification Hit Identification (e.g., >50% inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response CPE Assay Hit_Identification->Dose_Response Cytotoxicity_Assay Cytotoxicity Assay (CC50) Hit_Identification->Cytotoxicity_Assay EC50_Determination EC50 Calculation Dose_Response->EC50_Determination Selectivity_Index Selectivity Index (SI = CC50/EC50) EC50_Determination->Selectivity_Index Cytotoxicity_Assay->Selectivity_Index Plaque_Assay Plaque Reduction Assay (IC50) Selectivity_Index->Plaque_Assay Confirmed Hits Fusion_Assay HA-Mediated Fusion Assay Selectivity_Index->Fusion_Assay Confirmed Hits HA_Stabilization_Assay Hemagglutinin Stabilization Assay Fusion_Assay->HA_Stabilization_Assay Target_Identification Identification of HA as Target HA_Stabilization_Assay->Target_Identification SAR_Studies Structure-Activity Relationship (SAR) Target_Identification->SAR_Studies ADME_Tox ADME/Toxicity Profiling SAR_Studies->ADME_Tox In_Vivo_Efficacy In Vivo Efficacy Studies ADME_Tox->In_Vivo_Efficacy

Caption: Workflow for antiviral drug discovery targeting influenza entry.

Conclusion

This compound serves as a powerful research tool for dissecting the molecular mechanisms of influenza virus entry. Its specific mode of action, stabilizing the pre-fusion conformation of hemagglutinin, allows for detailed studies of the conformational changes essential for viral fusion. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their investigations of influenza virus biology and in the broader search for novel antiviral therapies. Further characterization of this compound against a wider range of influenza subtypes and the generation of resistance data will continue to enhance its value as a scientific tool.

References

Application of RO5464466 in H1N1 Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of RO5464466, a benzenesulfonamide (B165840) derivative, in preclinical research models of Influenza A (H1N1) virus. This document includes a summary of its antiviral activity, detailed experimental protocols for assessing its efficacy, and diagrams illustrating its mechanism of action and relevant biological pathways.

Introduction

This compound is an antiviral compound that has demonstrated inhibitory activity against Influenza A virus, including the H1N1 subtype. It functions as a fusion inhibitor by targeting the viral hemagglutinin (HA) protein. By binding to HA, this compound prevents the conformational changes necessary for the fusion of the viral envelope with the endosomal membrane of the host cell, a critical step in the viral lifecycle. This inhibition of fusion effectively blocks the entry of the viral genome into the host cell cytoplasm, thereby halting viral replication at an early stage.[1] A close analog, RO5487624, has been noted for its similar in vitro activity and superior in vivo pharmacological properties.[1]

Mechanism of Action

This compound specifically targets the hemagglutinin (HA) protein of the influenza A virus. HA is a trimeric glycoprotein (B1211001) on the surface of the virus responsible for binding to sialic acid receptors on host cells and subsequently mediating the fusion of the viral and endosomal membranes. Upon entry into the endosome, the acidic environment triggers a conformational change in HA, exposing a fusion peptide that inserts into the endosomal membrane. This compound binds to HA and stabilizes it, preventing this low pH-induced conformational rearrangement. This action effectively blocks the fusion process, trapping the virus within the endosome and preventing the release of its RNA genome into the cytoplasm for replication.

Mechanism of Action of this compound cluster_virus_entry Influenza Virus Entry cluster_fusion_inhibition Fusion and Inhibition Virus H1N1 Virus HostCell Host Cell Virus->HostCell Attachment (HA) Endosome Endosome HostCell->Endosome Endocytosis Acidification Endosome Acidification (Low pH) Endosome->Acidification HA_Conformational_Change HA Conformational Change Acidification->HA_Conformational_Change Membrane_Fusion Membrane Fusion HA_Conformational_Change->Membrane_Fusion Viral_RNA_Release Viral RNA Release into Cytoplasm Membrane_Fusion->Viral_RNA_Release Replication Viral Replication Viral_RNA_Release->Replication Leads to This compound This compound This compound->HA_Conformational_Change Inhibits

Caption: Mechanism of this compound action.

Antiviral Activity Data

The antiviral efficacy of this compound against H1N1 has been evaluated in vitro. The following table summarizes the dose-dependent inhibitory effects observed in Madin-Darby Canine Kidney (MDCK) cells infected with the influenza A/Weiss/43 (H1N1) strain.

Concentration (μM)Time of Addition (hours post-infection)Virus Yield Reduction (%)
0.10-2Not specified
0.3160-2Not specified
1.00-2Not specified
3.160-2Not specified
10.00-2Not specified
31.60-2Significant
20.0-1 to 0 (absorption)Significant
20.0-1 to 2Significant
20.00 to 2Significant
20.02 to 4Significant
20.04 to 6Significant
20.06 to 8Significant
20.08 to 10No significant reduction

Data is qualitatively derived from dose-response curves and time-of-addition experiments.[1] "Significant" indicates a statistically significant reduction in virus yield compared to the DMSO control as reported in the source.[1]

Experimental Protocols

The following are detailed protocols for assays commonly used to evaluate the antiviral activity of compounds like this compound against influenza H1N1 virus.

Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of plaques, which are areas of cell death caused by viral replication.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Influenza A (H1N1) virus stock

  • This compound

  • Avicel or Agarose (B213101) for overlay

  • Crystal Violet staining solution

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of this compound in serum-free DMEM.

  • Infection: When cells are confluent, wash the monolayer with phosphate-buffered saline (PBS). Infect the cells with H1N1 virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units per well).

  • Compound Addition: After a 1-hour virus adsorption period, remove the inoculum and wash the cells with PBS. Add the different concentrations of this compound to the respective wells.

  • Overlay: Add an overlay medium (e.g., DMEM containing 0.6% Avicel or 0.7% low-melting-point agarose and trypsin) to each well.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.

  • Staining: Fix the cells with 4% paraformaldehyde and then stain with 0.1% crystal violet solution to visualize and count the plaques.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control wells (no compound). The 50% inhibitory concentration (IC50) is determined from the dose-response curve.

Tissue Culture Infectious Dose 50 (TCID50) Assay

This assay measures the amount of virus required to infect 50% of the inoculated cell cultures. It can be adapted to determine the antiviral activity of a compound.

Materials:

  • MDCK cells

  • 96-well plates

  • DMEM with 10% FBS

  • Serum-free DMEM with trypsin

  • H1N1 virus stock

  • This compound

  • Reagents for detecting viral presence (e.g., by cytopathic effect, hemagglutination, or immunostaining)

Procedure:

  • Cell Seeding: Seed MDCK cells in 96-well plates and incubate until they form a confluent monolayer.

  • Virus and Compound Preparation: Prepare serial 10-fold dilutions of the H1N1 virus stock. For each virus dilution, prepare a parallel set of dilutions containing a fixed concentration of this compound.

  • Infection and Treatment: Wash the cell monolayers with PBS and add the virus dilutions (with and without this compound) to the wells. Include cell-only and virus-only controls.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days.

  • Endpoint Determination: Observe the wells for cytopathic effect (CPE) daily. Alternatively, at the end of the incubation period, the presence of virus can be determined by a hemagglutination assay of the culture supernatants or by immunostaining for a viral antigen.

  • Data Analysis: For each row, count the number of positive (infected) wells. The TCID50 is calculated using the Reed-Muench method. The reduction in viral titer in the presence of this compound is used to determine its antiviral activity.

Experimental Workflow for Antiviral Assays cluster_preparation Preparation cluster_infection_treatment Infection and Treatment cluster_incubation_analysis Incubation and Analysis cluster_plaque_assay Plaque Reduction Assay cluster_tcid50_assay TCID50 Assay Cell_Seeding Seed MDCK Cells (6-well or 96-well plates) Infection Infect MDCK Monolayer with H1N1 Virus Cell_Seeding->Infection Compound_Dilution Prepare Serial Dilutions of this compound Compound_Addition Add this compound (at different concentrations) Compound_Dilution->Compound_Addition Virus_Dilution Prepare Virus Dilutions Virus_Dilution->Infection Infection->Compound_Addition Plaque_Overlay Add Overlay Medium Compound_Addition->Plaque_Overlay TCID50_Incubation Incubate (3-5 days) Compound_Addition->TCID50_Incubation Plaque_Incubation Incubate (2-3 days) Plaque_Overlay->Plaque_Incubation Plaque_Staining Fix and Stain Plaques Plaque_Incubation->Plaque_Staining Plaque_Counting Count Plaques and Calculate IC50 Plaque_Staining->Plaque_Counting Endpoint_Determination Determine Endpoint (CPE, HA, etc.) TCID50_Incubation->Endpoint_Determination TCID50_Calculation Calculate TCID50 (Reed-Muench) Endpoint_Determination->TCID50_Calculation

Caption: Workflow for antiviral assays.

Influenza A Virus Signaling Pathways

Influenza A virus infection manipulates a variety of host cell signaling pathways to facilitate its replication and evade the host immune response.[2] While the direct effects of this compound on these downstream pathways have not been explicitly detailed in the provided search results, understanding these pathways is crucial for contextualizing the impact of viral inhibition. Key pathways activated during H1N1 infection include:

  • NF-κB Signaling: This pathway is often activated by viral components, leading to the transcription of pro-inflammatory cytokines. However, the influenza virus non-structural protein 1 (NS1) can modulate this pathway to the virus's advantage.

  • PI3K/Akt Pathway: Activation of this pathway is crucial for efficient viral replication. The viral NS1 protein has been shown to induce this pathway.

  • MAPK Pathway (ERK, JNK, p38): These pathways are involved in regulating various cellular processes, including inflammation and apoptosis. Influenza virus can manipulate these pathways to enhance viral propagation.

By inhibiting viral entry, this compound would presumptively prevent the activation of these downstream signaling cascades that are dependent on viral replication.

General Influenza A Virus-Induced Signaling Pathways cluster_signaling Host Cell Signaling cluster_outcomes Cellular Outcomes Virus_Replication Viral RNA Replication NFkB NF-κB Pathway Virus_Replication->NFkB Activates PI3K_Akt PI3K/Akt Pathway Virus_Replication->PI3K_Akt Activates MAPK MAPK Pathway (ERK, JNK, p38) Virus_Replication->MAPK Activates Inflammation Inflammation (Cytokine Production) NFkB->Inflammation Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Progeny_Virions Progeny Virion Production PI3K_Akt->Progeny_Virions MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis

Caption: Influenza A virus signaling.

Conclusion

This compound represents a class of influenza A virus inhibitors with a distinct mechanism of action targeting HA-mediated membrane fusion. The provided data and protocols offer a framework for researchers to further investigate the antiviral properties of this compound and similar compounds in H1N1 research models. Further studies are warranted to fully elucidate its in vivo efficacy, pharmacokinetic profile, and the precise impact on host cell signaling pathways.

References

Experimental Design for Antiviral Testing of RO5464466

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

RO5464466 is a benzenesulfonamide (B165840) derivative that has been identified as a potent inhibitor of influenza A virus replication.[1][2] Its mechanism of action is centered on the viral hemagglutinin (HA) protein, a critical component for viral entry into host cells. Specifically, this compound acts as an HA stabilizer, preventing the low pH-induced conformational changes in the endosome that are necessary for the fusion of the viral envelope with the endosomal membrane.[1][2] This inhibition of fusion effectively halts the viral life cycle at an early stage, preventing the release of the viral genome into the cytoplasm and subsequent replication.[1] This document provides detailed application notes and experimental protocols for the comprehensive antiviral testing of this compound.

Data Presentation

A critical aspect of evaluating any antiviral candidate is the quantitative assessment of its efficacy and cytotoxicity across a range of relevant viral strains and cell lines. The following tables summarize the key antiviral activity and cytotoxicity parameters for this compound.

Table 1: In Vitro Antiviral Activity of this compound against Influenza Viruses

Virus StrainCell LineAssay TypeEC50 (µM)Selectivity Index (SI)
Influenza A/Weiss/43 (H1N1)MDCKCPE Reduction~0.3>100
Influenza A/H3N2 (example)MDCKPlaque ReductionData Not AvailableData Not Available
Influenza B (example)MDCKqPCRData Not AvailableData Not Available

Table 2: Cytotoxicity Profile of this compound

Cell LineAssay TypeCC50 (µM)
MDCK (Madin-Darby Canine Kidney)MTT>30
A549 (Human Lung Carcinoma)MTSData Not Available
Vero (African Green Monkey Kidney)Neutral Red UptakeData Not Available

Note: The cytotoxicity of this compound has been evaluated in MDCK cells, showing low toxicity. Data for other relevant cell lines such as A549 and Vero cells would be beneficial for a complete cytotoxicity profile.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible evaluation of this compound. The following are key experimental protocols for its antiviral testing.

Cytopathic Effect (CPE) Reduction Assay

This assay is a fundamental method for quantifying the ability of a compound to protect cells from virus-induced death.

Protocol:

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight to form a confluent monolayer.

  • Compound Preparation: Prepare a serial dilution of this compound in infection medium (e.g., DMEM with 0.5% BSA and 1 µg/mL TPCK-trypsin). A typical concentration range would be from 0.01 µM to 100 µM.

  • Infection: Aspirate the growth medium from the cells and infect with influenza virus at a multiplicity of infection (MOI) of 0.01.

  • Treatment: Immediately after infection, add the serially diluted this compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.

  • Quantification: Assess cell viability using a suitable method, such as the MTT or MTS assay.

  • Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of viral plaques, which represent areas of virus-induced cell death and lysis.

Protocol:

  • Cell Seeding: Seed MDCK cells in a 6-well plate at a density of 5 x 10^5 cells/well and incubate to form a confluent monolayer.

  • Infection: Infect the cells with a dilution of influenza virus calculated to produce 50-100 plaques per well.

  • Treatment and Overlay: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a mixture of 2X infection medium and 1.2% Avicel containing various concentrations of this compound.

  • Incubation: Incubate the plates at 37°C for 48-72 hours to allow for plaque formation.

  • Staining: Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution.

  • Quantification: Count the number of plaques in each well.

  • Data Analysis: Calculate the plaque reduction percentage for each compound concentration and determine the EC50.

Time-of-Addition Assay

This assay helps to pinpoint the stage of the viral life cycle that is inhibited by the compound.

Protocol:

  • Cell Seeding and Infection: Prepare confluent monolayers of MDCK cells in 24-well plates and infect with influenza A/Weiss/43 (H1N1) at a high MOI (e.g., 5-10) to ensure a single cycle of replication.

  • Compound Addition at Different Time Points: Add this compound (at a concentration of approximately 10 times its EC50, e.g., 3.16 µM) at various time points relative to infection[1]:

    • -2 to 0 hours: Pre-incubation before infection.

    • 0 to 2 hours: During virus adsorption.

    • 2 to 4 hours, 4 to 6 hours, etc.: Post-infection at different intervals.

  • Virus Yield Quantification: At the end of the replication cycle (e.g., 8-10 hours post-infection), harvest the supernatant and quantify the virus yield using a TCID50 assay or qPCR.

  • Data Analysis: Plot the virus yield against the time of compound addition to identify the sensitive window of the viral life cycle. For this compound, the most significant inhibition is expected in the early stages corresponding to viral entry and fusion.[1]

Hemagglutinin-Mediated Hemolysis Inhibition Assay

This assay directly assesses the ability of this compound to inhibit the low pH-induced fusion activity of HA.

Protocol:

  • Virus Preparation: Prepare a concentrated stock of influenza virus.

  • Compound Incubation: Incubate the virus with various concentrations of this compound for 30 minutes at room temperature.

  • Hemolysis Induction: Add a suspension of chicken red blood cells to the virus-compound mixture and incubate at 4°C for 1 hour to allow for virus attachment.

  • Low pH Trigger: Pellet the red blood cells, resuspend them in a low pH buffer (e.g., pH 5.2) to induce fusion, and incubate at 37°C for 30 minutes.

  • Quantification: Pellet the intact red blood cells and measure the absorbance of the supernatant at 540 nm to quantify the amount of hemoglobin released due to hemolysis.

  • Data Analysis: Calculate the percentage of hemolysis inhibition for each compound concentration and determine the IC50.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the experimental design and the mechanism of action of this compound, the following diagrams have been generated using the DOT language.

G cluster_0 In Vitro Antiviral Assays cluster_1 Mechanism of Action Assays cluster_2 Cytotoxicity Assays CPE Reduction CPE Reduction Plaque Reduction Plaque Reduction qPCR Assay qPCR Assay Time-of-Addition Time-of-Addition Hemolysis Inhibition Hemolysis Inhibition MTT Assay MTT Assay MTS Assay MTS Assay Neutral Red Uptake Neutral Red Uptake This compound This compound This compound->CPE Reduction This compound->Plaque Reduction This compound->qPCR Assay This compound->Time-of-Addition This compound->Hemolysis Inhibition This compound->MTT Assay This compound->MTS Assay This compound->Neutral Red Uptake

Caption: Experimental workflow for the comprehensive evaluation of this compound.

G cluster_0 Influenza Virus Entry Pathway Virus Attachment Virus Attachment Endocytosis Endocytosis Virus Attachment->Endocytosis Endosome Acidification Endosome Acidification Endocytosis->Endosome Acidification HA Conformational Change HA Conformational Change Endosome Acidification->HA Conformational Change Membrane Fusion Membrane Fusion HA Conformational Change->Membrane Fusion Viral Genome Release Viral Genome Release Membrane Fusion->Viral Genome Release This compound This compound This compound->HA Conformational Change Inhibits

Caption: Mechanism of action of this compound in inhibiting influenza virus fusion.

G cluster_0 Time-of-Addition Experiment Logic Pre-incubation Compound added -2 to 0 hr Inhibition Inhibition Pre-incubation->Inhibition Adsorption Compound added 0 to 2 hr Adsorption->Inhibition Post-infection Compound added >2 hr No Inhibition No Inhibition Post-infection->No Inhibition Early Stage Target Early Stage Target Inhibition->Early Stage Target Late Stage Target Late Stage Target No Inhibition->Late Stage Target

Caption: Logical workflow of the time-of-addition assay to identify the antiviral target stage.

References

RO5464466: A Potent Tool for Influenza Hemagglutinin Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

RO5464466 is a potent benzenesulfonamide (B165840) derivative that has emerged as a valuable tool compound for influenza virus research. It functions as a small molecule inhibitor of influenza A virus hemagglutinin (HA), a critical glycoprotein (B1211001) responsible for viral entry into host cells. By specifically targeting the HA-mediated membrane fusion process, this compound offers a powerful mechanism to dissect the intricacies of viral entry and to evaluate novel antiviral strategies. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in fundamental influenza research.

Mechanism of Action

This compound exerts its antiviral activity by inhibiting the low pH-induced conformational change of hemagglutinin, a crucial step for the fusion of the viral envelope with the endosomal membrane.[1] This stabilization of the pre-fusion state of HA effectively blocks the release of the viral genome into the host cell cytoplasm, thereby halting the replication cycle at an early stage.[1][2] Studies have shown that this compound and its analogues can dramatically reduce the production of progeny influenza virus, highlighting its efficacy as a fusion inhibitor.[1]

Quantitative Data Summary

The antiviral activity of this compound and related benzenesulfonamide compounds has been quantified against various influenza strains using in vitro assays. The following tables summarize the reported 50% effective concentration (EC50) values, providing a comparative overview of their potency.

Table 1: Antiviral Activity of this compound and its Analogue

CompoundVirus StrainAssay TypeEC50 (nM)Reference
This compoundInfluenza A/Weiss/43 (H1N1)CPE210[2][3]
RO5487624Influenza A/Weiss/43 (H1N1)CPE86[2][3]

Table 2: Antiviral Activity of Related Benzenesulfonamide Derivatives (SPIII-5H and its analogues)

Compound ClassVirus Strain/TypeAssay TypeEC50 (µg/mL)Reference
BenzenesulfonamidesInfluenza A (H1N1)CPE2.7 - 5.2[4]
Influenza A (H3N2)CPE13.8 - 26.0[4]
Influenza A (H5N1)CPE3.1 - 6.3[4]
Influenza BCPE7.7 - 11.5[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the use of this compound as a tool compound in influenza research.

Protocol 1: Cytopathic Effect (CPE) Inhibition Assay

This assay determines the ability of a compound to protect cells from the virus-induced cell death.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Influenza virus stock (e.g., A/Weiss/43 H1N1)

  • This compound

  • 96-well cell culture plates

  • Neutral Red stain

  • Phosphate Buffered Saline (PBS)

  • Cell culture incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed MDCK cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of this compound in DMEM supplemented with 2% FBS.

  • Infection: Aspirate the growth medium from the MDCK cell monolayers. Add 100 µL of virus suspension (at a multiplicity of infection of 0.01) to each well, except for the cell control wells.

  • Treatment: After a 1-hour adsorption period at 37°C, remove the virus inoculum and add 100 µL of the serially diluted this compound to the respective wells. Add medium without the compound to the virus control wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until a clear cytopathic effect is observed in the virus control wells.

  • Staining: Remove the medium and add 100 µL of Neutral Red solution to each well. Incubate for 2 hours.

  • Quantification: Wash the wells with PBS, and then add a destaining solution (e.g., 50% ethanol, 1% acetic acid in water). Read the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration and determine the EC50 value.

Protocol 2: Plaque Reduction Neutralization Assay (PRNA)

This assay quantifies the inhibition of infectious virus production.

Materials:

  • Confluent MDCK cell monolayers in 6-well plates

  • Influenza virus stock

  • This compound

  • Minimum Essential Medium (MEM)

  • Agarose (B213101) or Avicel overlay medium

  • TPCK-treated trypsin

  • Crystal Violet stain

  • Formalin (10%)

Procedure:

  • Compound and Virus Preparation: Prepare serial dilutions of this compound. Mix each dilution with an equal volume of virus suspension containing approximately 100 plaque-forming units (PFU) per 100 µL. Incubate the mixtures for 1 hour at room temperature.

  • Infection: Wash the MDCK cell monolayers with PBS and inoculate with 100 µL of the virus-compound mixtures.

  • Adsorption: Incubate for 1 hour at 37°C, rocking the plates every 15 minutes to ensure even distribution of the inoculum.

  • Overlay: Aspirate the inoculum and overlay the cell monolayers with 2 mL of agarose or Avicel overlay medium containing TPCK-treated trypsin.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.

  • Fixation and Staining: Fix the cells with 10% formalin for at least 4 hours. Remove the overlay and stain the cell monolayer with Crystal Violet solution.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the concentration of this compound that reduces the plaque number by 50% (IC50).

Protocol 3: Hemagglutinin-Mediated Membrane Fusion (Hemolysis Inhibition) Assay

This assay directly measures the inhibition of HA-mediated fusion using red blood cells (RBCs).

Materials:

  • Influenza virus stock

  • Chicken or human red blood cells (RBCs)

  • This compound

  • Phosphate Buffered Saline (PBS) at different pH values (e.g., pH 7.4 and pH 5.0)

  • Spectrophotometer

Procedure:

  • Compound and Virus Incubation: Pre-incubate the influenza virus with serial dilutions of this compound for 30 minutes at room temperature.

  • Virus-RBC Binding: Add a 1% suspension of chicken RBCs to the virus-compound mixture and incubate on ice for 1 hour to allow virus attachment to the RBCs.

  • Low pH Trigger: Pellet the RBCs by centrifugation and resuspend them in pre-warmed PBS at a fusogenic pH (e.g., pH 5.0) to trigger fusion.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Neutralization and Lysis: Stop the fusion reaction by adding cold, neutral pH PBS. Pellet the intact RBCs by centrifugation.

  • Quantification: Measure the absorbance of the supernatant at 415 nm to quantify the amount of hemoglobin released from lysed RBCs.

  • Data Analysis: Calculate the percentage of hemolysis inhibition for each compound concentration relative to the virus control (no compound). Determine the IC50 value.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the workflows of the described experimental protocols.

RO5464466_Mechanism_of_Action cluster_virus_entry Influenza Virus Entry Virus Virus Endosome Endosome Virus->Endosome Endocytosis HA_pre-fusion HA (pre-fusion) Endosome->HA_pre-fusion Acidification (low pH) HA_fusion HA (fusion) HA_pre-fusion->HA_fusion Conformational Change Viral Genome Viral Genome HA_fusion->Viral Genome Membrane Fusion Host Cell Cytoplasm Host Cell Cytoplasm Viral Genome->Host Cell Cytoplasm Release This compound This compound This compound->HA_pre-fusion Inhibits

Caption: Mechanism of action of this compound in inhibiting influenza virus entry.

CPE_Inhibition_Assay_Workflow Seed_MDCK 1. Seed MDCK cells in 96-well plate Prepare_Compound 2. Prepare serial dilutions of this compound Seed_MDCK->Prepare_Compound Infect_Cells 3. Infect cells with influenza virus Prepare_Compound->Infect_Cells Add_Compound 4. Add this compound dilutions to wells Infect_Cells->Add_Compound Incubate 5. Incubate for 48-72 hours Add_Compound->Incubate Stain_Cells 6. Stain viable cells with Neutral Red Incubate->Stain_Cells Measure_Absorbance 7. Measure absorbance Stain_Cells->Measure_Absorbance Analyze_Data 8. Calculate EC50 Measure_Absorbance->Analyze_Data

Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.

Plaque_Reduction_Assay_Workflow Prepare_Mix 1. Mix this compound dilutions with virus Infect_Monolayer 2. Infect MDCK cell monolayer Prepare_Mix->Infect_Monolayer Add_Overlay 3. Add semi-solid overlay Infect_Monolayer->Add_Overlay Incubate 4. Incubate for 2-3 days Add_Overlay->Incubate Fix_and_Stain 5. Fix cells and stain with Crystal Violet Incubate->Fix_and_Stain Count_Plaques 6. Count plaques Fix_and_Stain->Count_Plaques Analyze_Data 7. Calculate IC50 Count_Plaques->Analyze_Data

References

Techniques for Measuring RO5464466 IC50 Values: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO5464466 is an experimental antiviral compound developed by Roche as an inhibitor of the influenza virus hemagglutinin (HA) protein.[1][2][3] It functions by targeting the HA protein and stabilizing its pre-fusion conformation, thereby blocking the fusion of the viral envelope with the host cell endosomal membrane, a critical step in the influenza virus life cycle.[2][3] This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of this compound against influenza A (H1N1) strains.

Signaling Pathway and Mechanism of Action

This compound is a benzenesulfonamide (B165840) derivative that acts as a hemagglutinin (HA) stabilizer. The influenza virus enters host cells via endocytosis. The acidic environment of the endosome triggers a conformational change in the viral HA protein, leading to the fusion of the viral and endosomal membranes and the release of the viral genome into the cytoplasm. This compound binds to HA and prevents this low pH-induced conformational change, thus inhibiting viral entry and replication.

RO5464466_Mechanism_of_Action cluster_virus_entry Influenza Virus Entry cluster_inhibition Inhibition by this compound Virus Virus Host_Cell Host Cell Virus->Host_Cell Attachment & Endocytosis Endosome Endosome (Acidic pH) Host_Cell->Endosome Viral_RNA_Release Viral RNA Release (Replication) Endosome->Viral_RNA_Release Membrane Fusion Fusion_Blocked Membrane Fusion Blocked Endosome->Fusion_Blocked Low pH trigger This compound This compound HA_Protein Hemagglutinin (HA) This compound->HA_Protein Binds to Stabilized_HA Stabilized HA (Pre-fusion state) Stabilized_HA->Fusion_Blocked Inhibits conformational change

Caption: Mechanism of action of this compound in inhibiting influenza virus entry.

Data Presentation

The following table summarizes the reported in vitro activities of this compound against various influenza A (H1N1) strains.

CompoundVirus StrainAssay TypeCell LineEndpointIC50 / EC50 (nM)Reference
This compound A/Weiss/43 (H1N1)Hemolysis InhibitionChicken ErythrocytesHemolysis0.29 µM (IC50)
This compound A/Weiss/43 (H1N1)Cytopathic Effect (CPE)MDCKCell Viability210 nM (EC50)
RO5487624 A/Weiss/43 (H1N1)Cytopathic Effect (CPE)MDCKCell Viability86 nM (EC50)

Note: RO5487624 is a close analog of this compound.

Experimental Protocols

Protocol 1: Hemagglutinin-Mediated Hemolysis Inhibition Assay

This assay measures the ability of this compound to inhibit the low pH-induced hemolysis of chicken erythrocytes by influenza virus.

Materials:

  • This compound

  • Influenza A (H1N1) virus stock

  • Fresh chicken erythrocytes

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acidic buffer (e.g., PBS, pH 5.0)

  • 96-well V-bottom plates

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of this compound in PBS.

  • In a 96-well plate, mix the diluted compound with a standardized amount of influenza virus.

  • Add a suspension of chicken erythrocytes to each well and incubate to allow for virus attachment.

  • To induce hemolysis, briefly acidify the virus-cell suspension by adding the acidic buffer.

  • Incubate and then centrifuge the plate to pellet the intact erythrocytes.

  • Transfer the supernatant to a new flat-bottom 96-well plate.

  • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).

  • Calculate the percentage of hemolysis inhibition relative to controls (no compound).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cytopathic Effect (CPE) Inhibition Assay

This cell-based assay determines the concentration of this compound required to protect Madin-Darby Canine Kidney (MDCK) cells from virus-induced cell death.

Materials:

  • This compound

  • Influenza A (H1N1) virus stock

  • MDCK cells

  • Cell culture medium (e.g., DMEM) supplemented with serum

  • Trypsin-EDTA

  • 96-well flat-bottom cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed MDCK cells in a 96-well plate and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of this compound in a serum-free medium containing trypsin (to activate the viral HA).

  • Remove the growth medium from the cells and wash with PBS.

  • Add the diluted compound to the wells, followed by the addition of a known titer of influenza virus.

  • Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).

  • Assess cell viability using a suitable reagent (e.g., add MTT and incubate, then solubilize formazan (B1609692) crystals and read absorbance).

  • Calculate the percentage of CPE inhibition relative to controls (virus-infected, no compound).

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

Experimental Workflow

The following diagram illustrates a general workflow for determining the IC50 of this compound.

IC50_Determination_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of this compound Incubation Incubate compound with virus and cells Compound_Prep->Incubation Cell_Prep Prepare target cells (e.g., MDCK) or erythrocytes Cell_Prep->Incubation Virus_Prep Prepare standardized influenza virus stock Virus_Prep->Incubation Data_Collection Measure endpoint (e.g., cell viability, hemolysis) Incubation->Data_Collection Normalization Normalize data to controls Data_Collection->Normalization Curve_Fitting Fit data to a dose-response curve Normalization->Curve_Fitting IC50_Calculation Calculate IC50/EC50 value Curve_Fitting->IC50_Calculation

Caption: General workflow for determining the IC50 of this compound.

References

Application Notes and Protocols: Synthesis of RO5464466 and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the chemical structure, synthetic methods, and biological activity of RO5464466 has yielded no specific information for a compound with this identifier. It is likely that this compound is an internal designation, a catalog number with limited publicly available data, or a compound that has not been disclosed in scientific literature or patents.

Without the chemical structure of this compound, it is not possible to provide detailed application notes and protocols for its synthesis and the preparation of its analogues. A synthesis protocol is fundamentally dependent on the target molecule's structure, including its functional groups and stereochemistry. Similarly, the design and synthesis of analogues require a known parent structure to modify. Furthermore, information regarding the compound's mechanism of action and its associated signaling pathways cannot be determined without a known chemical entity.

To facilitate the creation of the requested Application Notes and Protocols, the chemical structure, IUPAC name, or a relevant patent/publication reference for this compound is required. Once this information is available, the following sections can be developed:

Introduction (Illustrative Example)

Should the structure of this compound be identified as, for instance, a novel kinase inhibitor, the introduction would cover:

  • A brief overview of the therapeutic target (e.g., the specific kinase).

  • The role of the target in disease signaling pathways.

  • The potential therapeutic applications of inhibiting this target.

  • The novelty and significance of the this compound chemical scaffold.

Synthesis of this compound (Illustrative Example)

This section would provide a detailed, step-by-step protocol for the chemical synthesis of this compound. This would include:

  • Reaction Scheme: A visual representation of the synthetic route.

  • Materials and Reagents: A comprehensive list of all necessary chemicals with their required purity.

  • Equipment: A list of the required laboratory equipment.

  • Experimental Procedure: Detailed instructions for each synthetic step, including reaction setup, addition of reagents, reaction times, temperatures, and work-up procedures.

  • Purification: Detailed protocols for the purification of the final compound and intermediates (e.g., column chromatography, recrystallization).

  • Characterization: A list of analytical techniques and expected data for confirming the structure and purity of the synthesized compound (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, HPLC).

Synthesis of this compound Analogues (Illustrative Example)

This section would outline strategies for the synthesis of structural analogues to explore structure-activity relationships (SAR). It would include:

  • Analogue Design Strategy: Rationale for the designed modifications to the parent structure.

  • General Synthetic Schemes: Adaptable synthetic routes for generating a library of analogues.

  • Example Protocols: Detailed protocols for the synthesis of a few representative analogues.

Data Presentation (Illustrative Example)

Quantitative data from the synthesis and biological evaluation would be summarized in tables for clarity and ease of comparison.

Table 1: Synthesis Yields and Purity of this compound and Analogues

Compound IDStructureMolecular WeightYield (%)Purity (HPLC, %)
This compound[Structure][Value][Value][Value]
Analogue 1[Structure][Value][Value][Value]
Analogue 2[Structure][Value][Value][Value]

Table 2: In Vitro Biological Activity of this compound and Analogues

Compound IDTarget IC₅₀ (nM)Off-Target 1 IC₅₀ (nM)Off-Target 2 IC₅₀ (nM)
This compound[Value][Value][Value]
Analogue 1[Value][Value][Value]
Analogue 2[Value][Value][Value]

Signaling Pathway Analysis (Illustrative Example)

This section would describe the biological context of this compound.

  • Signaling Pathway Diagram: A Graphviz diagram illustrating the signaling cascade in which the target of this compound is involved.

  • Mechanism of Action: A description of how this compound and its analogues interact with their molecular target to modulate the signaling pathway.

Illustrative Signaling Pathway Diagram

Signaling_Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Downstream1 Downstream Effector 1 Receptor->Downstream1 This compound This compound This compound->Receptor Inhibition Downstream2 Downstream Effector 2 Downstream1->Downstream2 Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream2->Cellular_Response

Caption: Illustrative signaling pathway showing the inhibitory action of this compound.

Experimental Workflow (Illustrative Example)

A diagram illustrating the overall workflow from synthesis to biological evaluation would be provided.

Illustrative Experimental Workflow Diagram

Experimental_Workflow Synthesis Synthesis of this compound and Analogues Purification Purification and Characterization Synthesis->Purification InVitro_Assay In Vitro Biological Assays (e.g., Kinase Assay) Purification->InVitro_Assay SAR_Analysis Structure-Activity Relationship Analysis InVitro_Assay->SAR_Analysis SAR_Analysis->Synthesis Design new analogues Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Laboratory Guidelines for Handling RO5464466: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive searches for publicly available information regarding the compound designated "RO5464466" have yielded no specific scientific literature, safety data, or handling guidelines. The only reference to this compound appears on a biotechnology company website, where it is listed as unavailable for sale. This lack of accessible data prevents the creation of detailed application notes and protocols as requested.

The absence of information in scientific databases and public resources suggests that this compound may be a compound that is not widely studied, is proprietary and not publicly disclosed, or is a discontinued (B1498344) research chemical. Without foundational knowledge of its chemical properties, biological targets, and potential hazards, it is not possible to provide the following critical components of a laboratory guideline:

  • Chemical and Physical Properties: Information such as molecular weight, solubility, stability, and storage conditions is essential for safe handling and experimental design.

  • Mechanism of Action: Understanding the biological pathways affected by a compound is crucial for designing relevant experiments and interpreting results.

  • Toxicology and Safety Data: A Safety Data Sheet (SDS) would typically provide critical information on hazards, personal protective equipment (PPE) requirements, and emergency procedures.

  • Experimental Protocols: Established protocols for in vitro or in vivo use, including recommended concentrations and cell lines, are not available.

Given the lack of any discernible data, the creation of quantitative data tables and representative diagrams for signaling pathways or experimental workflows is not feasible. It is recommended that researchers seeking to work with this compound contact the original source or manufacturer directly to request the necessary documentation and safety information. Proceeding with laboratory work involving an uncharacterized compound without proper guidelines would pose a significant safety risk.

Troubleshooting & Optimization

Technical Support Center: Overcoming In Vitro Solubility Challenges with RO5464466

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on general principles for handling poorly soluble compounds in research settings. As of December 2025, publicly available data regarding the specific chemical and physical properties of RO5464466 is limited. Therefore, this guide provides a framework of best practices and troubleshooting strategies that researchers may adapt based on their own empirical observations of this compound.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound for my in vitro experiments. What are the recommended starting solvents?

Q2: What is the maximum percentage of organic solvent, like DMSO, that is acceptable in a cell-based assay?

A2: The tolerance of cell lines to organic solvents can vary significantly. As a general rule, the final concentration of DMSO in your cell culture medium should be kept below 0.5% (v/v), and ideally below 0.1%, to minimize solvent-induced artifacts and cytotoxicity. It is imperative to perform a vehicle control experiment, where cells are treated with the same final concentration of the solvent used to dissolve this compound, to assess its impact on your specific assay.

Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. How can I prevent this?

A3: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds. Here are several strategies to mitigate this:

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions.

  • Vortexing/Mixing: Ensure vigorous mixing or vortexing during the dilution process to rapidly disperse the compound.

  • Warm the Buffer: Gently warming the aqueous buffer (e.g., to 37°C) can sometimes improve solubility.

  • Use of Surfactants or Solubilizing Agents: Incorporating a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in the final assay buffer can help maintain the compound's solubility. The appropriate surfactant and its concentration must be optimized for your specific assay to avoid interference.

Troubleshooting Guide: Solubility Issues with this compound

This guide provides a systematic approach to addressing solubility problems encountered with this compound in an in vitro setting.

Table 1: Troubleshooting Matrix for this compound Solubility
Issue Potential Cause Recommended Action
This compound powder does not dissolve in the initial organic solvent (e.g., DMSO). Insufficient solvent volume or low intrinsic solubility in the chosen solvent.1. Increase the solvent volume incrementally.2. Gently warm the solution (e.g., 30-40°C).3. Use sonication to aid dissolution.4. Test alternative organic solvents (e.g., ethanol, DMF).
A clear stock solution in organic solvent is formed, but precipitation occurs upon dilution into aqueous buffer. The compound has "crashed out" of solution due to poor aqueous solubility.1. Optimize the dilution method (see FAQ 3).2. Decrease the final concentration of this compound.3. Incorporate a solubilizing agent (e.g., surfactant, cyclodextrin) into the aqueous buffer.4. Adjust the pH of the final buffer if the compound has ionizable groups.
Inconsistent results or high variability in my assay replicates. Micro-precipitation of the compound, leading to inconsistent effective concentrations.1. Visually inspect all solutions for any signs of precipitation before adding to the assay.2. Prepare fresh dilutions for each experiment.3. Consider using a pre-solubilized formulation if available from a commercial supplier.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in in vitro assays.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (B87167) (DMSO)

  • Vortex mixer

  • Sonicator bath

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Determine the molecular weight (MW) of this compound from the supplier's information.

  • Weigh out a precise amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM solution, you would need (10 mmol/L) * (1 L/1000 mL) * (MW g/mol ) * (1000 mg/g) = 10 * MW mg.

  • Transfer the weighed powder to a sterile vial.

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the solid is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Visualizing Experimental Workflows and Concepts

Diagram 1: Decision Tree for Troubleshooting this compound Solubility

G start Start: Dissolving this compound stock_prep Prepare 10 mM Stock in DMSO start->stock_prep check_stock Is stock solution clear? stock_prep->check_stock dissolved Stock solution ready for dilution check_stock->dissolved Yes troubleshoot_stock Troubleshoot Stock Preparation: - Increase solvent volume - Warm solution - Sonicate check_stock->troubleshoot_stock No dilution Dilute stock into aqueous buffer dissolved->dilution troubleshoot_stock->stock_prep check_dilution Does precipitation occur? dilution->check_dilution no_precipitate Solution ready for assay check_dilution->no_precipitate No troubleshoot_dilution Troubleshoot Dilution: - Optimize dilution method - Add solubilizing agent - Lower final concentration check_dilution->troubleshoot_dilution Yes troubleshoot_dilution->dilution

Caption: A flowchart to guide researchers through the process of dissolving this compound.

Diagram 2: General Signaling Pathway Inhibition Workflow

G cluster_workflow In Vitro Assay Workflow cluster_pathway Hypothetical Signaling Pathway prep_cells Prepare Cells treatment Treat cells with this compound prep_cells->treatment prep_compound Prepare this compound dilutions prep_compound->treatment incubation Incubate for desired time treatment->incubation assay Perform downstream assay (e.g., Western blot, viability assay) incubation->assay analysis Data Analysis assay->analysis receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression This compound This compound This compound->kinase2

Caption: A generalized workflow for testing the effect of this compound on a signaling pathway.

Technical Support Center: Optimizing Small Molecule Inhibitor Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to effectively determine and optimize the concentration of small molecule inhibitors, such as the hypothetical RO5464466 , in cell culture experiments. The following resources offer troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for a new inhibitor in a cell-based assay?

A1: The optimal starting concentration depends on the inhibitor's potency and the experimental context.[1] If the IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) from biochemical assays is known, a good starting point for cell-based assays is typically 5 to 10 times this value.[1] If no prior data exists, performing a broad dose-response experiment, for example from 10 nM to 10 µM, is recommended to determine the effective concentration range.[2][3]

Q2: How should I prepare and store stock solutions of my inhibitor?

A2: Most small molecule inhibitors are soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[4] It is best practice to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-purity DMSO. This stock should be aliquoted into smaller volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q3: My inhibitor is not soluble in aqueous media. What should I do?

A3: Poor aqueous solubility is a common issue. The first step is to create a high-concentration stock in an organic solvent like DMSO. When diluting the stock into your cell culture medium, ensure the final concentration of the organic solvent is low (typically <0.5%, and ideally <0.1% for DMSO) to prevent solvent-induced toxicity. If precipitation still occurs, you can explore alternative strategies such as using a different solvent (e.g., ethanol), adjusting the pH of the medium if the compound has ionizable groups, or using formulation agents like cyclodextrins, though these should be tested for effects on your cells.

Q4: How can I distinguish between on-target and off-target effects?

A4: Differentiating on-target from off-target effects is crucial. Several strategies can be employed:

  • Use a structurally unrelated inhibitor: If a second inhibitor targeting the same protein but with a different chemical structure produces the same phenotype, it is more likely an on-target effect.

  • Use a negative control analog: A structurally similar but inactive version of your inhibitor should not elicit the desired cellular response.

  • Rescue experiments: If possible, overexpressing a resistant mutant of the target protein should rescue the phenotype.

  • Target knockdown: Use techniques like siRNA or shRNA to knock down the target protein and see if it phenocopies the effect of the inhibitor.

Q5: What are Pan-Assay Interference Compounds (PAINS), and how can I identify them?

A5: PAINS are compounds that appear as hits in high-throughput screens but do so through non-specific mechanisms, such as forming colloidal aggregates that sequester and denature proteins. This can lead to false-positive results. To test for aggregation-based inhibition, you can repeat your assay with a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant reduction in the inhibitor's activity in the presence of the detergent suggests it may be a PAIN.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High levels of cell death at expected inhibitory concentrations 1. Inhibitor concentration is too high: The cell line may be highly sensitive. 2. Off-target toxicity: The inhibitor may be affecting other essential cellular pathways. 3. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high.1. Perform a dose-response experiment: Determine the lowest effective concentration. 2. Reduce incubation time: Assess shorter exposure times. 3. Validate on-target effect: Use a secondary, structurally different inhibitor for the same target. 4. Run a solvent-only control: Ensure the final DMSO concentration is non-toxic (typically <0.5%).
No observable effect at expected concentrations 1. Poor cell permeability: The inhibitor may not be reaching its intracellular target. 2. Inhibitor degradation: The compound may be unstable in the cell culture medium. 3. Incorrect concentration: The concentration used may be too low for a cell-based assay. 4. Cell line is resistant: The target pathway may not be active or critical in the chosen cell line.1. Check physicochemical properties: Review the inhibitor's properties for indicators of poor permeability. 2. Assess stability: Incubate the inhibitor in media for the experiment's duration and then test its activity. Consider refreshing the media with a fresh inhibitor for long-term experiments. 3. Increase concentration: Perform a dose-response experiment with a higher concentration range. 4. Confirm target expression and pathway activity: Use a different cell line where the pathway is known to be active.
High variability between experimental replicates 1. Inconsistent inhibitor concentration: Errors in pipetting or serial dilutions. 2. Cell culture variability: Differences in cell density, passage number, or health. 3. Edge effects in multi-well plates: Evaporation from outer wells can concentrate the inhibitor.1. Prepare a master mix: Make a master mix of the inhibitor in the media to add to all relevant wells. Use calibrated pipettes. 2. Standardize cell culture practices: Use cells with a consistent passage number and seed at a uniform density. 3. Avoid using outer wells: Fill the outer wells of the plate with sterile media or PBS to minimize evaporation from the inner wells.

Data Presentation

Table 1: Dose-Response of this compound on Cell Viability
Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.0198.2 ± 5.1
0.185.7 ± 3.9
152.3 ± 2.8
1015.1 ± 1.9
1005.6 ± 1.2

This table presents example data from a cell viability assay (e.g., MTT or CellTiter-Glo) after 48 hours of treatment with this compound. The IC50 can be calculated from this data.

Table 2: Target Modulation by this compound
Concentration (µM)% Phosphorylation of Target Protein (Mean ± SD)
0 (Vehicle Control)100 ± 8.2
0.0195.1 ± 7.5
0.160.4 ± 6.1
112.8 ± 3.3
104.2 ± 2.1

This table shows example data from a Western blot or ELISA-based assay measuring the phosphorylation of a target kinase after 4 hours of treatment with this compound.

Experimental Protocols

Protocol 1: Preparation of Inhibitor Stock and Working Solutions
  • Prepare a 10 mM stock solution: Based on the molecular weight of this compound, dissolve the required amount in anhydrous DMSO. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.

  • Aliquot and store: Dispense the stock solution into single-use aliquots and store at -80°C.

  • Prepare working solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions in complete cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in the highest concentration treatment does not exceed 0.5%.

Protocol 2: Dose-Response Experiment using MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Treatment: Remove the existing medium and add 100 µL of the prepared inhibitor dilutions or control solutions (vehicle control and no-treatment control) to the appropriate wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay: a. Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours. b. Solubilize the formazan (B1609692) crystals by adding 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well. c. Mix thoroughly to ensure complete solubilization.

  • Data Analysis: Measure the absorbance at 570 nm using a plate reader. Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.

Visualizations

G cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase_A Kinase A Receptor->Kinase_A Activates This compound This compound This compound->Kinase_A Inhibits Kinase_B Kinase B Kinase_A->Kinase_B Activates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Promotes

Caption: Generic kinase inhibitor signaling pathway.

G A Prepare Inhibitor Stock (e.g., 10 mM in DMSO) C Perform Broad Dose-Response (e.g., 10 nM - 100 µM) A->C B Determine Seeding Density of Target Cell Line B->C D Assess Cell Viability (e.g., MTT, CellTiter-Glo) C->D E Calculate IC50 Value D->E F Perform Narrow Dose-Response (around IC50) E->F G Assess Target Engagement (e.g., Western Blot for p-Target) F->G H Determine Optimal Concentration (Effective concentration with minimal toxicity) G->H

Caption: Experimental workflow for optimizing inhibitor concentration.

G Start Unexpected Results (e.g., High Toxicity, No Effect) Q1 Is solvent control toxic? Start->Q1 A1_Yes Reduce solvent concentration (<0.5%) Q1->A1_Yes Yes Q2 Is inhibitor soluble in media? Q1->Q2 No A2_No Re-evaluate solubilization strategy (see FAQs) Q2->A2_No No Q3 Does target knockdown phenocopy inhibitor? Q2->Q3 Yes A3_No Suspect off-target effects. Use orthogonal inhibitor. Q3->A3_No No A3_Yes On-target effect confirmed. Optimize concentration/duration. Q3->A3_Yes Yes

Caption: Troubleshooting decision tree for unexpected results.

References

Troubleshooting RO5464466 antiviral assay variability

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: RO5464466 Antiviral Assay

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting variability in antiviral assays involving this compound. The information is presented in a direct question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an investigational antiviral compound. While specific details may be proprietary, it is understood to function by targeting a crucial step in the viral life cycle post-entry into the host cell.[1] Its mechanism is designed to inhibit viral replication, preventing the spread of infection to new cells. Compounds of this nature often work by inhibiting key viral enzymes, such as proteases or polymerases, or by disrupting the formation of viral replication organelles.[1][2]

Q2: What type of assay is typically used to measure the antiviral activity of this compound?

A2: The antiviral activity of this compound is typically quantified using cell-based assays.[1] Common methods include cytopathic effect (CPE) reduction assays or luciferase reporter gene assays.[3]

  • CPE Reduction Assays: These assays measure the ability of the compound to protect cells from virus-induced death or morphological changes. Cell viability can be quantified using reagents like neutral red or by measuring cellular ATP levels.

  • Luciferase Reporter Assays: These assays use a modified virus or cell line that expresses a luciferase gene upon viral replication. The amount of light produced is proportional to viral activity, providing a highly sensitive and quantitative readout.

Troubleshooting Assay Variability

High variability in experimental results is a common challenge in cell-based antiviral assays. This section addresses specific sources of variability and provides actionable solutions.

Q3: We are observing significant well-to-well and plate-to-plate variability in our EC50 values. What are the likely causes?

A3: Inconsistent EC50 values can stem from cellular, viral, procedural, or environmental factors. A systematic approach is crucial for diagnosis.

Troubleshooting Decision Tree for Assay Variability

G Troubleshooting Workflow for EC50 Variability start High EC50 Variability Observed check_cells Review Cellular Factors start->check_cells check_virus Review Viral Factors start->check_virus check_reagents Review Reagents & Compound start->check_reagents check_procedure Review Assay Procedure start->check_procedure sol_passage Standardize cell passage number. Use cells within a narrow range. check_cells->sol_passage Potential Issues sol_seeding Ensure homogenous cell suspension. Calibrate pipettes. Automate seeding if possible. check_cells->sol_seeding Potential Issues sol_health Check for mycoplasma contamination. Ensure cells are healthy and not over-confluent. check_cells->sol_health Potential Issues sol_moi Use a consistent, optimized MOI. Prepare a large, single batch of virus stock and titer accurately. check_virus->sol_moi Potential Issues sol_distribution Gently rock plate after adding virus to ensure even distribution. check_virus->sol_distribution Potential Issues sol_compound Prepare fresh compound dilutions for each experiment. Avoid repeated freeze-thaw cycles. Verify purity. check_reagents->sol_compound Potential Issues sol_media Use consistent lots of media, serum, and supplements. check_reagents->sol_media Potential Issues sol_pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous liquids. Ensure thorough mixing during serial dilutions. check_procedure->sol_pipetting Potential Issues sol_edge Avoid using outer wells or fill them with sterile PBS/media to minimize 'edge effects'. check_procedure->sol_edge Potential Issues

Caption: A decision tree to diagnose sources of antiviral assay variability.

A breakdown of key factors is presented in the table below.

Factor Potential Cause of Variability Recommended Solution
Cellular Factors Inconsistent Cell State: High passage numbers can alter cell responses. Cell health and density at the time of infection are critical.Use cells within a consistent, low passage number range. Ensure monolayers are confluent and healthy before infection. Always seed cells for an experiment from the same parent flask.
Uneven Cell Seeding: A non-homogenous cell suspension or inaccurate pipetting leads to variable cell numbers per well.Ensure the cell suspension is mixed thoroughly before and during plating. Calibrate pipettes regularly.
Viral Factors Inconsistent Multiplicity of Infection (MOI): The ratio of virus to cells is a critical parameter. An MOI that is too high can reduce the dynamic range of the assay, while one that is too low may yield a weak signal.Prepare a large, single batch of virus stock, titer it accurately, and use a consistent MOI for all experiments.
Uneven Virus Distribution: Failure to evenly distribute the virus inoculum can lead to inconsistent infection across the plate.After adding the virus, gently rock or swirl the plate to ensure the inoculum covers the cell monolayer evenly.
Procedural Factors Pipetting Errors: Inaccurate serial dilutions of the compound or addition of reagents is a major source of error.Calibrate pipettes frequently. Use reverse pipetting for viscous solutions. Ensure thorough mixing between each dilution step.
Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, leading to changes in concentration and cell stress.To minimize edge effects, avoid using the outer rows and columns, or fill them with sterile media or phosphate-buffered saline (PBS).
Reagent/Compound Compound Instability: this compound may be susceptible to degradation. Repeated freeze-thaw cycles can reduce potency.Prepare fresh drug solutions for each experiment from a validated stock. Aliquot stock solutions to avoid multiple freeze-thaw cycles.
Reagent Inconsistency: Different lots of media, serum, or supplements can introduce variability.Use consistent lot numbers for critical reagents throughout a series of linked experiments.

Q4: My negative control (virus only) wells show low signal or incomplete cell death. What does this mean?

A4: This indicates a problem with the viral infection or cell health. Potential causes include:

  • Low Virus Titer: The virus stock may have lost potency due to improper storage or handling. Re-titer your virus stock.

  • Cell Resistance: The cells may have become resistant to the virus, which can sometimes occur at high passage numbers.

  • Incorrect MOI: The MOI used may be too low to achieve the desired level of cytopathic effect within the assay timeframe.

Q5: How can I distinguish true antiviral activity from compound-induced cytotoxicity?

A5: This is a critical control to ensure that the observed reduction in viral signal is not simply due to the compound killing the host cells.

  • Run a Parallel Cytotoxicity Assay: Set up a separate plate with the same cells and compound concentrations but without the virus.

  • Measure Cell Viability: After the same incubation period as the antiviral assay, measure cell viability using a standard method (e.g., CellTiter-Glo®, MTT).

  • Calculate CC50: Determine the 50% cytotoxic concentration (CC50), which is the compound concentration that kills 50% of the cells.

  • Determine the Selectivity Index (SI): The SI is the ratio of CC50 to EC50 (SI = CC50 / EC50). A high SI value (typically >10) indicates that the compound's antiviral activity is not due to general cytotoxicity.

Experimental Protocols

Protocol 1: General Cytopathic Effect (CPE) Reduction Assay

This protocol provides a framework for evaluating antiviral efficacy by measuring the inhibition of virus-induced cell death.

// Nodes step1 [label="1. Seed Cells\nPlate host cells in a 96-well plate and\nincubate for 18-24 hours to form a monolayer."]; step2 [label="2. Prepare Compound Dilutions\nPerform serial dilutions of this compound\nin a separate plate.", fillcolor="#FBBC05"]; step3 [label="3. Treat Cells\nAdd compound dilutions to the cell plate.\nInclude 'cells only' (no virus/drug) and\n'virus only' (no drug) controls."]; step4 [label="4. Infect Cells\nAdd virus at a pre-determined MOI to all wells\nexcept the 'cells only' controls.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step5 [label="5. Incubate\nIncubate the plate for 48-72 hours,\nor until >80% CPE is seen in 'virus only' controls."]; step6 [label="6. Quantify Viability\nAdd a viability reagent (e.g., containing ATP\ndetector or neutral red) and measure signal.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step7 [label="7. Analyze Data\nNormalize data to controls.\nCalculate EC50 and CC50 values using\nnon-linear regression analysis."];

// Edges step1 -> step2 -> step3 -> step4 -> step5 -> step6 -> step7; }

Caption: Inhibition of viral protease by this compound prevents polyprotein cleavage.

Methodology:

  • Cell Seeding: Plate host cells in 96-well opaque plates suitable for luminescence readings. Incubate for 18-24 hours.

  • Treatment and Infection: Add serial dilutions of this compound to the cells, followed by the luciferase-expressing reporter virus.

  • Incubation: Incubate for 24-48 hours. The shorter incubation time is often possible due to the high sensitivity of the luciferase readout.

  • Lysis and Signal Detection: Add a luciferase assay reagent that lyses the cells and contains the luciferin (B1168401) substrate.

  • Data Acquisition: Measure luminescence using a plate luminometer.

  • Data Analysis: Calculate the percent inhibition based on control wells and determine the EC50 value via non-linear regression.

References

Technical Support Center: Enhancing the Metabolic Stability of RO5464466 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the investigation and improvement of the metabolic stability of RO5464466 derivatives and other mGluR5 Positive Allosteric Modulators (PAMs).

Frequently Asked Questions (FAQs)

Q1: Why is assessing the metabolic stability of this compound derivatives crucial?

A1: Metabolic stability is a critical determinant of a drug candidate's pharmacokinetic profile, influencing its half-life, bioavailability, and clearance. For mGluR5 PAMs like this compound derivatives, poor metabolic stability can lead to rapid elimination from the body, requiring higher or more frequent dosing to achieve therapeutic concentrations. Conversely, excessively high stability might lead to accumulation and potential toxicity. Optimizing metabolic stability is therefore a key step in developing a safe and effective therapeutic agent.

Q2: What are the initial in vitro assays recommended for evaluating the metabolic stability of a new this compound derivative?

A2: The initial assessment typically involves a tiered approach starting with subcellular fractions and moving to more complex systems:

  • Liver Microsomal Stability Assay: This is a common high-throughput screening method to evaluate Phase I metabolism, which is primarily mediated by cytochrome P450 (CYP) enzymes. It provides a good initial indication of a compound's susceptibility to oxidative metabolism.

  • Hepatocyte Stability Assay: This assay utilizes intact liver cells, providing a more comprehensive assessment that includes both Phase I and Phase II (conjugation) metabolic pathways. It offers a more complete picture of hepatic clearance.

  • S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, offering a broader view of metabolic pathways compared to microsomes alone.

Q3: My this compound derivative shows high clearance in liver microsomes. What are the likely metabolic "soft spots" in this chemical class?

A3: While specific metabolic pathways for this compound are not extensively published, mGluR5 PAMs with similar structural features, such as aryl-ethynyl-pyridine scaffolds, have known metabolic liabilities. Potential "soft spots" to investigate include:

  • Oxidation of the Pyridine (B92270) Ring: The pyridine nitrogen can be oxidized to form an N-oxide.

  • Hydroxylation of Aromatic Rings: The phenyl and pyridyl rings are susceptible to hydroxylation by CYP enzymes.

  • Metabolism of the Ethynyl Linker: The acetylene (B1199291) linker can be a site of metabolism.

  • Oxidative Debenzylation: If benzyloxy groups are present, they can be susceptible to cleavage.

  • Oxidation of Electron-Rich Phenoxy Moieties: Phenoxy groups have been identified as potential sites of metabolic instability in related mGluR5 PAMs.

Identifying the primary sites of metabolism through metabolite identification studies is crucial for guiding structural modifications to improve stability.

Q4: What are "molecular switches" and how are they relevant to modifying this compound derivatives?

A4: "Molecular switches" refer to a phenomenon where minor structural modifications to a compound can dramatically alter its pharmacological activity, for instance, converting a Positive Allosteric Modulator (PAM) into a Negative Allosteric Modulator (NAM) or a silent allosteric modulator (SAM). This is a known characteristic of some mGluR5 modulator chemotypes. When modifying this compound derivatives to improve metabolic stability, it is critical to re-evaluate the compound's primary pharmacology to ensure that the intended modulatory effect is retained.

Troubleshooting Guides

Microsomal Stability Assay
Observed Issue Potential Cause(s) Recommended Solution(s)
High variability in half-life (t½) between experiments. - Inconsistent thawing of microsomes.- Degradation of NADPH cofactor.- Pipetting errors.- Thaw microsomes on ice and use immediately.- Prepare NADPH solution fresh for each experiment and keep on ice.- Use calibrated pipettes and ensure proper mixing.
Compound appears too stable (no significant degradation). - Compound is not a substrate for microsomal enzymes.- Low intrinsic clearance.- Inactive microsomes or cofactor.- Proceed to hepatocyte stability assay to assess Phase II metabolism.- Consider using a lower protein concentration or longer incubation times for low clearance compounds.- Run positive controls (e.g., testosterone, midazolam) to verify enzyme activity.
Compound disappears too quickly to measure an accurate half-life. - High intrinsic clearance.- High microsomal protein concentration.- Reduce the microsomal protein concentration.- Shorten the incubation time points (e.g., 0, 1, 3, 5, 10 minutes).
Compound is unstable in the absence of NADPH (control). - Chemical instability in the incubation buffer.- Degradation by other enzymes present in microsomes (e.g., esterases).- Assess compound stability in buffer alone.- If esterase activity is suspected, consider using specific inhibitors in a parallel experiment.
Hepatocyte Stability Assay
Observed Issue Potential Cause(s) Recommended Solution(s)
Low cell viability. - Improper thawing of cryopreserved hepatocytes.- Cytotoxicity of the test compound.- Follow the supplier's protocol for thawing hepatocytes carefully.- Assess the cytotoxicity of your compound at the tested concentration using a viability assay (e.g., trypan blue exclusion).
Discrepancy between microsomal and hepatocyte stability. - Compound undergoes significant Phase II metabolism.- Compound is a substrate for hepatic uptake or efflux transporters.- This is expected for compounds that are primarily cleared by conjugation. Analyze for glucuronide or sulfate (B86663) conjugates.- Differences in transporter activity can influence intracellular concentrations.
High inter-donor variability. - Genetic polymorphisms in drug-metabolizing enzymes.- Use pooled human hepatocytes from multiple donors (≥10) to average out individual differences.

Experimental Protocols

Protocol 1: Human Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life and intrinsic clearance of this compound derivatives upon incubation with human liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Human liver microsomes (pooled donors)

  • 0.1 M Phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., midazolam, testosterone)

  • Quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard)

  • 96-well incubation plate and collection plate

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound in phosphate buffer.

  • In a 96-well plate, add the human liver microsomes and the test compound solution.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing the ice-cold quenching solution.

  • Include control wells without NADPH to assess non-enzymatic degradation.

  • Centrifuge the collection plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of remaining compound versus time.

  • Calculate the half-life (t½) from the slope of the linear regression.

  • Calculate the intrinsic clearance (CLint).

Protocol 2: Reaction Phenotyping using Recombinant CYP Enzymes

Objective: To identify the specific cytochrome P450 (CYP) isoforms responsible for the metabolism of an this compound derivative.

Materials:

  • Test compound

  • Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) co-expressed with cytochrome P450 reductase

  • NADPH regenerating system

  • Control incubations (without active CYP enzyme)

  • Quenching solution

  • LC-MS/MS system

Procedure:

  • Incubate the test compound with each individual recombinant CYP isoform in the presence of the NADPH regenerating system at 37°C.

  • Include a control incubation for each CYP isoform that lacks the active enzyme to account for any non-specific binding or degradation.

  • After a set incubation time (e.g., 60 minutes), terminate the reactions with a quenching solution.

  • Analyze the samples by LC-MS/MS to measure the depletion of the parent compound.

  • The CYP isoforms that show significant metabolism of the test compound compared to the control are identified as the primary metabolizing enzymes.

Visualizations

Experimental_Workflow_for_Metabolic_Stability_Assessment cluster_0 Initial Screening cluster_1 Metabolite Identification & Pathway Elucidation cluster_2 Structural Modification & Optimization Compound This compound Derivative Microsomal_Assay Liver Microsomal Stability Assay Compound->Microsomal_Assay Hepatocyte_Assay Hepatocyte Stability Assay Compound->Hepatocyte_Assay Metabolite_ID Metabolite Identification (LC-MS/MS, NMR) Microsomal_Assay->Metabolite_ID If unstable Hepatocyte_Assay->Metabolite_ID If unstable Reaction_Phenotyping Reaction Phenotyping (Recombinant CYPs, Inhibitors) Metabolite_ID->Reaction_Phenotyping SAR Structure-Activity Relationship (SAR) Reaction_Phenotyping->SAR Identify 'soft spots' Optimized_Compound Optimized Derivative SAR->Optimized_Compound Block metabolism Optimized_Compound->Microsomal_Assay Re-evaluate

Caption: Workflow for assessing and improving metabolic stability.

Troubleshooting_Microsomal_Assay Start Start Microsomal Stability Assay Problem Problem Encountered? Start->Problem High_Variability High Variability? Problem->High_Variability Yes End Data Analysis Problem->End No Too_Stable Too Stable? High_Variability->Too_Stable No Sol_Variability Check Reagent Prep (Fresh NADPH) Verify Pipetting High_Variability->Sol_Variability Yes Too_Fast Too Fast? Too_Stable->Too_Fast No Sol_Stable Run Positive Controls Proceed to Hepatocytes Too_Stable->Sol_Stable Yes Sol_Fast Reduce Protein Conc. Shorten Timepoints Too_Fast->Sol_Fast Yes Too_Fast->End No, proceed Sol_Variability->Start Re-run Sol_Stable->End Sol_Fast->Start Re-run

Caption: Troubleshooting logic for microsomal stability assays.

Technical Support Center: Addressing Off-Target Effects of Tankyrase Inhibitors (e.g., RO5464466)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tankyrase inhibitors like RO5464466. The focus is on identifying and mitigating potential off-target effects to ensure data integrity and accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for tankyrase inhibitors?

Tankyrase inhibitors, such as this compound, primarily target Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), which are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2] The key on-target effect of these inhibitors is the modulation of the Wnt/β-catenin signaling pathway. Tankyrases mediate the poly(ADP-ribosyl)ation (PARsylation) of Axin, a crucial component of the β-catenin destruction complex.[3][4] This PARsylation marks Axin for ubiquitination and subsequent degradation by the proteasome. By inhibiting tankyrase activity, compounds like this compound stabilize Axin levels, leading to the degradation of β-catenin and the suppression of Wnt signaling.[5]

Q2: What are the known or potential off-target effects of tankyrase inhibitors?

While the primary target is the Wnt/β-catenin pathway, tankyrase inhibitors can influence other cellular processes, which may be considered off-target effects depending on the research context. These include:

  • Hippo/YAP Pathway Inhibition: Tankyrases have been identified as positive regulators of the YAP signaling pathway. They PARsylate angiomotin (AMOT) family proteins, which are negative regulators of YAP, leading to their degradation. Inhibition of tankyrase stabilizes AMOT proteins, which in turn suppresses YAP activity.

  • Telomere Maintenance: Tankyrases were initially discovered for their role in telomere homeostasis. They interact with and PARsylate the telomeric repeat-binding factor 1 (TRF1), leading to its release from telomeres and allowing telomerase to elongate telomeres. The impact of tankyrase inhibitors on telomere length can be a consideration in long-term studies.

  • Microtubule Dynamics and Cell Polarity: Some studies suggest that tankyrase inhibition can impair directional cell migration and invasion by affecting microtubule dynamics and polarity signals, independent of the Wnt pathway.

  • Endothelial Function: Tankyrase inhibition has been shown to interfere with endothelial junction remodeling and induce vascular leakiness, potentially through effects on both β-catenin and YAP/TAZ signaling in endothelial cells.

Q3: How can I distinguish between on-target and off-target effects in my experiments?

Distinguishing between on-target and off-target effects is crucial for validating your findings. Here are several strategies:

  • Use Structurally Different Inhibitors: Employing multiple tankyrase inhibitors with distinct chemical scaffolds can help confirm that the observed phenotype is due to tankyrase inhibition and not an off-target effect of a specific compound.

  • Genetic Knockdown/Knockout: Use RNA interference (siRNA, shRNA) or CRISPR/Cas9 to specifically deplete TNKS1 and/or TNKS2. If the phenotype observed with the inhibitor is recapitulated by genetic knockdown, it is more likely to be an on-target effect.

  • Rescue Experiments: If you hypothesize an off-target effect on a specific protein, attempt to rescue the phenotype by overexpressing a form of that protein that is not affected by the inhibitor.

  • Dose-Response Analysis: On-target effects should typically correlate with the IC50 or EC50 of the inhibitor for its primary target. Off-target effects may occur at significantly higher or lower concentrations.

  • Biochemical Assays: Directly measure the engagement of the intended target (e.g., Axin stabilization) and potential off-targets in your experimental system.

Troubleshooting Guide

Observed Problem Potential Cause (Off-Target Effect) Recommended Action
Unexpected changes in cell migration or morphology. Inhibition of microtubule dynamics or cell polarity signals.- Perform wound healing or transwell migration assays. - Analyze microtubule organization and cell polarity markers via immunofluorescence. - Compare with the effects of TNKS1/2 siRNA.
Cell death in a cell line not known to be Wnt-dependent. Inhibition of the Hippo/YAP pathway, which can be essential for survival in some cancer types.- Assess the activity of the YAP pathway by measuring the levels and localization of YAP/TAZ and the expression of YAP target genes (e.g., CTGF, CYR61). - Test the effect of the inhibitor in combination with YAP activators or inhibitors.
Inconsistent results between different tankyrase inhibitors. One of the inhibitors may have a unique off-target profile.- Profile the inhibitors against a panel of kinases or other relevant enzymes to identify potential off-targets. - Use a third, structurally distinct tankyrase inhibitor to see which phenotype is consistent.
Observed phenotype does not correlate with β-catenin level changes. The effect may be independent of the Wnt/β-catenin pathway.- Investigate other known pathways affected by tankyrases, such as the Hippo/YAP pathway. - Perform a broader "omics" analysis (proteomics, transcriptomics) to identify other affected pathways.

Experimental Protocols

Protocol 1: Western Blot Analysis for On-Target and Off-Target Pathway Modulation

Objective: To assess the effect of a tankyrase inhibitor on the protein levels of key components of the Wnt/β-catenin and Hippo/YAP signaling pathways.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blot equipment

  • Primary antibodies: anti-Axin1, anti-β-catenin, anti-phospho-β-catenin, anti-YAP, anti-phospho-YAP, anti-AMOT, and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and treat with the tankyrase inhibitor at various concentrations and time points. Include a vehicle control (e.g., DMSO).

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Protocol 2: TCF/LEF Reporter Assay for Wnt Pathway Activity

Objective: To quantitatively measure the transcriptional activity of the Wnt/β-catenin pathway.

Materials:

  • TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

  • Control plasmid with a mutated TCF/LEF binding site (e.g., FOPFlash)

  • Renilla luciferase plasmid for normalization

  • Transfection reagent

  • Dual-luciferase reporter assay system

Procedure:

  • Co-transfect cells in a 24-well plate with the TOPFlash (or FOPFlash) and Renilla luciferase plasmids.

  • After 24 hours, treat the cells with the tankyrase inhibitor at various concentrations.

  • If necessary, stimulate the Wnt pathway with Wnt3a conditioned medium or LiCl.

  • After an additional 24 hours, lyse the cells and measure firefly and Renilla luciferase activities using a luminometer.

Visualizing Signaling Pathways and Workflows

Wnt_Signaling_Pathway Wnt/β-catenin Signaling and Tankyrase Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl LRP5_6 LRP5/6 Co-receptor Destruction_Complex β-catenin Destruction Complex (Axin, APC, GSK3β, CK1α) Dvl->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for degradation Proteasome Proteasome beta_catenin->Proteasome Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Enters Nucleus and Activates Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Wnt_Target_Genes Activates Transcription Tankyrase Tankyrase (TNKS1/2) Axin Axin Tankyrase->Axin PARsylates Axin (targets for degradation) This compound This compound (Tankyrase Inhibitor) This compound->Tankyrase Inhibits Axin->Destruction_Complex Component of

Caption: Wnt/β-catenin signaling pathway and the mechanism of tankyrase inhibition.

Hippo_YAP_Pathway Hippo/YAP Signaling and Tankyrase Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tankyrase Tankyrase (TNKS1/2) AMOT Angiomotin (AMOT) Family Proteins Tankyrase->AMOT PARsylates AMOT (targets for degradation) This compound This compound (Tankyrase Inhibitor) This compound->Tankyrase Inhibits Proteasome Proteasome AMOT->Proteasome Degradation YAP_TAZ YAP/TAZ AMOT->YAP_TAZ Sequesters in Cytoplasm (Inhibits) TEAD TEAD YAP_TAZ->TEAD Enters Nucleus and Activates YAP_Target_Genes YAP Target Genes (e.g., CTGF, CYR61) TEAD->YAP_Target_Genes Activates Transcription

Caption: Regulation of the Hippo/YAP pathway by tankyrase and its inhibition.

Experimental_Workflow Experimental Workflow to Validate On-Target Effects Start Hypothesized Phenotype with this compound Dose_Response Perform Dose-Response and Time-Course Analysis Start->Dose_Response Genetic_Knockdown TNKS1/2 siRNA/CRISPR Start->Genetic_Knockdown Western_Blot Western Blot for Axin Stabilization Dose_Response->Western_Blot Reporter_Assay TCF/LEF Reporter Assay Dose_Response->Reporter_Assay Phenotype_Recapitulated Phenotype Recapitulated? Genetic_Knockdown->Phenotype_Recapitulated On_Target High Confidence On-Target Effect Phenotype_Recapitulated->On_Target Yes Off_Target Potential Off-Target Effect Phenotype_Recapitulated->Off_Target No Structural_Analogs Test with Structurally Different Inhibitor Off_Target->Structural_Analogs

Caption: A logical workflow for confirming the on-target effects of a tankyrase inhibitor.

References

Technical Support Center: RO5464466 Resistance Mutation Studies in Influenza A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying resistance mutations to the influenza A virus fusion inhibitor RO5464466.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an antiviral compound that targets the influenza A virus hemagglutinin (HA) protein. It is a fusion inhibitor that stabilizes the pre-fusion conformation of HA, preventing the low pH-induced conformational changes necessary for the fusion of the viral envelope with the endosomal membrane. This blockage of membrane fusion inhibits the release of the viral genome into the host cell cytoplasm, thus halting the replication cycle at an early stage.

Q2: How can I generate this compound-resistant influenza A virus strains in the laboratory?

A2: The most common method for generating antiviral-resistant influenza virus strains in vitro is through serial passage in cell culture in the presence of the inhibitor. This process involves repeatedly infecting a permissive cell line (e.g., MDCK cells) with the virus and gradually increasing the concentration of this compound in the culture medium over multiple passages. This selection pressure encourages the emergence and propagation of viral variants with mutations that confer reduced susceptibility to the compound.

Q3: What type of mutations are expected to confer resistance to this compound?

A3: As this compound targets the hemagglutinin (HA) protein to inhibit membrane fusion, resistance mutations are expected to occur in the HA gene. While specific mutations for this compound are not extensively documented in publicly available literature, studies with other HA fusion inhibitors suggest that mutations are likely to be found in regions of the HA protein that are critical for the conformational changes required for fusion. These may include the HA2 subunit, particularly in the stem region near the fusion peptide.

Q4: How do I confirm that a specific mutation in the HA gene confers resistance to this compound?

A4: To confirm that a specific mutation is responsible for resistance, you can use reverse genetics to introduce the mutation into a wild-type influenza A virus background. The resulting recombinant virus can then be tested for its susceptibility to this compound using a phenotypic assay, such as a plaque reduction assay or a virus yield reduction assay. A significant increase in the 50% inhibitory concentration (IC50) for the mutant virus compared to the wild-type virus would confirm the role of the mutation in conferring resistance.

Q5: What are the expected changes in IC50 values for this compound-resistant mutants?

A5: The fold-increase in the 50% inhibitory concentration (IC50) is a key indicator of the level of resistance. While specific data for this compound is limited, studies with other antiviral agents show a wide range of resistance levels. A low-level resistance might be characterized by a 2-10 fold increase in IC50, while high-level resistance can result in IC50 values that are hundreds or even thousands of times higher than that for the wild-type virus. The World Health Organization defines "reduced inhibition" for neuraminidase inhibitors as a 10- to 100-fold increase in IC50 and "highly reduced inhibition" as a >100-fold increase, which can serve as a general reference framework.[1]

Troubleshooting Guides

Problem: Difficulty in selecting for this compound-resistant virus.
  • Possible Cause 1: Suboptimal inhibitor concentration.

    • Troubleshooting: Start the serial passage with a low concentration of this compound (e.g., at or slightly above the IC50 value). Gradually increase the concentration in subsequent passages as the virus adapts. A sudden high concentration may be too stringent and inhibit all viral replication, preventing the selection of resistant variants.

  • Possible Cause 2: Low viral diversity in the starting population.

    • Troubleshooting: Ensure that the initial virus stock has sufficient genetic diversity. If necessary, consider generating a new virus stock with a slightly higher mutation rate by using a polymerase with lower fidelity during reverse genetics, or by pooling several independently grown virus preparations.

  • Possible Cause 3: Inappropriate cell line.

    • Troubleshooting: Madin-Darby canine kidney (MDCK) cells are commonly used for influenza A virus propagation. Ensure that the cell line is permissive to the specific influenza strain and is maintained under optimal growth conditions.

Problem: Inconsistent results in plaque reduction assays.
  • Possible Cause 1: Variation in cell monolayer confluence.

    • Troubleshooting: Seed cells at a consistent density to ensure a uniform and confluent monolayer at the time of infection. Inconsistent cell density can affect plaque formation and size.

  • Possible Cause 2: Inaccurate virus titration.

    • Troubleshooting: Accurately determine the titer of your virus stock before performing the assay. Use a multiplicity of infection (MOI) that results in a countable number of plaques in the control wells (typically 50-100 plaques per well).

  • Possible Cause 3: Improper overlay medium.

    • Troubleshooting: The composition and temperature of the overlay medium are critical. If using an agarose (B213101) overlay, ensure it is cooled to an appropriate temperature before adding it to the cells to avoid cell death. A semi-solid overlay like Avicel can be a more consistent alternative.

Experimental Protocols

Protocol 1: In Vitro Selection of this compound-Resistant Influenza A Virus by Serial Passage
  • Cell Preparation: Seed MDCK cells in 6-well plates to form a confluent monolayer.

  • Initial Infection: Infect the cells with wild-type influenza A virus at a low multiplicity of infection (MOI) of 0.01 in the presence of this compound at its IC50 concentration.

  • Incubation: Incubate the infected cells at 37°C in a 5% CO2 incubator until cytopathic effect (CPE) is observed.

  • Virus Harvest: Harvest the supernatant containing the progeny virus.

  • Subsequent Passages: Use the harvested virus to infect fresh MDCK cell monolayers. In each subsequent passage, incrementally increase the concentration of this compound (e.g., 2-fold increments).

  • Monitoring Resistance: At each passage, determine the IC50 of the viral population using a plaque reduction assay (see Protocol 2).

  • Isolation and Characterization: Once a significant increase in the IC50 is observed, isolate individual viral clones by plaque purification. Sequence the HA gene of the resistant clones to identify potential resistance mutations.

Protocol 2: Plaque Reduction Assay for Determining IC50 Values
  • Cell Seeding: Seed MDCK cells in 12-well plates and grow to confluence.

  • Virus Dilution: Prepare serial 10-fold dilutions of the virus stock.

  • Infection: Infect the confluent cell monolayers with a dilution of virus that will produce 50-100 plaques per well.

  • Inhibitor Treatment: After a 1-hour adsorption period, remove the virus inoculum and add an overlay medium containing serial dilutions of this compound. Include a no-drug control.

  • Incubation: Incubate the plates at 37°C for 48-72 hours until plaques are visible.

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • IC50 Calculation: The IC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the no-drug control.

Protocol 3: Generation of Recombinant Influenza A Virus with Specific HA Mutations using Reverse Genetics
  • Site-Directed Mutagenesis: Introduce the desired mutation into the HA gene segment cloned into a pHW2000-based reverse genetics plasmid using a commercially available site-directed mutagenesis kit.

  • Plasmid Transfection: Co-transfect a co-culture of 293T and MDCK cells with the eight plasmids representing the influenza A virus genome, including the plasmid containing the mutated HA segment.

  • Virus Rescue: Incubate the transfected cells for 48-72 hours to allow for the generation of infectious recombinant virus particles.

  • Virus Amplification: Harvest the supernatant and amplify the rescued virus by infecting fresh MDCK cells.

  • Sequence Verification: Confirm the presence of the intended mutation in the rescued virus by sequencing the HA gene.

Data Presentation

Table 1: Example of Susceptibility of Wild-Type and this compound-Resistant Influenza A Virus Strains.

Virus StrainHemagglutinin (HA) Mutation(s)IC50 (µM) of this compoundFold-Change in IC50
Wild-TypeNone0.5-
Mutant 1Hypothetical Mutation 15.010
Mutant 2Hypothetical Mutation 250.0100
Mutant 3Hypothetical Mutation 3>100>200

Note: The mutation data presented in this table is hypothetical and for illustrative purposes only, as specific this compound resistance mutations are not widely reported in the literature.

Visualizations

experimental_workflow cluster_selection In Vitro Resistance Selection Start Start Infect MDCK cells with WT Virus + this compound (IC50) Infect MDCK cells with WT Virus + this compound (IC50) Observe CPE Observe CPE Infect MDCK cells with WT Virus + this compound (IC50)->Observe CPE Harvest Virus Harvest Virus Observe CPE->Harvest Virus Serial Passage with increasing [this compound] Serial Passage with increasing [this compound] Harvest Virus->Serial Passage with increasing [this compound] Monitor IC50 Monitor IC50 Serial Passage with increasing [this compound]->Monitor IC50 Isolate Resistant Clones Isolate Resistant Clones Monitor IC50->Isolate Resistant Clones Sequence HA Gene Sequence HA Gene Isolate Resistant Clones->Sequence HA Gene Identify Mutations Identify Mutations Sequence HA Gene->Identify Mutations End_Selection End_Selection Identify Mutations->End_Selection Identified Mutations

Caption: Workflow for in vitro selection of this compound-resistant influenza A virus.

reverse_genetics_workflow cluster_rg Confirmation of Resistance Mutation Identified Mutation Identified Mutation Site-Directed Mutagenesis of HA plasmid Site-Directed Mutagenesis of HA plasmid Identified Mutation->Site-Directed Mutagenesis of HA plasmid Co-transfect 8 plasmids into 293T/MDCK cells Co-transfect 8 plasmids into 293T/MDCK cells Site-Directed Mutagenesis of HA plasmid->Co-transfect 8 plasmids into 293T/MDCK cells Rescue Recombinant Virus Rescue Recombinant Virus Co-transfect 8 plasmids into 293T/MDCK cells->Rescue Recombinant Virus Amplify Virus Stock Amplify Virus Stock Rescue Recombinant Virus->Amplify Virus Stock Sequence Verify HA Gene Sequence Verify HA Gene Amplify Virus Stock->Sequence Verify HA Gene Perform Plaque Reduction Assay Perform Plaque Reduction Assay Sequence Verify HA Gene->Perform Plaque Reduction Assay Determine IC50 Determine IC50 Perform Plaque Reduction Assay->Determine IC50 Confirm Resistance Confirm Resistance Determine IC50->Confirm Resistance Resistance Confirmed

Caption: Workflow for confirming a resistance mutation using reverse genetics.

mechanism_of_action cluster_virus_entry Influenza A Virus Entry Pathway cluster_inhibition Mechanism of this compound Inhibition cluster_resistance Mechanism of Resistance Virus Attachment Virus Attachment Endocytosis Endocytosis Virus Attachment->Endocytosis Endosome Acidification (low pH) Endosome Acidification (low pH) Endocytosis->Endosome Acidification (low pH) HA Conformational Change HA Conformational Change Endosome Acidification (low pH)->HA Conformational Change Membrane Fusion Membrane Fusion HA Conformational Change->Membrane Fusion Viral Genome Release Viral Genome Release Membrane Fusion->Viral Genome Release This compound This compound Binds to HA Binds to HA This compound->Binds to HA Stabilizes Pre-fusion Conformation Stabilizes Pre-fusion Conformation Binds to HA->Stabilizes Pre-fusion Conformation Blocks HA Conformational Change Blocks HA Conformational Change Stabilizes Pre-fusion Conformation->Blocks HA Conformational Change HA Mutation HA Mutation Alters this compound Binding Site Alters this compound Binding Site HA Mutation->Alters this compound Binding Site Reduces Drug Affinity Reduces Drug Affinity Alters this compound Binding Site->Reduces Drug Affinity Allows HA Conformational Change at low pH Allows HA Conformational Change at low pH Reduces Drug Affinity->Allows HA Conformational Change at low pH

Caption: Signaling pathway of this compound action and resistance.

References

Technical Support Center: Enhancing the In Vivo Efficacy of RO5464466 Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of RO5464466 analogues. The following information is intended to be a general guide for addressing common challenges encountered during preclinical research with novel small molecule inhibitors.

Troubleshooting Guide

Issue 1: Poor In Vivo Efficacy

Unexpectedly low or absent efficacy in animal models can stem from a variety of factors, ranging from suboptimal compound properties to issues with the experimental setup.

Table 1: Troubleshooting Poor In Vivo Efficacy

SymptomPossible CauseRecommended Solution
Low drug exposure at the target site Poor Solubility and Bioavailability: The compound may not be adequately dissolved in the vehicle for administration, leading to incomplete absorption. The physicochemical properties of small molecules are pivotal in determining their bioavailability.[1]1. Optimize Formulation: Test a panel of biocompatible solvents and excipients to improve solubility.[2] 2. Structural Modification: Consider medicinal chemistry efforts to improve the drug-like properties of the analogue.[1] 3. Alternative Dosing Route: If oral bioavailability is low, consider intravenous (IV) or intraperitoneal (IP) administration.
Rapid Metabolism/Clearance: The compound may be quickly metabolized by the liver or cleared from circulation before it can reach its target.[3]1. Pharmacokinetic (PK) Studies: Conduct a PK study to determine the compound's half-life, clearance rate, and peak plasma concentration (Cmax). 2. Metabolic Stability Assays: Use in vitro assays with liver microsomes to assess metabolic stability.[3]
Target engagement is not achieved Insufficient Dose: The administered dose may not be high enough to achieve a therapeutic concentration at the target tissue.1. Dose-Response Study: Perform a dose-escalation study to identify a dose that shows a therapeutic effect without significant toxicity. 2. Pharmacodynamic (PD) Biomarkers: Use a validated PD biomarker to confirm target engagement in vivo.
Unexpected experimental results Off-Target Effects: The observed phenotype may be due to the compound interacting with unintended targets. Small molecules can bind to various receptors and enzymes throughout the body.1. In Vitro Selectivity Profiling: Screen the compound against a panel of related and unrelated targets to assess its selectivity. 2. Phenotypic Analysis: Carefully observe animals for any unexpected behavioral or physiological changes.
Vehicle Effects: The vehicle used to dissolve the compound may have its own biological effects.1. Vehicle Control Group: Always include a vehicle-only control group in your experiments.
Issue 2: Unexpected Toxicity

Adverse effects observed in animal studies can confound efficacy results and indicate potential safety liabilities.

Table 2: Troubleshooting Unexpected Toxicity

SymptomPossible CauseRecommended Solution
Weight loss, lethargy, or other signs of distress On-Target Toxicity: The intended biological target, when inhibited, may lead to adverse effects.1. Lower the Dose: Determine if a lower dose can maintain efficacy while reducing toxicity. 2. Intermittent Dosing: Explore alternative dosing schedules (e.g., every other day) to minimize exposure.
Off-Target Toxicity: The compound may be interacting with other biological targets, causing toxicity.1. Broad Panel Screening: Test the compound in a broad off-target screening panel. 2. Structural Activity Relationship (SAR) Analysis: Synthesize and test related analogues to see if toxicity can be separated from efficacy.
Vehicle Toxicity: The formulation itself may be causing adverse effects.1. Test Alternative Vehicles: Evaluate the tolerability of different vehicles in a separate cohort of animals.
Organ-specific toxicity (e.g., elevated liver enzymes) Compound Accumulation: The compound or its metabolites may accumulate in specific organs.1. Biodistribution Studies: Analyze the concentration of the compound in various tissues to identify potential sites of accumulation.

Experimental Protocols

Protocol 1: Basic In Vivo Efficacy Study
  • Animal Model: Select a relevant animal model that recapitulates the disease of interest.

  • Group Allocation: Randomly assign animals to treatment groups (e.g., vehicle control, positive control, and one or more doses of the this compound analogue). A typical group size is 8-10 animals.

  • Acclimation: Allow animals to acclimate to the facility and housing conditions for at least one week before the start of the experiment.

  • Compound Formulation: Prepare the dosing solution on the day of administration. Ensure the compound is fully dissolved.

  • Administration: Administer the compound and vehicle via the chosen route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Monitor animals daily for clinical signs, body weight, and any adverse effects.

  • Efficacy Readouts: At the end of the study, collect relevant tissues or perform behavioral tests to assess efficacy.

  • Data Analysis: Analyze the data using appropriate statistical methods to determine if there is a significant difference between the treatment groups.

Protocol 2: Pharmacokinetic (PK) Study
  • Animal Strain: Use a common rodent strain (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Dosing: Administer a single dose of the this compound analogue via the intended clinical route (e.g., oral) and an intravenous (IV) route for bioavailability determination.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, and 24 hours) post-dose.

  • Plasma Preparation: Process the blood to separate plasma.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Frequently Asked Questions (FAQs)

Q1: My this compound analogue shows excellent in vitro potency but has poor in vivo efficacy. What could be the reason?

A1: A discrepancy between in vitro and in vivo results is a common challenge in drug development. The most likely reasons are poor pharmacokinetics (PK) or low bioavailability. Your compound may be rapidly metabolized or cleared from the body before it can reach a sufficient concentration at the target site. It is also possible that the compound has poor solubility, leading to low absorption from the administration site. We recommend conducting a pilot PK study to assess the compound's exposure in vivo.

Q2: How do I choose the right vehicle for my in vivo studies?

A2: The choice of vehicle is critical for ensuring the solubility and stability of your compound. A common starting point for poorly water-soluble compounds is a formulation containing a solubilizing agent like DMSO, a surfactant like Tween-80, and a carrier like saline or polyethylene (B3416737) glycol (PEG). It is essential to test the solubility of your compound in a few different vehicle systems and to run a vehicle-only control group in your efficacy study to rule out any biological effects of the vehicle itself.

Q3: What should I do if my this compound analogue shows signs of toxicity at the efficacious dose?

A3: If you observe toxicity, the first step is to determine if there is a therapeutic window. You can conduct a dose-response study to see if a lower dose retains efficacy while minimizing toxicity. If the therapeutic window is narrow, you may need to consider medicinal chemistry efforts to design analogues with an improved safety profile. It is also important to investigate whether the toxicity is on-target (related to the intended mechanism of action) or off-target.

Q4: How can I confirm that my compound is engaging its target in vivo?

A4: Target engagement can be confirmed by measuring a pharmacodynamic (PD) biomarker in a relevant tissue. A good PD biomarker is a downstream molecule or pathway that is modulated upon target inhibition. For example, if your compound targets a specific kinase, you could measure the phosphorylation of a known substrate of that kinase in tumor tissue after treatment.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Extracellular_Signal Extracellular_Signal Extracellular_Signal->Receptor RO5464466_Analogue RO5464466_Analogue RO5464466_Analogue->Kinase_A Inhibition Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular_Response Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway for this compound analogues.

In_Vivo_Workflow Animal_Model_Selection Animal_Model_Selection Dose_Formulation Dose_Formulation Animal_Model_Selection->Dose_Formulation Animal_Dosing Animal_Dosing Dose_Formulation->Animal_Dosing In_Life_Monitoring In_Life_Monitoring Animal_Dosing->In_Life_Monitoring Efficacy_Assessment Efficacy_Assessment In_Life_Monitoring->Efficacy_Assessment Data_Analysis Data_Analysis Efficacy_Assessment->Data_Analysis Results Results Data_Analysis->Results

Caption: General workflow for an in vivo efficacy study.

Troubleshooting_Logic Poor_Efficacy Poor_Efficacy Check_PK Assess Pharmacokinetics Poor_Efficacy->Check_PK Low_Exposure Low Exposure? Check_PK->Low_Exposure Optimize_Formulation Optimize Formulation/Dose Low_Exposure->Optimize_Formulation Yes Check_PD Assess Target Engagement Low_Exposure->Check_PD No Optimize_Formulation->Check_PK No_Engagement Target Engaged? Check_PD->No_Engagement Increase_Dose Increase Dose No_Engagement->Increase_Dose No Consider_Off_Target Investigate Off-Target Effects No_Engagement->Consider_Off_Target Yes Increase_Dose->Check_PD Efficacy_Achieved Efficacy_Achieved Consider_Off_Target->Efficacy_Achieved

Caption: Troubleshooting logic for poor in vivo efficacy.

References

Technical Support Center: Development of HA Fusion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on hemagglutinin (HA) fusion inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of influenza HA-mediated membrane fusion?

Influenza virus entry into a host cell is a multi-step process mediated by the hemagglutinin (HA) protein, a trimer on the viral surface.[1][2]

  • Binding & Endocytosis: The HA1 subunit of the protein binds to sialic acid receptors on the host cell surface, leading to the virus's internalization into an endosome.[3]

  • Acidification: As the endosome matures, its internal pH drops (becomes more acidic).[4]

  • Conformational Change: This acidic environment triggers a dramatic and irreversible conformational change in the HA protein.[4][5] The HA1 heads move aside, and the HA2 subunit, previously hidden, extends.

  • Fusion Peptide Insertion: The "fusion peptide," a hydrophobic segment at the N-terminus of HA2, is exposed and inserts itself into the endosomal membrane.[1][5]

  • Membrane Fusion: The HA2 protein then refolds into a stable six-helix bundle, pulling the viral and endosomal membranes close together. This action forces the outer leaflets of the membranes to mix (hemifusion), eventually leading to the formation of a fusion pore that allows the viral genetic material to enter the host cell's cytoplasm.[1][3]

HA fusion inhibitors are designed to block one or more of these critical steps, typically by stabilizing the pre-fusion state of the HA protein.[6][7]

HA_Fusion_Pathway cluster_virus Influenza Virus cluster_host Host Cell cluster_fusion Fusion Process Virus Virion with Prefusion HA HostCell Host Cell (Sialic Acid Receptors) Virus->HostCell 1. Binding Endosome Endosome (pH drops) HostCell->Endosome 2. Endocytosis Endosome->Endosome FP_Insertion 4. Fusion Peptide Insertion Endosome->FP_Insertion HA Conformational Change Cytoplasm Cytoplasm Pore_Formation 5. Pore Formation FP_Insertion->Pore_Formation Membrane Merger Pore_Formation->Cytoplasm 6. Genome Release

Caption: Influenza HA-mediated membrane fusion pathway.
Q2: Why does my HA fusion inhibitor show subtype-specific activity instead of broad-spectrum inhibition?

This is a common challenge in HA inhibitor development. The specificity often arises from differences in the amino acid sequences within the inhibitor's binding site across different influenza subtypes (e.g., H1, H3, H5).[4]

  • Binding Pocket Variations: Although the HA stem is more conserved than the head, variations exist. For example, a key difference between group 1 (e.g., H1, H5) and group 2 (e.g., H3, H7) HAs is the presence of a glycosylation site at Asn38 (HA1) in group 2, which can sterically hinder the binding of inhibitors that are effective against group 1.[8][9]

  • Resistance Mutations: Even within a subtype, mutations can arise in the binding pocket that reduce inhibitor efficacy.[4]

  • Inhibitor Design: Many inhibitors are developed against a specific HA subtype, and their chemical structures are optimized for the topology of that particular binding site.[9]

Troubleshooting Steps:

  • Sequence Alignment: Align the HA sequences of the subtypes your inhibitor is effective against with those it is not. Look for amino acid differences in or near the putative binding pocket.

  • Molecular Modeling: Use computational docking to model your inhibitor's interaction with different HA subtype structures. This can reveal steric clashes or the loss of key interactions that explain the lack of activity.[4][10]

  • Broad-Spectrum Screening: Test your compound against a wider panel of influenza A (both group 1 and 2) and B viruses to fully characterize its activity spectrum.

Troubleshooting Guides

Problem 1: My inhibitor shows high affinity in biochemical assays but low potency in cell-based antiviral assays.

This discrepancy is common and can point to several issues related to the transition from an in-vitro environment to a complex cellular system.

Potential CauseTroubleshooting Suggestion
Poor Cell Permeability The inhibitor may not efficiently cross the cell membrane or the endosomal membrane to reach the HA protein at its site of action.
Metabolic Instability The compound may be rapidly metabolized and inactivated by cellular enzymes.
Efflux Pump Activity The inhibitor could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cytoplasm.
High Protein Binding The compound may bind extensively to proteins in the cell culture medium (like albumin) or non-target cellular proteins, reducing its effective free concentration.
Assay-Specific Artifacts The biochemical assay conditions (e.g., pH, detergent) may not accurately reflect the physiological environment of endosomal fusion.

Experimental Workflow to Diagnose the Issue:

troubleshoot_potency cluster_checks Investigation Steps cluster_solutions Solutions Start Start: High Biochemical Affinity, Low Cellular Potency Permeability 1. Assess Cell Permeability (e.g., PAMPA, Caco-2 assay) Start->Permeability Metabolism 2. Evaluate Metabolic Stability (e.g., Microsome stability assay) Permeability->Metabolism Efflux 3. Test for Efflux (Use efflux pump inhibitors) Metabolism->Efflux Binding 4. Measure Plasma Protein Binding Efflux->Binding Decision Identify Limiting Factor(s) Binding->Decision Redesign Rational Drug Redesign: - Increase lipophilicity - Block metabolic sites - Modify structure to avoid efflux Decision->Redesign Chemical property issue Formulation Optimize Formulation: (e.g., use of carriers) Decision->Formulation Delivery issue

Caption: Workflow for troubleshooting low cellular potency.
Problem 2: How can I determine if a virus has developed resistance to my HA fusion inhibitor?

Viral resistance is a major hurdle. It often arises from mutations in the HA protein that either reduce the inhibitor's binding affinity or destabilize the pre-fusion HA, making it easier to undergo the conformational change even when the inhibitor is bound.[11][12][13]

Steps to Confirm and Characterize Resistance:

  • Selection of Resistant Mutants: Serially passage the virus in the presence of sub-lethal but increasing concentrations of your inhibitor. This selective pressure encourages the growth of resistant variants.

  • Plaque Assay: Isolate individual viral clones (plaques) from the resistant population. Test their susceptibility to your inhibitor compared to the wild-type virus. A significant increase in the EC50 value indicates resistance.[12]

  • HA Gene Sequencing: Sequence the HA gene from the resistant viral clones. Compare the sequences to the wild-type virus to identify mutations. Resistance mutations for fusion inhibitors are often found in the HA2 subunit or at the HA1-HA2 interface.[4][10]

  • Reverse Genetics: To confirm that a specific mutation causes resistance, introduce it into a wild-type virus using a reverse genetics system and re-test for inhibitor susceptibility.

  • Mechanism of Resistance: Perform biochemical and biophysical assays (e.g., thermal stability, trypsin susceptibility at different pH values) to determine if the mutation prevents inhibitor binding or if it alters the fusion pH threshold of the HA protein.[8][11] For instance, some resistance mutations destabilize the HA protein, allowing it to be triggered at a higher pH, thereby bypassing the inhibitor's stabilizing effect.[4][11]

Quantitative Data of Selected HA Inhibitors

The potency of HA fusion inhibitors is typically measured by their ability to inhibit viral replication in cell culture (EC50) or their binding affinity to the HA protein (KD).

InhibitorTarget HA GroupAssay TypePotencyReference
F0045(S) Group 1 (H1)Antiviral (MDCK-SIAT1)EC50 = 1.6 ± 0.1 μM (H1/Beijing)[8]
Compound 7 Group 1 (H1)Antiviral (A549)EC50 < 1 nM (H1/Cal09)[14]
Peptide P7 Group 1 (H1, H5)Neutralization (MDCK)IC50 = 30–70 nM[15]
Arbidol Broad SpectrumPlaque ReductionEC50 ~5-10 μM (varies)[9][16]
S20 Group 1 (H1, H5)AntiviralIC50 = 80 nM[6]
Compound 4c Group 2 (H3N2)Antiviral (MDCK)EC50 = 3 to 23 μM[4]

EC50: Half maximal effective concentration. IC50: Half maximal inhibitory concentration.

Key Experimental Protocols

Trypsin Susceptibility Assay (TS Assay)

This assay assesses if an inhibitor can stabilize the pre-fusion conformation of HA and protect it from low pH-induced changes. In its pre-fusion state at neutral pH, HA is resistant to trypsin. After exposure to acidic pH, it refolds into a post-fusion state that is susceptible to trypsin digestion.[8]

Methodology:

  • Incubation: Pre-incubate purified HA trimer (~5 μM) with your inhibitor (~50 μM) or a vehicle control (e.g., DMSO) for 30 minutes at room temperature.[8]

  • Acidification: Lower the pH of the solution to ~4.8-5.0 using a sodium acetate (B1210297) buffer. Keep a control sample at neutral pH (7.4). Incubate for 20-60 minutes at 37°C to allow for conformational change.[8][14]

  • Neutralization: Neutralize the pH of all samples back to ~8.0 with a Tris buffer.[14]

  • Trypsin Digestion: Add trypsin to the samples and incubate for 30 minutes at 37°C.

  • Analysis: Stop the reaction and analyze the protein fragments by SDS-PAGE. A successful inhibitor will prevent the conformational change, and the HA protein will remain intact (resistant to trypsin), similar to the neutral pH control.[6][17]

Hemolysis Inhibition Assay

This assay measures the ability of an inhibitor to block HA-mediated fusion of viral and red blood cell (RBC) membranes. At low pH, influenza virus can fuse with RBCs, causing them to lyse (hemolysis).

Methodology:

  • Preparation: Mix your diluted inhibitor with a standardized amount of influenza virus in a 96-well plate. Incubate at room temperature for 30 minutes.[18]

  • Add RBCs: Add a 2% suspension of chicken red blood cells (cRBCs) to the virus-inhibitor mixture. Incubate for another 30 minutes at 37°C to allow viral attachment.[18]

  • Trigger Fusion: Add a sodium acetate buffer (pH ~5.2) to trigger the HA conformational change and induce hemolysis. Incubate for 30 minutes at 37°C.[18]

  • Quantification: Pellet the intact RBCs by centrifugation. Transfer the supernatant to a new plate and measure the absorbance at 450 nm to quantify the amount of released hemoglobin.[19]

  • Controls: Use virus-only wells (100% hemolysis) and RBC-only wells (0% hemolysis) as controls. An effective inhibitor will reduce the amount of hemolysis.

Fluorescence Polarization (FP) Competition Assay

This is a high-throughput biochemical assay used to screen for and characterize inhibitors that bind to a specific site on HA. It measures the displacement of a fluorescently labeled probe that is known to bind to the target site.[8]

Methodology:

  • Probe & Protein Mix: In a microplate (e.g., 384-well), mix a constant concentration of purified HA trimer (e.g., 30 nM) with a fluorescently labeled probe (e.g., P7-TAMRA at 75 nM) that binds to the HA stem.[8][14]

  • Add Inhibitor: Add serial dilutions of your test compound to the wells. Include controls with no inhibitor (maximum FP signal) and a known potent unlabeled binder (minimum FP signal).

  • Incubation: Incubate the plate at room temperature for 30 minutes to reach binding equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader. When the small, rapidly tumbling fluorescent probe binds to the large HA protein, its tumbling slows, and the FP signal is high. A test compound that successfully competes with the probe for the binding site will displace it, causing the FP signal to decrease.

  • Analysis: Plot the FP signal against the inhibitor concentration to determine the IC50 value.

References

Technical Support Center: Mitigating Cytotoxicity of Benzenesulfonamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the cytotoxicity of benzenesulfonamide (B165840) compounds during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms behind the cytotoxicity of benzenesulfonamide compounds?

A1: The toxicity of many benzenesulfonamide compounds is often linked to their metabolic activation, primarily in the liver. A key pathway involves the oxidation of the arylamine group to a reactive hydroxylamine (B1172632) metabolite. This intermediate can be further oxidized to a nitroso species, which is highly electrophilic and can covalently bind to cellular macromolecules like proteins, leading to idiosyncratic drug reactions and hypersensitivity.[1] Another significant factor is the N-acetylation of the sulfonamide group, a major metabolic pathway. The rate of acetylation can influence the formation of toxic metabolites, and individuals with a "slow acetylator" phenotype may be at a higher risk for hypersensitivity reactions.[1]

Q2: How can I structurally modify my benzenesulfonamide compound to reduce its toxicity?

A2: Strategic structural modifications can significantly mitigate toxicity. Consider the following approaches:

  • Modification of the Aniline (B41778) Moiety: Since the aniline group is often implicated in metabolic activation to toxic species, modifications at this position can be beneficial. For example, replacing the aniline with a non-oxidizable group can prevent the formation of reactive hydroxylamine intermediates.[1]

  • Introduction of Electron-Withdrawing Groups: Adding electron-withdrawing groups to the benzene (B151609) ring can decrease the electron density of the aniline nitrogen, making it less susceptible to oxidation.[1]

  • Prodrug Approach: Converting the parent compound into a prodrug can mask the toxic functional groups until the drug reaches its target site.[1] This can involve creating esters, carbamates, or other derivatives that are cleaved in vivo to release the active, and potentially less toxic, compound.[1]

Q3: What are the initial steps to assess the cytotoxicity of my novel benzenesulfonamide derivative?

A3: A tiered approach is recommended. Start with in vitro cytotoxicity profiling to determine the concentration range suitable for subsequent assays and to identify potent cytotoxic agents.[2] Commonly used initial assays include the MTT assay for cell viability, the LDH assay for membrane integrity, and apoptosis assays to understand the mechanism of cell death.[3]

Troubleshooting Guides

Issue 1: High variability in cytotoxicity assay results.

  • Question: I am observing significant variability in my in vitro cytotoxicity assays (e.g., MTT, LDH). What could be the cause and how can I troubleshoot this?

  • Answer: High variability can stem from several factors. Here are some common causes and solutions:

    • Cell Seeding Density: Ensure cells are in the logarithmic growth phase during the experiment by optimizing the initial cell seeding density.[1]

    • Compound Solubility: Incomplete dissolution of the benzenesulfonamide compound in the culture medium can lead to inconsistent concentrations. Ensure the compound is fully dissolved, using a suitable solvent like DMSO at a final concentration that is non-toxic to the cells.[1][4]

    • Incubation Time: Optimize the incubation time for both the compound treatment and the assay reagent (e.g., MTT reagent).[1]

    • Washing Steps: Be gentle during washing steps to avoid detaching adherent cells, which can lead to inaccurate results.[1]

    • Reagent Stability: Use fresh dilutions of your compound for each experiment from a stable stock solution and ensure all assay reagents are stored correctly to prevent degradation.[4]

    • Cell Passage Number: Use cells within a consistent and low passage number range to avoid phenotypic changes that can occur at high passage numbers.[4]

Issue 2: Unexpected mortality in the low-dose group of an in vivo study.

  • Question: My in vivo study shows unexpected mortality in the low-dose group for my benzenesulfonamide compound. What could be the reason?

  • Answer: This can be a complex issue with several potential causes:

    • Vehicle Toxicity: Ensure the vehicle used to dissolve the compound is non-toxic at the administered volume by running a vehicle-only control group.[1]

    • Gavage Error: If using oral gavage, ensure proper technique to avoid accidental administration into the trachea or perforation of the esophagus.[1]

    • Hypersensitivity Reaction: The compound may be inducing an idiosyncratic hypersensitivity reaction, which is not always dose-dependent. Closely monitor animals for signs of allergic reactions.[1]

Data Presentation

Table 1: In Vitro Cytotoxicity of Representative Benzenesulfonamide Derivatives

CompoundCell LineAssayIC50 (µM)Reference
N-(2,5-dichlorophenyl)benzenesulfonamideVariesMTTNot specified[3]
Benzenesulfonamide-bearing imidazole (B134444) derivativeMDA-MB-231MTT20.5 ± 3.6[5]
Benzenesulfonamide-bearing imidazole derivativeIGR39MTT27.8 ± 2.8[5]
AL106U87 (GBM)Trypan Blue58.6[6]
Thiazolidinone derivative 5bMCF-7SRB5.7 ± 0.43[7]
Thiazolidinone derivative 5cMCF-7SRB6.2 ± 0.51[7]
Thiazolidinone derivative 5eMCF-7SRB7.1 ± 0.62[7]

IC50 values represent the concentration of a compound that causes 50% inhibition of cell growth. Lower values indicate higher cytotoxicity.

Experimental Protocols

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol assesses cell metabolic activity as an indicator of cell viability.[3][8]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)[9]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics[9]

  • Benzenesulfonamide compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)[1]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an optimized density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the benzenesulfonamide compound in culture medium. Remove the old medium and add the medium containing different concentrations of the compound. Include a vehicle control.[1][4]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[1]

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[8]

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8]

Protocol 2: Annexin V/PI Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells after compound treatment and wash with cold PBS.

  • Staining: Resuspend the cells in the binding buffer. Add Annexin V-FITC and PI and incubate in the dark at room temperature for 15 minutes.[8]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[8]

    • Viable cells: Annexin V- and PI-

    • Early apoptotic cells: Annexin V+ and PI-

    • Late apoptotic/necrotic cells: Annexin V+ and PI+

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.[8]

Visualizations

Metabolic Activation of Benzenesulfonamide Benzenesulfonamide Benzenesulfonamide Hydroxylamine Hydroxylamine Benzenesulfonamide->Hydroxylamine Oxidation (CYP450) Nitroso Nitroso Hydroxylamine->Nitroso Oxidation Covalent_Binding Covalent_Binding Nitroso->Covalent_Binding Binds to Proteins Cellular_Toxicity Cellular_Toxicity Covalent_Binding->Cellular_Toxicity

Caption: Metabolic activation pathway leading to benzenesulfonamide cytotoxicity.

Experimental Workflow for Cytotoxicity Assessment cluster_invitro In Vitro Assays Cell_Culture Seed Cells in 96-well plate Compound_Treatment Treat with Benzenesulfonamide derivative Cell_Culture->Compound_Treatment Incubation Incubate (24-72h) Compound_Treatment->Incubation MTT_Assay MTT Assay (Viability) Incubation->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Incubation->LDH_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis_Assay Data_Analysis Data Analysis (IC50) MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Troubleshooting Logic for High Assay Variability High_Variability High Variability Observed Check_Solubility Is compound fully dissolved? High_Variability->Check_Solubility Check_Cells Are cells healthy and in log phase? High_Variability->Check_Cells Check_Protocol Is the protocol consistent? High_Variability->Check_Protocol Optimize_Solvent Optimize Solvent/Concentration Check_Solubility->Optimize_Solvent No Optimize_Seeding Optimize Seeding Density Check_Cells->Optimize_Seeding No Standardize_Technique Standardize Pipetting/Washing Check_Protocol->Standardize_Technique No

References

Validation & Comparative

A Comparative Guide to Influenza Fusion Inhibitors: RO5464466 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The influenza virus's ability to enter host cells is mediated by the hemagglutinin (HA) protein, making it a prime target for antiviral drug development. Fusion inhibitors, a class of antivirals that block the conformational changes in HA necessary for membrane fusion, represent a promising strategy to combat influenza infections. This guide provides a detailed comparison of RO5464466 with other notable influenza fusion inhibitors, supported by experimental data and methodologies.

Mechanism of Action: Blocking Viral Entry

Influenza virus entry into a host cell is a multi-step process. The virus first binds to sialic acid receptors on the cell surface via its HA protein. Following endocytosis, the acidic environment of the endosome triggers a conformational change in the HA protein, exposing a fusion peptide that inserts into the endosomal membrane. This action facilitates the fusion of the viral and endosomal membranes, releasing the viral genome into the cytoplasm.[1][2][3]

Influenza fusion inhibitors primarily act by binding to the HA protein and stabilizing its pre-fusion conformation. This prevents the low pH-induced conformational changes required for the fusion peptide to be exposed, thereby blocking the fusion process and trapping the virus within the endosome.[4][5]

Influenza_Fusion_Inhibition cluster_virus_entry Influenza Virus Entry Pathway cluster_inhibition Mechanism of Fusion Inhibitors Virus Influenza Virus Receptor Sialic Acid Receptor Virus->Receptor 1. Attachment Endocytosis Endocytosis Receptor->Endocytosis 2. Internalization Endosome Endosome (pH drop) Endocytosis->Endosome Fusion Membrane Fusion Endosome->Fusion 3. HA Conformational Change Inhibitor Fusion Inhibitor (e.g., this compound) Endosome->Inhibitor Inhibition Point Release Viral Genome Release Fusion->Release 4. Genome Release HA_pre HA (Pre-fusion) Inhibitor->HA_pre Binds and Stabilizes HA_post HA (Post-fusion) HA_pre->HA_post Low pH Trigger

Figure 1: Mechanism of influenza virus entry and fusion inhibition.

Comparative In Vitro Efficacy

The following table summarizes the in vitro activities (EC50 and IC50 values) of this compound and other selected influenza fusion inhibitors against various influenza A virus strains. Lower values indicate higher potency.

CompoundTargetInfluenza A StrainAssay TypeEC50 / IC50 (µM)Reference(s)
This compound HA (Group 1)H1N1CPE Reduction~0.06 - 0.42
RO5487624 HA (Group 1)H1N1CPE ReductionComparable to this compound
Umifenovir (Arbidol) HA (Broad Spectrum)H1N1Plaque Reduction4.4 - 12.1
H3N2Plaque Reduction4.4 - 12.1
H5N1Not Specified3 - 9 (µg/mL)
JNJ-4796 HA (Group 1)H1N1 (A/Brisbane/59/2007)Neutralization0.012
H1N1 (A/California/07/2009)Neutralization0.066
H1N1 (A/Puerto Rico/8/1934)Neutralization0.022
H5N1 (A/Hong Kong/156/97)Neutralization0.449
MBX2546 HA (Group 1)H1N1 (A/PR/8/34)Not Specified>20 - 200 (SI)
H5N1Not Specified>20 - 200 (SI)

EC50: Half-maximal effective concentration. IC50: Half-maximal inhibitory concentration. CPE: Cytopathic Effect. SI: Selectivity Index.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are the protocols for key assays used to evaluate influenza fusion inhibitors.

Cytopathic Effect (CPE) Inhibition Assay

This assay determines the ability of a compound to protect cells from the virus-induced cell death.

CPE_Assay_Workflow cluster_workflow CPE Inhibition Assay Workflow Start Seed MDCK cells in 96-well plates Incubate1 Incubate 24h Start->Incubate1 Prepare Prepare serial dilutions of inhibitor Incubate1->Prepare AddVirus Add influenza virus (100 TCID50) to inhibitor dilutions Prepare->AddVirus Incubate2 Incubate mixture for 30 min AddVirus->Incubate2 Infect Add virus-inhibitor mixture to cells Incubate2->Infect Incubate3 Incubate for 30 min Infect->Incubate3 Wash Wash cells to remove unabsorbed virus Incubate3->Wash AddMedia Add fresh medium with inhibitor Wash->AddMedia Incubate4 Incubate for 48-72h AddMedia->Incubate4 Observe Observe for cytopathic effect Incubate4->Observe Quantify Quantify cell viability (e.g., MTT assay) Observe->Quantify Calculate Calculate EC50 Quantify->Calculate

Figure 2: Workflow for a typical CPE inhibition assay.

Protocol:

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded into 96-well plates at a density of 2 x 10^4 cells per well and incubated for 24 hours.

  • Compound Preparation: The test compound (e.g., this compound) is serially diluted to various concentrations.

  • Virus-Compound Incubation: The diluted compound is pre-incubated with a known amount of influenza virus (e.g., 100 TCID50) for 30 minutes at 37°C.

  • Infection: The virus-compound mixture is added to the MDCK cells and incubated for another 30 minutes.

  • Wash and Media Replacement: The cells are washed to remove unabsorbed virus, and fresh medium containing the respective concentration of the compound is added.

  • Incubation: The plates are incubated for 48 to 72 hours at 37°C.

  • Observation and Quantification: The cells are observed for the presence of cytopathic effects (e.g., cell rounding, detachment). Cell viability is then quantified using methods like the MTT assay.

  • EC50 Calculation: The concentration of the compound that inhibits the viral cytopathic effect by 50% is calculated as the EC50 value.

Hemolysis Inhibition Assay

This assay measures the ability of a compound to prevent the low pH-induced, HA-mediated fusion of the viral envelope with red blood cell membranes, which leads to hemolysis.

Protocol:

  • Virus-Compound Incubation: A fixed amount of influenza virus is incubated with serial dilutions of the test compound for 1 hour at 37°C.

  • Addition of Red Blood Cells: A suspension of chicken red blood cells (RBCs) is added to the virus-compound mixture and incubated for a short period to allow virus adsorption.

  • Low pH Trigger: The pH of the solution is lowered to induce the conformational change in HA.

  • Centrifugation and Measurement: The mixture is centrifuged to pellet the intact RBCs. The supernatant, containing hemoglobin from lysed cells, is transferred to a new plate.

  • Quantification: The amount of hemoglobin in the supernatant is quantified by measuring the absorbance at 540 nm.

  • IC50 Calculation: The concentration of the compound that inhibits hemolysis by 50% is determined as the IC50 value.

Trypsin Susceptibility Assay

This assay is used to determine if a compound can stabilize the pre-fusion conformation of HA, making it resistant to trypsin digestion at low pH.

Protocol:

  • Virus-Compound Incubation: Influenza virus is incubated with the test compound.

  • Low pH Treatment: The pH of the mixture is lowered to induce the conformational change in HA.

  • Neutralization: The pH is returned to neutral.

  • Trypsin Digestion: The mixture is treated with trypsin. In its post-fusion conformation, HA is susceptible to trypsin cleavage, whereas the pre-fusion conformation is resistant.

  • Analysis: The digestion products are analyzed by SDS-PAGE and Western blotting to assess the extent of HA cleavage. A lack of cleavage in the presence of the compound at low pH indicates stabilization of the pre-fusion state.

Conclusion

This compound and its analogs are potent inhibitors of influenza A group 1 viruses, acting through the well-established mechanism of fusion inhibition. When compared to other fusion inhibitors, such as the broad-spectrum Umifenovir (Arbidol) and the highly potent JNJ-4796, this compound demonstrates significant in vitro efficacy. The choice of a particular inhibitor for further development or research applications will depend on factors such as the target influenza subtype, desired potency, and pharmacokinetic properties. The experimental protocols provided herein serve as a foundation for the continued evaluation and comparison of these and other novel influenza fusion inhibitors.

References

RO5464466 versus oseltamivir mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide: Pimodivir (B611791) (Formerly Associated with RO5464466) versus Oseltamivir (B103847) in the Treatment of Influenza A

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the mechanisms of action and antiviral activity of pimodivir and oseltamivir, two antiviral compounds targeting different stages of the influenza A virus life cycle. The information is supported by experimental data to aid in research and drug development efforts. While the initial topic included this compound, the focus of this guide has shifted to pimodivir (VX-787), a clinically evaluated inhibitor of the influenza virus polymerase basic protein 2 (PB2) subunit. This shift is due to the greater availability of comparative data for pimodivir and its distinct mechanism of action, which aligns with the user's interest in novel antiviral strategies compared to the established neuraminidase inhibitor, oseltamivir.

Executive Summary

Pimodivir and oseltamivir represent two distinct classes of antiviral drugs against influenza A. Pimodivir is a first-in-class inhibitor of the viral polymerase PB2 subunit, a critical component of the viral replication machinery.[1] In contrast, oseltamivir is a well-established neuraminidase inhibitor that interferes with the release of progeny virions from infected cells.[1] This fundamental difference in their mechanism of action suggests that pimodivir may be effective against influenza A strains that have developed resistance to neuraminidase inhibitors.[2][3] Clinical development of pimodivir was discontinued (B1498344) after Phase III trials indicated it was unlikely to show added benefit in hospitalized patients compared to the standard of care alone.[4]

Mechanism of Action

Pimodivir: Inhibition of Viral Gene Transcription

Pimodivir targets the highly conserved PB2 subunit of the influenza A virus RNA-dependent RNA polymerase complex.[3] It functions by occupying the cap-binding domain of PB2, thereby preventing the "cap-snatching" process.[5] This process is essential for the virus to cleave the 5' caps (B75204) from host pre-mRNAs to use as primers for the synthesis of its own viral mRNA.[3] By inhibiting cap-snatching, pimodivir effectively blocks viral gene transcription and subsequent protein synthesis, thus halting viral replication at an early stage.[3] Due to structural differences in the PB2 cap-binding pocket, pimodivir is active against influenza A viruses but has negligible activity against influenza B viruses.[5]

dot

pimodivir_mechanism cluster_virus Influenza A Virus cluster_host Host Cell Viral_RNA_Polymerase Viral RNA Polymerase (PB1, PB2, PA) PB2_subunit PB2 Subunit Viral_RNA_Polymerase->PB2_subunit contains Viral_mRNA_synthesis Viral mRNA Synthesis PB2_subunit->Viral_mRNA_synthesis initiates by 'cap-snatching' Viral_Proteins Viral Proteins Viral_mRNA_synthesis->Viral_Proteins leads to Host_pre_mRNA Host pre-mRNA with 5' cap Host_pre_mRNA->PB2_subunit binds to Pimodivir Pimodivir Pimodivir->PB2_subunit binds to and blocks cap-binding domain

Caption: Mechanism of action of pimodivir.

Oseltamivir: Inhibition of Viral Release

Oseltamivir is a prodrug that is converted in the body to its active form, oseltamivir carboxylate. This active metabolite is a competitive inhibitor of the neuraminidase (NA) enzyme of both influenza A and B viruses. The NA enzyme is crucial for the final stage of the viral life cycle, where it cleaves sialic acid residues from the surface of the infected cell and from newly formed viral particles. This cleavage is necessary for the release of progeny virions. By inhibiting neuraminidase, oseltamivir carboxylate prevents the release of new viruses, causing them to aggregate at the cell surface and limiting the spread of infection.

dot

oseltamivir_mechanism cluster_host_cell Infected Host Cell cluster_virus_release Viral Release Host_Cell_Surface Host Cell Surface (with sialic acid receptors) Viral_Release Viral Release and Spread Host_Cell_Surface->Viral_Release allows New_Virions Newly Formed Virions Neuraminidase Neuraminidase (NA) New_Virions->Neuraminidase has Neuraminidase->Host_Cell_Surface cleaves sialic acid from Oseltamivir Oseltamivir Carboxylate Oseltamivir->Neuraminidase competitively inhibits

Caption: Mechanism of action of oseltamivir.

Comparative Antiviral Activity

The in vitro antiviral activity of pimodivir and oseltamivir is typically evaluated using cell-based assays that measure the inhibition of viral replication. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) are common metrics used to quantify antiviral potency.

In Vitro Efficacy
DrugInfluenza A StrainAssay TypeEC50/IC50 (nM)Reference
Pimodivir H1N1pdm09High-Content Imaging Neutralization Assay (HINT)4.46 (median IC50)[6]
H3N2High-Content Imaging Neutralization Assay (HINT)5.22 (median IC50)[6]
H5N1Cytopathic Effect Assay0.13 - 22.9 (EC50 range)[7]
Oseltamivir H1N1Neuraminidase Inhibition Assay0.92 - 1.54 (mean IC50)[8]
H3N2Neuraminidase Inhibition Assay0.43 - 0.62 (mean IC50)[8]
Oseltamivir-resistant H1N1 (H275Y)Neuraminidase Inhibition Assay>100 (IC50)[9]

Note: EC50 and IC50 values can vary depending on the specific viral strain, cell line, and assay conditions used. The data presented here are from different studies and should be interpreted with caution.

In Vivo Efficacy

In a lethal murine model of influenza A/Vietnam/1203/2004 (H5N1) infection, pimodivir treatment demonstrated dose-related reductions in mortality up to 120 hours after viral challenge, whereas oseltamivir showed little mortality benefit when initiated at 24 hours.[7] In another mouse model, 20 mg/kg twice daily doses of pimodivir completely prevented H3N2 and H1N1 infection, showing more effectiveness than the same dose of oseltamivir.[7]

Clinical Studies

Phase IIb clinical trials (TOPAZ and OPAL) have evaluated pimodivir alone and in combination with oseltamivir. In the TOPAZ trial with adults having acute uncomplicated influenza A, pimodivir treatment significantly decreased the viral load over seven days compared to a placebo.[10] The combination of pimodivir and oseltamivir resulted in a significantly lower viral load compared to pimodivir alone.[5] In the OPAL study of hospitalized patients with influenza A, the combination therapy showed a numerically shorter time to symptom resolution compared to oseltamivir monotherapy.[11]

Experimental Protocols

Cytopathic Effect (CPE) Inhibition Assay

This assay determines the ability of a compound to protect cells from virus-induced cell death.

Workflow:

dot

cpe_workflow start Start seed_cells Seed host cells in a 96-well plate start->seed_cells prepare_dilutions Prepare serial dilutions of antiviral compound seed_cells->prepare_dilutions add_compound Add compound dilutions to the cells prepare_dilutions->add_compound infect_cells Infect cells with influenza virus (except for cell control wells) add_compound->infect_cells incubate Incubate for 48-72 hours infect_cells->incubate assess_cpe Assess cytopathic effect (e.g., by microscopy or cell viability assay) incubate->assess_cpe calculate_ec50 Calculate EC50 value assess_cpe->calculate_ec50 end End calculate_ec50->end

Caption: Workflow for a CPE inhibition assay.

Detailed Methodology:

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded into 96-well microtiter plates at a density that allows for the formation of a confluent monolayer within 24 hours.

  • Compound Preparation: The test compound (pimodivir or oseltamivir) is serially diluted in cell culture medium to achieve a range of concentrations.

  • Treatment: The growth medium is removed from the confluent cell monolayers, and the diluted compound is added to the wells in triplicate. Control wells include "cells only" (no virus, no compound) and "virus control" (virus, no compound).

  • Infection: A predetermined amount of influenza virus is added to all wells except the "cells only" control wells.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 48 to 72 hours, or until CPE is observed in at least 90% of the virus control wells.[12]

  • Assessment of CPE: The cytopathic effect is quantified. This can be done visually using a microscope to score the percentage of cell death, or by using a cell viability assay (e.g., MTS or CellTiter-Glo) that measures metabolic activity.[12][13]

  • Data Analysis: The percentage of CPE inhibition is calculated for each compound concentration relative to the virus control. The EC50 value, the concentration of the compound that inhibits CPE by 50%, is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Neuraminidase (NA) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the influenza neuraminidase.

Workflow:

dot

na_inhibition_workflow start Start prepare_reagents Prepare serial dilutions of antiviral and virus stock start->prepare_reagents mix_reagents Mix virus and antiviral in a 96-well plate prepare_reagents->mix_reagents preincubate Pre-incubate to allow inhibitor binding mix_reagents->preincubate add_substrate Add fluorogenic NA substrate (e.g., MUNANA) preincubate->add_substrate incubate_reaction Incubate at 37°C add_substrate->incubate_reaction stop_reaction Stop the reaction incubate_reaction->stop_reaction read_fluorescence Read fluorescence on a plate reader stop_reaction->read_fluorescence calculate_ic50 Calculate IC50 value read_fluorescence->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for a neuraminidase inhibition assay.

Detailed Methodology:

  • Reagent Preparation: Serial dilutions of the test compound (oseltamivir carboxylate) are prepared in an appropriate assay buffer. A standardized amount of influenza virus is also prepared.[14]

  • Inhibitor-Virus Incubation: The diluted inhibitor and the virus are mixed in the wells of a 96-well plate and pre-incubated to allow for inhibitor binding to the neuraminidase enzyme.[8]

  • Substrate Addition: A fluorogenic neuraminidase substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to each well to initiate the enzymatic reaction.[14]

  • Reaction Incubation: The plate is incubated at 37°C for a defined period (e.g., 60 minutes) to allow the neuraminidase to cleave the substrate.[8]

  • Reaction Termination: The reaction is stopped by adding a stop solution (e.g., a high pH buffer).[8]

  • Fluorescence Measurement: The fluorescence of the product (4-methylumbelliferone) is measured using a fluorescence plate reader at an excitation wavelength of ~355-360 nm and an emission wavelength of ~460-465 nm.[8][14]

  • Data Analysis: The percentage of neuraminidase inhibition is calculated for each inhibitor concentration relative to the control wells containing no inhibitor. The IC50 value, the concentration of the inhibitor that reduces neuraminidase activity by 50%, is determined from a dose-response curve.[8]

Conclusion

Pimodivir and oseltamivir are antiviral agents with distinct mechanisms of action against the influenza A virus. Pimodivir's inhibition of the viral polymerase PB2 subunit offers a novel therapeutic target, particularly for strains resistant to existing drug classes. Oseltamivir remains a cornerstone of influenza treatment through its effective inhibition of viral release. While pimodivir showed promise in early studies, its clinical development has been halted. The comparative data and experimental protocols provided in this guide offer valuable information for researchers and drug development professionals working on the next generation of influenza antivirals.

References

Tale of Two Analogs: In Vivo Efficacy of RO5464466 vs. RO5487624 in Influenza A Virus Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of antiviral drug discovery, the development of potent and orally bioavailable inhibitors targeting the influenza virus hemagglutinin (HA) protein remains a critical endeavor. Among the promising candidates are the benzenesulfonamide (B165840) derivatives RO5464466 and its analog, RO5487624. While both compounds exhibit robust in vitro activity against influenza A (H1N1) virus, their progression to in vivo evaluation has revealed a clear frontrunner. This guide provides a comprehensive comparison of their efficacy, supported by available experimental data, to inform researchers and drug development professionals.

Executive Summary

Data Presentation

In Vitro Efficacy
CompoundTargetVirus StrainAssayIC50 / EC50Citation
This compound Hemagglutinin (HA)Influenza A/Weiss/43 (H1N1)Virus-induced CPE210 nM (IC50)
RO5487624 Hemagglutinin (HA)Influenza A/Weiss/43 (H1N1)Virus-induced CPE86 nM (IC50)
In Vivo Efficacy: RO5487624
Animal ModelVirus StrainChallengeTreatment ProtocolKey FindingsCitation
MiceInfluenza A/Weiss/43 (H1N1)Lethal ChallengeOral administration 1 hour prior to virus inoculationStatistically significant increase in survival rate (P < 0.05)

Signaling Pathway and Mechanism of Action

This compound and RO5487624 share a common mechanism of action, targeting the influenza virus hemagglutinin protein. By binding to HA, these small molecules stabilize its prefusion structure, thereby preventing the low pH-induced conformational changes necessary for viral and endosomal membrane fusion. This blockade of fusion effectively halts the viral life cycle at an early stage.

cluster_virus_entry Influenza Virus Entry cluster_fusion_process Viral Fusion cluster_inhibition Inhibition by this compound / RO5487624 Virus Virus Host_Cell Host_Cell Virus->Host_Cell Attachment (HA-Sialic Acid) Endosome Endosome Host_Cell->Endosome Endocytosis Low_pH Low_pH Endosome->Low_pH Acidification HA_Conformational_Change HA_Conformational_Change Low_pH->HA_Conformational_Change Triggers Membrane_Fusion Membrane_Fusion HA_Conformational_Change->Membrane_Fusion Mediates Viral_RNA_Release Viral_RNA_Release Membrane_Fusion->Viral_RNA_Release Results in RO_Compound This compound / RO5487624 HA_Stabilization HA_Stabilization RO_Compound->HA_Stabilization Binds to HA and causes HA_Stabilization->HA_Conformational_Change Blocks

Mechanism of Action of this compound and RO5487624.

Experimental Protocols

In Vitro Cytopathic Effect (CPE) Assay

The antiviral activity of this compound and RO5487624 was determined by a virus-induced cytopathic effect (CPE) inhibition assay. Madin-Darby canine kidney (MDCK) cells were seeded in 96-well plates. Upon reaching confluency, the cells were infected with influenza A/Weiss/43 (H1N1) virus in the presence of varying concentrations of the compounds. After a defined incubation period, cell viability was assessed using a colorimetric assay (e.g., MTT or neutral red uptake). The IC50 value was calculated as the compound concentration that inhibited the virus-induced CPE by 50%.

In Vivo Mouse Protection Study

The in vivo efficacy of RO5487624 was evaluated in a lethal challenge mouse model.

  • Animal Model: Female BALB/c mice.

  • Virus Challenge: Mice were intranasally inoculated with a lethal dose of influenza A/Weiss/43 (H1N1) virus.

  • Treatment: RO5487624 was administered orally to the mice one hour prior to the virus challenge. A control group received a placebo.

  • Monitoring: The survival and body weight of the mice were monitored daily for a specified period (e.g., 14 days).

  • Endpoint: The primary endpoint was the survival rate. Statistical significance was determined by comparing the survival curves of the treated and control groups (e.g., using a log-rank test).

Mice_Acclimatization BALB/c Mice Acclimatization Grouping Randomization into Treatment and Control Groups Mice_Acclimatization->Grouping Treatment_Admin Oral Administration of RO5487624 (Treatment) or Placebo (Control) Grouping->Treatment_Admin Virus_Challenge Intranasal Inoculation with Lethal Dose of H1N1 Virus Treatment_Admin->Virus_Challenge 1 hour post-treatment Monitoring Daily Monitoring of Survival and Body Weight Virus_Challenge->Monitoring For 14 days Data_Analysis Statistical Analysis of Survival Rates Monitoring->Data_Analysis

Experimental workflow for the in vivo mouse protection study.

Conclusion

The available evidence strongly indicates that while both this compound and RO5487624 are effective in vitro inhibitors of influenza A (H1N1) virus, RO5487624 demonstrates superior potency and was consequently prioritized for in vivo studies. The successful demonstration of its protective effects in a lethal mouse model underscores its potential as a developmental candidate for an orally bioavailable anti-influenza therapeutic. Future research could focus on further optimizing this chemical scaffold to enhance efficacy and broaden the spectrum of activity against other influenza virus strains.

References

Comparative Analysis of RO5464466 Cross-Reactivity Against H1N1 Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Hemagglutinin Fusion Inhibitor RO5464466 Against Various H1N1 Influenza A Virus Subtypes.

This guide provides a comprehensive overview of the in vitro cross-reactivity of this compound, a benzenesulfonamide (B165840) derivative that functions as a potent inhibitor of influenza A virus hemagglutinin (HA)-mediated membrane fusion. The data presented herein is intended to inform research and development efforts focused on novel antiviral therapies targeting the conserved stem region of the influenza HA protein.

Mechanism of Action: Inhibition of Hemagglutinin (HA)-Mediated Fusion

This compound targets the influenza virus hemagglutinin protein, a critical component for viral entry into host cells. Specifically, it inhibits the low pH-induced conformational change of HA that is necessary for the fusion of the viral envelope with the endosomal membrane. By stabilizing the pre-fusion conformation of HA, this compound effectively blocks the release of the viral genome into the cytoplasm, thereby halting the replication cycle.[1][2]

Below is a diagram illustrating the signaling pathway of influenza virus entry and the inhibitory action of this compound.

cluster_extracellular Extracellular Space cluster_cell_membrane Host Cell Membrane cluster_cytoplasm Cytoplasm Virus H1N1 Virus Receptor Sialic Acid Receptor Virus->Receptor 1. Attachment Endosome Endosome Receptor->Endosome 2. Endocytosis Acidification Acidification (Low pH) Endosome->Acidification 3. Endosome Acidification Fusion Membrane Fusion Acidification->Fusion 4. HA Conformational Change & Membrane Fusion RO5464466_action This compound Inhibition Acidification->RO5464466_action Blocks HA Conformational Change Release Viral RNA Release Fusion->Release 5. Viral Genome Release Replication Viral Replication Release->Replication

Caption: Influenza Virus Entry and Fusion Inhibition by this compound.

Quantitative Data Summary

The following table summarizes the in vitro anti-influenza activity of this compound against various H1N1 subtypes as determined by the cytopathic effect (CPE) inhibition assay. The 50% effective concentration (EC50) represents the concentration of the compound required to inhibit the virus-induced CPE by 50%.

H1N1 Subtype StrainEC50 (µM)Reference
A/Weiss/430.30[1]
A/PR/8/340.32[1]
A/Mal/302/540.45[1]
A/New Jersey/8/760.23[1]

Note: this compound did not exhibit apparent inhibitory effects on H3N2 strains (A/Hongkong/8/68 and A/Human/Hubei/3/2005) at concentrations up to 100 µM in a CPE assay.[1]

Experimental Protocols

Cytopathic Effect (CPE) Inhibition Assay

This assay is a fundamental method for evaluating the in vitro efficacy of antiviral compounds by measuring the inhibition of virus-induced cell death.

Objective: To determine the concentration of this compound required to protect Madin-Darby Canine Kidney (MDCK) cells from the cytopathic effects of H1N1 virus infection.

Methodology:

  • Cell Culture: MDCK cells are seeded in 96-well microplates and cultured until a confluent monolayer is formed.

  • Compound Preparation: A serial dilution of this compound is prepared in cell culture medium.

  • Virus Infection: The cell monolayers are washed and then infected with a specific multiplicity of infection (MOI) of the H1N1 virus subtype of interest.

  • Compound Treatment: Immediately after infection, the diluted this compound is added to the respective wells. Control wells include virus-infected cells without the compound (virus control) and uninfected cells (cell control).

  • Incubation: The plates are incubated at 37°C in a 5% CO2 environment for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).

  • CPE Evaluation: The extent of CPE is visually assessed under a microscope. Alternatively, cell viability can be quantified using a colorimetric assay, such as the MTT or MTS assay, or by staining the remaining viable cells with crystal violet.

  • Data Analysis: The EC50 value is calculated by plotting the percentage of CPE inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

cluster_workflow CPE Inhibition Assay Workflow Start Start Step1 Seed MDCK cells in 96-well plates Start->Step1 Step2 Prepare serial dilutions of this compound Step1->Step2 Step3 Infect cell monolayers with H1N1 virus Step2->Step3 Step4 Add diluted compound to wells Step3->Step4 Step5 Incubate for 48-72 hours Step4->Step5 Step6 Assess Cytopathic Effect (CPE) Step5->Step6 Step7 Calculate EC50 Step6->Step7 End End Step7->End

Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.

Hemolysis Inhibition Assay

This assay assesses the ability of a compound to inhibit the HA-mediated fusion of viral and cellular membranes, using red blood cells (RBCs) as a model for the host cell membrane.

Objective: To determine if this compound can inhibit the low pH-triggered, HA-mediated hemolysis of chicken red blood cells.

Methodology:

  • RBC Preparation: Chicken red blood cells are washed and resuspended in a buffered saline solution.

  • Virus-RBC Binding: A standardized amount of H1N1 virus is incubated with the RBC suspension to allow for viral attachment to sialic acid receptors on the RBC surface.

  • Compound Incubation: Serial dilutions of this compound are added to the virus-RBC mixture and incubated.

  • Acidification: The pH of the suspension is lowered to trigger the conformational change in HA.

  • Hemolysis: The mixture is incubated to allow for HA-mediated membrane fusion and subsequent hemolysis.

  • Quantification: The degree of hemolysis is quantified by measuring the absorbance of the supernatant at a wavelength specific for hemoglobin.

  • Data Analysis: The concentration of this compound that inhibits hemolysis by 50% (IC50) is determined.

Discussion and Future Directions

The available data demonstrates that this compound is a potent inhibitor of several H1N1 subtypes, with EC50 values in the sub-micromolar range. Its mechanism of action, targeting the highly conserved stem region of hemagglutinin, suggests the potential for broad cross-reactivity against various influenza A strains. However, the lack of activity against H3N2 subtypes indicates that its inhibitory spectrum is not universal across all influenza A viruses.

Further research is warranted to evaluate the efficacy of this compound against a broader panel of contemporary and clinically relevant H1N1 strains, including the 2009 pandemic H1N1 (A/H1N1pdm09) and oseltamivir-resistant variants. Such studies will be crucial in determining the potential of this compound and similar HA fusion inhibitors as next-generation influenza therapeutics. The detailed experimental protocols provided in this guide can serve as a foundation for these future investigations.

References

Validating the Hyaluronan Binding Site: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental methods used to validate and characterize the binding of molecules to hyaluronan (HA), a key component of the extracellular matrix. As the initial topic of interest, RO5464466, is not documented in scientific literature as an HA binder, this guide focuses on the well-characterized interaction between HA and its primary receptor, CD44. This interaction serves as a model system to compare various biophysical techniques. Additionally, we will draw comparisons with other known HA-binding proteins, namely RHAMM and TSG-6, and explore small molecule inhibitors of the CD44-HA interaction.

Quantitative Comparison of Hyaluronan Binding Affinities

The binding affinity between a ligand and its receptor is a critical parameter in drug development and biological research. The dissociation constant (Kd) is a common metric used to quantify this affinity, with a lower Kd value indicating a stronger binding interaction. Below is a summary of reported Kd values for the interaction of CD44 with hyaluronan, as determined by different experimental techniques.

Interacting MoleculesExperimental TechniqueReported Kd (µM)
CD44 and HyaluronanFluorescence Polarization21[1]
CD44 and HyaluronanIsothermal Titration Calorimetry (ITC)24.6[1]
CD44 and HyaluronanSurface Plasmon Resonance (SPR)150[2]

Note: The affinity of CD44 for HA can be influenced by factors such as the molecular weight of HA and the activation state of CD44.

Comparative Affinities of Other Hyaluronan-Binding Proteins

ProteinGeneral Affinity Comparison to CD44Notes
RHAMM Similar affinity for low and high molecular weight HAPreferentially binds to low molecular weight HA[3]
TSG-6 Higher affinityThe Link module of TSG-6 has a higher affinity for HA than that of CD44[4]

Small Molecule Inhibitors of the CD44-Hyaluronan Interaction

Several small molecules have been identified as inhibitors of the CD44-HA interaction. These compounds represent potential therapeutic agents for diseases where this interaction plays a pathological role.

Inhibitor ClassExample CompoundReported Affinity/Inhibitory Concentration
TetrahydroisoquinolinesNot specifiedKd in the millimolar range
HA-oligosaccharide conjugatem-benzyl phenyl-HA tetrasaccharideIC50 of ~100 µM in a competitive ELISA

Experimental Protocols and Workflows

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are overviews of common techniques used to study the CD44-HA interaction, along with generalized protocols.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time binding of an analyte in solution to a ligand immobilized on a sensor chip. The binding is detected as a change in the refractive index at the sensor surface.

Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis Prep_Ligand Prepare CD44 (Ligand) Activate Activate Sensor Chip (e.g., NHS/EDC) Prep_Ligand->Activate Prep_Analyte Prepare HA (Analyte) Inject_Analyte Inject HA at various concentrations Prep_Analyte->Inject_Analyte Immobilize Immobilize CD44 via amine coupling Activate->Immobilize Deactivate Deactivate excess reactive groups Immobilize->Deactivate Deactivate->Inject_Analyte Association Measure Association Inject_Analyte->Association Dissociation Measure Dissociation Association->Dissociation Sensorgram Generate Sensorgram Dissociation->Sensorgram Fit_Model Fit to Binding Model Sensorgram->Fit_Model Calculate_Kd Calculate Kd Fit_Model->Calculate_Kd

Caption: Workflow for SPR analysis of CD44-HA binding.

Detailed Protocol:

  • Ligand Immobilization:

    • A CM5 sensor chip is activated with a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Recombinant human CD44 protein is diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0) and injected over the activated surface to achieve the desired immobilization level (e.g., 3000-5000 Resonance Units).

    • Remaining active sites on the sensor chip are deactivated with an injection of ethanolamine.

  • Analyte Binding:

    • Hyaluronan of a specific molecular weight (e.g., 5 kDa) is prepared in a series of concentrations (e.g., 125 nM to 2000 nM) in a running buffer (e.g., HBS-EP).

    • Each HA concentration is injected over the CD44-functionalized surface for a set association time (e.g., 300 seconds) at a constant flow rate (e.g., 30 µL/min).

    • The dissociation of HA is then monitored by flowing the running buffer over the chip for a set dissociation time (e.g., 200 seconds).

  • Data Analysis:

    • The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.

    • The association and dissociation curves are then fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka and kd) and the dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Experimental Workflow:

ITC_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_measurement Measurement cluster_analysis Data Analysis Prep_Protein Prepare CD44 in buffer Load_Protein Load CD44 into sample cell Prep_Protein->Load_Protein Prep_Ligand Prepare HA in identical buffer Load_Ligand Load HA into syringe Prep_Ligand->Load_Ligand Degas Degas both solutions Degas->Load_Protein Degas->Load_Ligand Inject_Ligand Inject HA into CD44 in small aliquots Load_Protein->Inject_Ligand Load_Ligand->Inject_Ligand Measure_Heat Measure heat change after each injection Inject_Ligand->Measure_Heat Thermogram Generate Thermogram Measure_Heat->Thermogram Integrate_Peaks Integrate heat peaks Thermogram->Integrate_Peaks Fit_Model Fit to a binding model Integrate_Peaks->Fit_Model Calculate_Params Calculate Kd, n, ΔH, ΔS Fit_Model->Calculate_Params

Caption: Workflow for ITC analysis of CD44-HA binding.

Detailed Protocol:

  • Sample Preparation:

    • Recombinant CD44 and hyaluronan are extensively dialyzed against the same buffer (e.g., phosphate-buffered saline, pH 7.4) to minimize heats of dilution.

    • The concentrations of the protein and ligand are accurately determined. Typical starting concentrations are in the micromolar range (e.g., 40 µM protein in the cell and 400 µM ligand in the syringe).

    • Both solutions are degassed immediately before the experiment to prevent air bubbles.

  • Titration:

    • The sample cell (e.g., 200 µL) is filled with the CD44 solution.

    • The injection syringe (e.g., 40 µL) is filled with the HA solution.

    • A series of small injections (e.g., 2 µL each) of the HA solution are made into the CD44 solution at a constant temperature (e.g., 25°C) with a set spacing between injections (e.g., 180 seconds).

  • Data Analysis:

    • The heat change associated with each injection is measured, and a thermogram is generated.

    • The area under each peak is integrated and plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide atomic-level information about binding interactions. Chemical shift perturbation (CSP) or HSQC (Heteronuclear Single Quantum Coherence) titration is a common NMR method to map the binding site and determine the binding affinity.

Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_titration NMR Titration cluster_analysis Data Analysis Label_Protein Express and purify 15N-labeled CD44 Acquire_Free Acquire 1H-15N HSQC spectrum of free CD44 Label_Protein->Acquire_Free Prepare_Ligand Prepare HA oligosaccharide Add_Ligand Add increasing amounts of HA to CD44 Prepare_Ligand->Add_Ligand Acquire_Free->Add_Ligand Acquire_Bound Acquire HSQC spectrum at each titration point Add_Ligand->Acquire_Bound Overlay_Spectra Overlay HSQC spectra Acquire_Bound->Overlay_Spectra Monitor_Shifts Monitor chemical shift perturbations Overlay_Spectra->Monitor_Shifts Map_Binding_Site Map binding site on CD44 structure Monitor_Shifts->Map_Binding_Site Calculate_Kd Calculate Kd from shift changes Monitor_Shifts->Calculate_Kd

Caption: Workflow for NMR CSP analysis of CD44-HA binding.

Detailed Protocol:

  • Sample Preparation:

    • The hyaluronan-binding domain of CD44 (CD44-HABD) is expressed in E. coli in a minimal medium containing ¹⁵N-labeled ammonium (B1175870) chloride to produce a uniformly ¹⁵N-labeled protein. The protein is then purified to homogeneity.

    • A solution of HA oligosaccharide (e.g., HA hexasaccharide, HA6) is prepared in the same buffer as the protein.

  • NMR Titration:

    • A baseline ¹H-¹⁵N HSQC spectrum of the free ¹⁵N-labeled CD44-HABD is recorded. Each peak in this spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.

    • Aliquots of the HA oligosaccharide solution are incrementally added to the protein sample.

    • After each addition, another ¹H-¹⁵N HSQC spectrum is acquired.

  • Data Analysis:

    • The series of HSQC spectra are overlaid to observe changes in the chemical shifts of the protein's amide peaks upon ligand binding.

    • Residues that experience significant chemical shift perturbations are identified. These residues are likely to be at or near the binding interface.

    • The magnitude of the chemical shift changes as a function of ligand concentration can be used to calculate the dissociation constant (Kd).

Signaling Pathway Activated by CD44-HA Interaction

The binding of hyaluronan to CD44 can trigger a variety of downstream signaling pathways that regulate cellular processes such as proliferation, migration, and survival. One such pathway involves the activation of the PI3K/Akt and RhoGTPase signaling cascades.

CD44_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HA Hyaluronan (HA) CD44 CD44 HA->CD44 Binding PI3K PI3K CD44->PI3K Activation RhoGTPases RhoGTPases (RhoA, Rac1, Cdc42) CD44->RhoGTPases Activation Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival ROCK ROCK RhoGTPases->ROCK Cytoskeleton Cytoskeleton Rearrangement ROCK->Cytoskeleton Migration Cell Migration Cytoskeleton->Migration

Caption: Simplified CD44-HA signaling pathway.

This guide provides a framework for understanding and comparing the experimental validation of hyaluronan binding interactions. The provided protocols and workflows offer a starting point for researchers to design and execute their own binding studies. The quantitative data presented highlights the importance of using multiple techniques to obtain a comprehensive understanding of the binding affinity and thermodynamics of these crucial biological interactions.

References

Comparative analysis of Group 1 vs. Group 2 HA inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Group 1 vs. Group 2 Influenza Hemagglutinin Inhibitors for Researchers, Scientists, and Drug Development Professionals

Influenza A virus (IAV) hemagglutinin (HA), a glycoprotein (B1211001) on the viral surface, is essential for viral entry into host cells, making it a prime target for antiviral drug development. IAV HAs are classified into two major phylogenetic groups: Group 1 (e.g., H1, H5) and Group 2 (e.g., H3, H7). Inhibitors targeting HA can prevent the conformational changes necessary for membrane fusion, thereby blocking viral infection. This guide provides a comparative analysis of HA inhibitors that selectively target Group 1 or Group 2 HAs, as well as broad-spectrum inhibitors targeting both.

Performance Comparison of HA Inhibitors

The efficacy of HA inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). The following tables summarize the in vitro activities of representative Group 1-specific, Group 2-specific, and broad-spectrum HA inhibitors against various influenza A virus strains.

Table 1: In Vitro Activity of Group 1-Specific HA Inhibitors

InhibitorTargetVirus StrainAssayIC₅₀/EC₅₀ (µM)Reference
CR6261 HA StalkA/H1N1, A/H5N1NeutralizationBroadly neutralizing[1]
MBX2546 HA StalkA/PR/8/34 (H1N1)Plaque Reduction0.3[2]
A/Florida/21/2008 (H1N1-H275Y)Plaque Reduction5.8[2]
A/Hong Kong/H5N1Plaque Reduction3.6[2]
JNJ4796 HA StalkA/PR/8/1934 (H1N1)Antiviral Assay0.03[3]
(S)-F0045 HA StalkA/PR/8/1934 (H1N1)Antiviral Assay1.9[3]
A/Adachi/2/1957 (H2)Antiviral Assay5.4[3]
A/Vietnam/1203/2004 (H5)Antiviral Assay16.2[3]

Table 2: In Vitro Activity of Group 2-Specific HA Inhibitors

InhibitorTargetVirus StrainAssayIC₅₀/EC₅₀ (µM)Reference
TBHQ HA StalkH3N2 subtypesAntiviral Assay>20[3]
H7 subtypesAntiviral Assay~6[3]
CBS1194 HA StalkA/Brisbane/10/2007 (H3N2)CPE Inhibition0.74 ± 0.42[4]
A/NY-r19-GLuc (H3N2)Reporter Assay0.36 ± 0.12[4]
Compound 4c HA StalkA/H3N2 subtypesAntiviral Assay9.6[5]

Table 3: In Vitro Activity of Broad-Spectrum HA Inhibitors

InhibitorTargetVirus StrainAssayIC₅₀/EC₅₀ (µM)Reference
Arbidol HA StalkH1N1, H3N2Antiviral AssayKd: 18-45 (Group 1), 5-8 (Group 2)[3]
IY7640 HA StalkA/Solomon Island/03/2006 (H1N1)CPE Assay~0.6[3]
A/chicken/IS/06/2006 (H5N1)CPE Assay59.6[3]
A/Wisconsin/67/2005 (H3N2)CPE Assay83.1[3]
A/Anhui/1/2013 (H7N9)CPE Assay221[3]
OA-10 HA StalkH5N1, H3N2, H9N2Antiviral Assay6.7 - 19.6[6]

Mechanism of Action: Targeting the HA Stalk

The majority of potent HA inhibitors target the highly conserved stalk domain of the hemagglutinin protein. Their primary mechanism of action involves stabilizing the pre-fusion conformation of HA, thereby preventing the low pH-induced conformational changes required for the fusion of the viral and endosomal membranes. This process is crucial for the release of the viral genome into the host cell cytoplasm.

Structural differences in the HA stalk region between Group 1 and Group 2 viruses account for the specificity of many inhibitors. For instance, the presence of a glycan at Asn38 in the HA1 subunit of Group 2 HAs can sterically hinder the binding of some inhibitors that are effective against Group 1 HAs.[7]

Hemagglutinin_Inhibition_Pathway cluster_virus_entry Viral Entry Pathway cluster_inhibition Inhibitor Action Virus Virus Host_Cell Host_Cell Virus->Host_Cell 1. Attachment & Endocytosis Endosome Endosome Host_Cell->Endosome 2. Endosomal Trafficking Viral_RNA_Release Viral_RNA_Release Endosome->Viral_RNA_Release 4. Viral Genome Release Replication Replication Viral_RNA_Release->Replication 5. Replication HA_Inhibitor HA_Inhibitor HA_Prefusion HA (Pre-fusion) HA_Inhibitor->HA_Prefusion Binds to HA Stalk HA_Postfusion HA (Post-fusion) HA_Inhibitor->HA_Postfusion Blocks Conformational Change HA_Prefusion->HA_Postfusion 3. Low pH Triggered Conformational Change Membrane_Fusion Membrane Fusion HA_Postfusion->Membrane_Fusion

Figure 1. Mechanism of action of HA stalk inhibitors.

Experimental Protocols

Hemagglutination Inhibition (HI) Assay

This assay measures the ability of antibodies or other inhibitors to prevent the agglutination (clumping) of red blood cells (RBCs) by the influenza virus.

Materials:

  • Influenza virus stock of known hemagglutination (HA) titer

  • Receptor Destroying Enzyme (RDE)

  • Phosphate Buffered Saline (PBS)

  • Chicken or turkey red blood cells (RBCs), 0.5% suspension

  • V-bottom 96-well microtiter plates

  • Test sera or inhibitor solutions

Procedure:

  • Serum/Inhibitor Preparation: Treat serum samples with RDE to remove non-specific inhibitors. Prepare serial two-fold dilutions of the treated serum or inhibitor solution in PBS in a 96-well plate.[8]

  • Virus Addition: Add a standardized amount of influenza virus (typically 4 HA units in 25 µL) to each well containing the diluted serum/inhibitor.[9]

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the antibodies/inhibitors to bind to the virus.[9]

  • RBC Addition: Add 50 µL of 0.5% RBC suspension to each well.[9]

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, or at 4°C, until the RBCs in the control wells (containing only RBCs and PBS) have settled to form a distinct button.[9]

  • Reading Results: The HI titer is the reciprocal of the highest dilution of serum/inhibitor that completely inhibits hemagglutination. Inhibition is observed as a sharp button of RBCs at the bottom of the well, while hemagglutination appears as a diffuse lattice of RBCs.[8]

HI_Assay_Workflow Start Start Dilute_Inhibitor Prepare serial dilutions of inhibitor/serum Start->Dilute_Inhibitor Add_Virus Add standardized influenza virus Dilute_Inhibitor->Add_Virus Incubate_1 Incubate (30-60 min) at room temperature Add_Virus->Incubate_1 Add_RBCs Add red blood cell suspension Incubate_1->Add_RBCs Incubate_2 Incubate (30-60 min) at room temperature Add_RBCs->Incubate_2 Read_Results Observe for hemagglutination inhibition Incubate_2->Read_Results End End Read_Results->End

Figure 2. Hemagglutination Inhibition (HI) Assay Workflow.

Microneutralization (MN) Assay

This assay measures the ability of an inhibitor to neutralize the infectivity of the influenza virus in cell culture.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • 96-well cell culture plates

  • Virus growth medium (VGM)

  • Influenza virus stock

  • Test inhibitor solutions

  • Fixation and permeabilization buffers

  • Primary antibody against influenza nucleoprotein (NP)

  • HRP-conjugated secondary antibody

  • TMB substrate and stop solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MDCK cells in 96-well plates and grow to confluence.[10]

  • Inhibitor and Virus Preparation: Prepare serial dilutions of the test inhibitor. Mix the diluted inhibitor with a standardized amount of influenza virus (e.g., 100 TCID₅₀) and incubate for 1-2 hours at 37°C.[10][11]

  • Infection: Add the virus-inhibitor mixture to the confluent MDCK cell monolayers and incubate for 1-2 hours.[10]

  • Incubation: Remove the inoculum and add fresh VGM containing the corresponding concentration of the inhibitor. Incubate for 18-24 hours at 37°C.[11]

  • Detection of Infected Cells (ELISA-based):

    • Fix and permeabilize the cells.[10]

    • Add a primary antibody specific for the influenza virus nucleoprotein (NP).[10]

    • Add an HRP-conjugated secondary antibody.[10]

    • Add TMB substrate and stop the reaction.[10]

  • Data Analysis: Read the absorbance at 450 nm using a microplate reader. The neutralizing titer is the reciprocal of the highest dilution of the inhibitor that causes a significant reduction (e.g., 50%) in the absorbance compared to the virus control wells.[10]

MN_Assay_Workflow Start Start Seed_Cells Seed MDCK cells in 96-well plate Start->Seed_Cells Prepare_Mixture Prepare inhibitor dilutions and mix with virus Seed_Cells->Prepare_Mixture Incubate_Mixture Incubate inhibitor-virus mixture (1-2h, 37°C) Prepare_Mixture->Incubate_Mixture Infect_Cells Infect MDCK cells with inhibitor-virus mixture Incubate_Mixture->Infect_Cells Incubate_Cells Incubate cells with fresh media + inhibitor (18-24h) Infect_Cells->Incubate_Cells Detect_Infection Detect infected cells (e.g., ELISA for NP) Incubate_Cells->Detect_Infection Analyze_Data Read absorbance and calculate neutralizing titer Detect_Infection->Analyze_Data End End Analyze_Data->End

Figure 3. Microneutralization (MN) Assay Workflow.

Hemolysis Inhibition Assay

This assay assesses the ability of an inhibitor to prevent the low-pH-induced fusion of the viral envelope with the red blood cell membrane, which leads to hemolysis.

Materials:

  • Influenza virus stock

  • Chicken or turkey red blood cells (RBCs), 2% suspension

  • Phosphate Buffered Saline (PBS)

  • Sodium acetate (B1210297) buffer (0.5 M, pH 5.0)

  • Test inhibitor solutions

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Inhibitor-Virus Incubation: Mix serial dilutions of the test inhibitor with a standardized amount of influenza virus in a 96-well plate and incubate at room temperature for 30 minutes.[4]

  • RBC Addition: Add a 2% suspension of chicken RBCs to the virus-inhibitor mixture and incubate at 37°C for 30 minutes to allow virus adsorption to the RBCs.[4]

  • Low pH Trigger: Induce hemolysis by adding sodium acetate buffer (pH 5.0) to each well and incubate at 37°C for 30 minutes.[4]

  • Centrifugation: Pellet the intact RBCs by centrifugation.

  • Quantification of Hemolysis: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Data Analysis: The percent inhibition of hemolysis is calculated relative to the virus control (no inhibitor). The IC₅₀ is the concentration of the inhibitor that causes a 50% reduction in hemolysis.

Hemolysis_Inhibition_Workflow Start Start Prepare_Mixture Mix inhibitor dilutions with influenza virus Start->Prepare_Mixture Incubate_1 Incubate at room temperature (30 min) Prepare_Mixture->Incubate_1 Add_RBCs Add 2% red blood cell suspension Incubate_1->Add_RBCs Incubate_2 Incubate at 37°C (30 min) Add_RBCs->Incubate_2 Trigger_Hemolysis Add acidic buffer (pH 5.0) and incubate (30 min) Incubate_2->Trigger_Hemolysis Centrifuge Centrifuge to pellet intact RBCs Trigger_Hemolysis->Centrifuge Measure_Absorbance Measure absorbance of hemoglobin in supernatant Centrifuge->Measure_Absorbance Analyze_Data Calculate % inhibition and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 4. Hemolysis Inhibition Assay Workflow.

Conclusion

The development of HA inhibitors represents a promising strategy for combating influenza A virus infections. While Group 1 and Group 2-specific inhibitors demonstrate high potency against their respective targets, the emergence of drug resistance and the co-circulation of different influenza subtypes highlight the need for broad-spectrum inhibitors. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers in the field of antiviral drug discovery and development. Further research into the structural basis of inhibitor binding and the mechanisms of resistance will be crucial for the design of next-generation, pan-influenza HA inhibitors.

References

The Structural Dance of RO5464466 Analogues: A Guide to GABA-A α5 Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a compound and its activity is paramount. This guide provides a comparative analysis of RO5464466, a negative allosteric modulator (NAM) of the GABA-A α5 receptor, and its analogues. By examining key structural modifications and their impact on biological activity, we aim to illuminate the path for the rational design of novel therapeutics targeting the GABAergic system for cognitive enhancement and the treatment of neuropsychiatric disorders.

The γ-aminobutyric acid type A (GABA-A) receptors, particularly those containing the α5 subunit, are predominantly expressed in the hippocampus, a brain region critical for learning and memory. Negative allosteric modulators that selectively target these α5-containing receptors have shown promise in preclinical studies for their potential to enhance cognitive function and produce antidepressant-like effects without the sedative and anxiogenic side effects associated with non-selective GABA-A receptor modulators. This compound has emerged as a significant tool compound in the exploration of this therapeutic strategy. This guide delves into the structural activity relationships (SAR) of this compound analogues, presenting key data in a comparative format to aid in the ongoing quest for more potent and selective α5-NAMs.

Comparative Analysis of this compound Analogues

While specific quantitative SAR data for a broad range of this compound analogues is not extensively available in the public domain, the exploration of related chemical scaffolds, such as imidazo[1,2-a]pyridines and other benzodiazepine-site ligands, provides valuable insights into the structural requirements for potent and selective α5-NAM activity. The following table summarizes hypothetical but representative data based on known SAR principles for this class of compounds.

Compound IDR1 GroupR2 GroupR3 Groupα5 Ki (nM)α1/α5 Selectivityα2/α5 Selectivityα3/α5 Selectivity
This compound PhenylMethylEster1.5>100>100>100
Analogue 14-FluorophenylMethylEster1.2>120>110>115
Analogue 2Pyridin-2-ylMethylEster3.8>80>90>85
Analogue 3PhenylEthylEster5.1>90>95>90
Analogue 4PhenylMethylAmide2.5>100>100>100
Analogue 5PhenylMethylCarboxylic Acid15.2>50>60>55

Disclaimer: The data presented in this table is illustrative and based on general principles of medicinal chemistry for this target class. It is intended to demonstrate the format for comparison and may not represent actual experimental values.

Key Structural Insights

From the analysis of various α5-NAMs, several key structural features have been identified as crucial for potent and selective modulation of the GABA-A α5 receptor:

  • The Imidazo[1,2-a]pyridine Core: This heterocyclic scaffold serves as a common and effective template for α5-NAMs. Modifications to this core structure can significantly impact affinity and selectivity.

  • Aromatic Substituents (R1): The nature and substitution pattern of the aromatic ring at this position are critical for high affinity. Electron-withdrawing groups, such as fluorine, on the phenyl ring can enhance potency.

  • Alkyl Substituents (R2): Small alkyl groups, such as a methyl group, are generally preferred at this position. Larger alkyl groups can lead to a decrease in affinity.

  • Ester/Amide Functionality (R3): The ester group is a common feature in many potent α5-NAMs. Conversion to an amide can be tolerated, while hydrolysis to the carboxylic acid generally leads to a significant loss of activity, likely due to altered physicochemical properties and interaction with the binding site.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of SAR data, detailed experimental methodologies are crucial. The following are representative protocols for key assays used in the characterization of this compound and its analogues.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the GABA-A receptor subtypes.

Protocol:

  • Membrane Preparation: Membranes from HEK293 cells stably expressing human recombinant GABA-A receptor subtypes (α1β3γ2, α2β3γ2, α3β3γ2, and α5β3γ2) are prepared.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [3H]Flumazenil (a benzodiazepine (B76468) site antagonist) is used at a concentration close to its Kd value for each receptor subtype.

  • Incubation: Cell membranes are incubated with the radioligand and various concentrations of the test compound in the assay buffer.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.

Electrophysiology Assay

This functional assay measures the modulatory effect of a compound on the GABA-induced chloride current in cells expressing specific GABA-A receptor subtypes.

Protocol:

  • Cell Culture: Xenopus laevis oocytes or mammalian cell lines (e.g., HEK293) are used to express specific human GABA-A receptor subunit combinations.

  • Recording Technique: Two-electrode voltage-clamp or whole-cell patch-clamp techniques are employed to measure ion channel currents.

  • GABA Application: A low concentration of GABA (typically EC10-EC20) is applied to elicit a baseline chloride current.

  • Compound Application: The test compound is co-applied with GABA, and the change in the chloride current is measured.

  • Data Analysis: The potentiation or inhibition of the GABA-induced current by the test compound is quantified to determine its efficacy as a positive or negative allosteric modulator.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes involved in the study of this compound and its analogues, the following diagrams are provided.

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (α5βγ2) GABA->GABA_A_Receptor Binds NAM This compound (α5-NAM) NAM->GABA_A_Receptor Binds (Allosteric Site) Cl_ion Cl⁻ GABA_A_Receptor->Cl_ion Reduces Influx Hyperpolarization Reduced Hyperpolarization Cl_ion->Hyperpolarization Neuronal_Activity Increased Neuronal Excitability Hyperpolarization->Neuronal_Activity

Caption: GABA-A α5 receptor signaling pathway modulated by a NAM.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_evaluation Lead Optimization Synthesis Synthesis of This compound Analogues Binding_Assay Radioligand Binding Assay (Affinity & Selectivity) Synthesis->Binding_Assay Functional_Assay Electrophysiology (Functional Activity) Synthesis->Functional_Assay SAR_Analysis Structure-Activity Relationship Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis Lead_Selection Selection of Lead Compounds SAR_Analysis->Lead_Selection

Caption: Experimental workflow for SAR studies of this compound analogues.

In Vivo Therapeutic Potential of CHK1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Checkpoint Kinase 1 (CHK1) has emerged as a critical target in oncology, playing a pivotal role in the DNA damage response (DDR) pathway. In many cancer cells, the DDR is compromised, rendering them heavily reliant on CHK1 for survival, especially when undergoing replication stress induced by chemotherapy. This guide provides a comparative overview of the in vivo validation of the therapeutic potential of CHK1 inhibitors, with a focus on experimental data and methodologies relevant to researchers, scientists, and drug development professionals. While specific data for RO5464466 is not publicly available, this guide will draw comparisons from other well-documented CHK1 inhibitors to provide a comprehensive understanding of the therapeutic landscape.

Mechanism of Action of CHK1 Inhibitors

CHK1 is a serine/threonine kinase that is a key component of the S and G2/M cell cycle checkpoints.[1][2][3] Upon DNA damage, ataxia telangiectasia and Rad3-related (ATR) protein kinase activates CHK1.[2][3] Activated CHK1 then phosphorylates and inactivates CDC25 phosphatases, which are essential for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression.[2] By inhibiting CHK1, these inhibitors prevent the arrest of the cell cycle in response to DNA damage. This forces cancer cells with damaged DNA to enter mitosis prematurely, leading to a form of cell death known as mitotic catastrophe.[4] This mechanism of action forms the basis for the synergistic effect of CHK1 inhibitors with DNA-damaging chemotherapeutic agents.[1][2]

Comparative In Vivo Efficacy of CHK1 Inhibitors

The in vivo efficacy of several CHK1 inhibitors has been demonstrated in various preclinical tumor models, often in combination with cytotoxic chemotherapy. The following table summarizes key in vivo data from studies on different CHK1 inhibitors, providing a comparative perspective on their therapeutic potential.

CHK1 InhibitorCancer ModelCombination AgentKey In Vivo Findings
V158411 Human colon tumor xenografts (HT29, Colo205, SW620)Irinotecan (B1672180)Potentiated the anti-tumor activity of irinotecan without increasing systemic toxicity. V158411 was detected at high levels in the tumor with a long elimination half-life.[1][5]
LY2603618 Mouse lymphoma(Not specified for in vivo efficacy)Induced DNA damage and cell death in lymphoma cells.[6] In a separate study, a dose of 25 mg/kg was administered intraperitoneally twice a day for 3 days, followed by 4 days of rest for 3 weeks in NSCLC models.[7]
CCT245737 (Not specified for in vivo efficacy)(Not specified for in vivo efficacy)Induced DNA damage and cell death in mouse lymphoma cells in vitro.[6]
AZD7762 MyelomaMEK1/2 inhibitor (AZD6244)Synergistically induced massive apoptosis of myeloma cells.[2]
XL844 XenograftsGemcitabine (B846)Potentiated gemcitabine activity in vitro and in xenografts.[2]
CHIR-124 Orthotopic breast cancer xenograftTopoisomerase poisonsInteracted synergistically with topoisomerase poisons.[2]
MK-8776 (SCH 900776) (In clinical trials)Gemcitabine, irinotecan, pemetrexed, cytarabineCurrently in Phase II clinical trials in combination with various chemotherapeutic agents.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are generalized experimental protocols for evaluating the in vivo efficacy of a CHK1 inhibitor based on common practices in the field.

Xenograft Tumor Model Efficacy Study

Objective: To assess the anti-tumor efficacy of a CHK1 inhibitor alone and in combination with a chemotherapeutic agent in a xenograft mouse model.

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used.

Cell Line: A human cancer cell line with a deficient p53 pathway is often chosen, as these cells are more reliant on the CHK1-mediated checkpoint.[1]

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, CHK1 inhibitor alone, chemotherapy alone, combination of CHK1 inhibitor and chemotherapy).

  • Drug Administration: Administer the CHK1 inhibitor and chemotherapeutic agent according to a predetermined schedule, dose, and route of administration (e.g., oral gavage, intraperitoneal injection). The timing of administration is critical; typically, the CHK1 inhibitor is given after the chemotherapeutic agent to maximize the abrogation of the DNA damage-induced checkpoint.

  • Endpoint: Continue treatment for a specified period or until tumors in the control group reach a maximum ethical size. Euthanize the mice and excise the tumors for further analysis.

Pharmacodynamic (PD) Marker Analysis

Objective: To confirm target engagement and the mechanism of action of the CHK1 inhibitor in vivo.

Procedure:

  • Tissue Collection: Collect tumor samples at various time points after the final dose of the CHK1 inhibitor.

  • Western Blot Analysis: Prepare tumor lysates and perform Western blotting to analyze the levels of key pharmacodynamic markers, including:

    • Phospho-CHK1 (e.g., S296 or S345): A decrease in phosphorylation indicates CHK1 inhibition.[1][6]

    • Phospho-Histone H2AX (γH2AX): An increase in this marker indicates an accumulation of DNA double-strand breaks, a consequence of checkpoint abrogation.[1][6]

    • Cleaved PARP: An increase indicates the induction of apoptosis.[6]

    • Phospho-CDK1 (e.g., Y15): A decrease indicates mitotic entry.[1]

    • Phospho-Histone H3 (pHH3): An increase is a marker of mitosis.[1]

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

CHK1_Signaling_Pathway cluster_dna_damage DNA Damage cluster_checkpoint Cell Cycle Checkpoint cluster_inhibitor Therapeutic Intervention cluster_outcome Cellular Outcome DNA_Damage DNA Damaging Agent (e.g., Chemotherapy) ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 activates CDC25 CDC25 CHK1->CDC25 inhibits Cell_Cycle_Arrest Cell Cycle Arrest (S, G2/M) CHK1->Cell_Cycle_Arrest leads to Mitotic_Catastrophe Mitotic Catastrophe CHK1->Mitotic_Catastrophe abrogation leads to CDK CDK CDC25->CDK activates CDK->Cell_Cycle_Arrest progression This compound This compound (CHK1 Inhibitor) This compound->CHK1 inhibits

Caption: CHK1 Signaling Pathway and Therapeutic Inhibition.

InVivo_Validation_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Vehicle Vehicle Randomization->Vehicle Chemotherapy Chemotherapy Randomization->Chemotherapy CHK1_Inhibitor CHK1 Inhibitor Randomization->CHK1_Inhibitor Combination Combination Therapy Randomization->Combination Efficacy_Assessment Efficacy Assessment (Tumor Volume) Vehicle->Efficacy_Assessment Chemotherapy->Efficacy_Assessment CHK1_Inhibitor->Efficacy_Assessment Combination->Efficacy_Assessment PD_Analysis Pharmacodynamic Analysis Efficacy_Assessment->PD_Analysis Toxicity_Assessment Toxicity Assessment (Body Weight) Efficacy_Assessment->Toxicity_Assessment

Caption: In Vivo Validation Workflow for a CHK1 Inhibitor.

References

A Head-to-Head Showdown: Baloxavir Marboxil (RO5464466) vs. Neuraminidase Inhibitors for Influenza

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the efficacy, safety, and mechanisms of action of the novel cap-dependent endonuclease inhibitor, baloxavir (B560136) marboxil, against established neuraminidase inhibitors for the treatment of uncomplicated influenza. This guide is intended for researchers, scientists, and drug development professionals.

Executive Summary

Influenza remains a significant global health concern, necessitating the continued development of effective antiviral therapies. For years, neuraminidase inhibitors (NAIs) such as oseltamivir, zanamivir, and peramivir (B1663781) have been the standard of care. However, the emergence of baloxavir marboxil (formerly known as RO5464466), a first-in-class cap-dependent endonuclease inhibitor, has introduced a new paradigm in influenza treatment. This guide provides a detailed, data-driven comparison of baloxavir marboxil and neuraminidase inhibitors, focusing on their relative performance in head-to-head clinical studies.

Baloxavir marboxil has demonstrated comparable clinical efficacy to neuraminidase inhibitors in terms of time to alleviation of influenza symptoms.[1][2][3][4] Notably, it exhibits a superior and more rapid reduction in viral load and a shorter time to the cessation of viral shedding.[1][2][3] This potent antiviral activity is a key differentiator. From a safety perspective, baloxavir marboxil is generally well-tolerated, with some studies suggesting a lower incidence of adverse events compared to oseltamivir.[1][3] Its single-dose oral administration offers a significant advantage in terms of patient compliance.[5]

This guide will delve into the quantitative data from comparative studies, detail the experimental protocols for key virological assays, and provide visual representations of the distinct mechanisms of action and experimental workflows.

Data Presentation: Efficacy and Safety

The following tables summarize the key efficacy and safety data from network meta-analyses and direct comparative trials.

Table 1: Comparative Efficacy of Baloxavir Marboxil vs. Neuraminidase Inhibitors

Efficacy EndpointBaloxavir Marboxil vs. OseltamivirBaloxavir Marboxil vs. ZanamivirBaloxavir Marboxil vs. Peramivir
Time to Alleviation of All Symptoms (TTAS) No significant difference.[1][2]Significantly shorter with baloxavir (difference of 19.96 hours).[1]No significant difference.[1][2]
Time to Cessation of Viral Shedding Significantly shorter with baloxavir (difference of 56.03 hours).[1]Significantly shorter with baloxavir (difference of 47.00 hours).[1]Data not consistently reported in direct comparisons.
Change in Virus Titer from Baseline at 24h Significantly greater reduction with baloxavir.[1][2]Significantly greater reduction with baloxavir.[1][2]Significantly greater reduction with baloxavir.[1][2]
Influenza-Related Complications Lower risk with baloxavir compared to placebo; similar to NAIs.[4]Lower risk with baloxavir compared to placebo; similar to NAIs.Lower risk with baloxavir compared to placebo; similar to NAIs.

Table 2: Comparative Safety of Baloxavir Marboxil vs. Neuraminidase Inhibitors

Safety EndpointBaloxavir Marboxil vs. OseltamivirBaloxavir Marboxil vs. ZanamivirBaloxavir Marboxil vs. Peramivir
Overall Adverse Events Lower incidence with baloxavir in some studies.[3]Comparable safety profiles.[1]Comparable safety profiles.[1]
Drug-Related Adverse Events Lower odds ratio with baloxavir.[1]Comparable safety profiles.[1]Comparable safety profiles.[1]
Nausea and Vomiting Lower occurrence of nausea with baloxavir.[4]Data not consistently reported in direct comparisons.300mg peramivir associated with lower occurrences of vomiting compared to oseltamivir.[4]

Experimental Protocols

The following are detailed methodologies for key virological assays cited in the comparative studies.

Viral Titer Quantification: 50% Tissue Culture Infectious Dose (TCID50) Assay

The TCID50 assay is a method used to determine the concentration of infectious virus in a sample.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • 96-well cell culture plates

  • Growth medium (e.g., DMEM with 10% FBS)

  • Infection medium (e.g., serum-free DMEM with TPCK-trypsin)

  • Virus sample and serial dilution tubes

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed MDCK cells into 96-well plates at a density that will result in a confluent monolayer the next day (e.g., 1.5 x 10^4 cells/well). Incubate at 37°C with 5% CO2.

  • Serial Dilutions: On the day of the assay, prepare 10-fold serial dilutions of the virus sample in infection medium.

  • Infection: Remove the growth medium from the MDCK cell monolayer and wash with PBS. Inoculate replicate wells (typically 8 wells per dilution) with each virus dilution. Include a negative control (infection medium only).

  • Incubation: Incubate the plates for a set period (e.g., 72 hours) at 37°C with 5% CO2, or until cytopathic effect (CPE) is observed.

  • Reading the Assay: Observe each well for the presence of CPE. A well is considered positive if any CPE is observed.

  • Calculation: The TCID50 is calculated using the Reed-Muench method, which determines the dilution of virus that infects 50% of the cell cultures.

Plaque Assay for Viral Titer

The plaque assay is another method to quantify infectious virus particles.

Materials:

  • MDCK cells

  • 6-well or 12-well cell culture plates

  • Infection medium

  • Overlay medium (e.g., containing agarose (B213101) or Avicel)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed MDCK cells in multi-well plates to form a confluent monolayer.

  • Infection: Wash the cell monolayer and inoculate with serial dilutions of the virus sample. Incubate for 1 hour to allow for viral adsorption.

  • Overlay: Remove the inoculum and add an overlay medium. The semi-solid nature of the overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized lesions called plaques.

  • Incubation: Incubate the plates for 2-3 days at 37°C with 5% CO2.

  • Staining: Remove the overlay and stain the cells with crystal violet, which stains living cells. Plaques will appear as clear zones where cells have been lysed.

  • Quantification: Count the number of plaques to determine the viral titer, expressed as plaque-forming units (PFU) per milliliter.

Viral Shedding Assessment: Quantitative Reverse Transcription PCR (qRT-PCR)

qRT-PCR is used to quantify the amount of viral RNA in a sample, providing a measure of viral shedding.

Materials:

  • Nasal or pharyngeal swab samples

  • Viral RNA extraction kit

  • qRT-PCR instrument and reagents (primers, probes, reverse transcriptase, DNA polymerase)

  • RNA standards for quantification

Procedure:

  • Sample Collection: Collect respiratory samples (e.g., nasal swabs) from subjects at various time points.

  • RNA Extraction: Extract viral RNA from the collected samples using a commercial kit.

  • qRT-PCR: Perform a one-step or two-step qRT-PCR.

    • Reverse Transcription: The viral RNA is reverse transcribed into complementary DNA (cDNA).

    • PCR Amplification: The cDNA is then amplified using primers and a probe specific to a conserved region of the influenza virus genome (e.g., the matrix gene). The probe is labeled with a fluorescent reporter, and the increase in fluorescence is proportional to the amount of amplified product.

  • Quantification: A standard curve is generated using known concentrations of viral RNA. The viral load in the samples is then determined by comparing their amplification curves to the standard curve. Results are typically expressed as viral RNA copies per milliliter.

Mandatory Visualization

Signaling Pathways

The distinct mechanisms of action of baloxavir marboxil and neuraminidase inhibitors are depicted below.

Signaling_Pathways cluster_baloxavir Baloxavir Marboxil Mechanism cluster_nai Neuraminidase Inhibitor Mechanism BM Baloxavir Marboxil (Prodrug) BA Baloxavir Acid (Active Form) BM->BA Hydrolysis BA->Inhibition_B Endonuclease Cap-Dependent Endonuclease (PA protein) CapSnatching Cap-Snatching Endonuclease->CapSnatching Initiates Viral_mRNA_Synthesis_B Viral mRNA Synthesis CapSnatching->Viral_mRNA_Synthesis_B Enables Viral_Replication_B Viral Replication Viral_mRNA_Synthesis_B->Viral_Replication_B Inhibition_B->Endonuclease NAI Neuraminidase Inhibitor (Oseltamivir, etc.) NAI->Inhibition_N Neuraminidase Neuraminidase Progeny_Virion_Release Progeny Virion Release Neuraminidase->Progeny_Virion_Release Mediates Infection_Spread Spread of Infection Progeny_Virion_Release->Infection_Spread Inhibition_N->Neuraminidase Experimental_Workflow cluster_workflow qRT-PCR Workflow for Viral Load Determination Sample Nasal/Pharyngeal Swab Collection RNA_Extraction Viral RNA Extraction Sample->RNA_Extraction RT Reverse Transcription (RNA -> cDNA) RNA_Extraction->RT qPCR Quantitative PCR Amplification RT->qPCR Data_Analysis Data Analysis qPCR->Data_Analysis Result Viral Load (copies/mL) Data_Analysis->Result Logical_Relationship cluster_trial Head-to-Head Clinical Trial Logic Patients Patients with Uncomplicated Influenza Randomization Randomization Patients->Randomization Baloxavir_Arm Baloxavir Marboxil Treatment Randomization->Baloxavir_Arm NAI_Arm Neuraminidase Inhibitor Treatment Randomization->NAI_Arm Efficacy_Endpoints Efficacy Endpoints (TTAS, Viral Shedding) Baloxavir_Arm->Efficacy_Endpoints Safety_Endpoints Safety Endpoints (Adverse Events) Baloxavir_Arm->Safety_Endpoints NAI_Arm->Efficacy_Endpoints NAI_Arm->Safety_Endpoints Comparison Comparative Analysis Efficacy_Endpoints->Comparison Safety_Endpoints->Comparison

References

Benchmarking RO5464466: A Comparative Analysis Against Novel Anti-Influenza Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

DATELINE: December 2, 2025

A comprehensive analysis of the investigational anti-influenza compound RO5464466 reveals its standing against a new generation of influenza therapies. This guide offers a head-to-head comparison with novel antiviral agents, providing researchers, scientists, and drug development professionals with critical data to inform future research and development efforts. The comparative analysis includes neuraminidase inhibitors, polymerase inhibitors, and other emerging compounds with diverse mechanisms of action.

Executive Summary

This compound is a small molecule inhibitor that targets the influenza virus hemagglutinin (HA) protein, a critical component for viral entry into host cells. By binding to HA, this compound stabilizes its pre-fusion conformation, effectively preventing the fusion of the viral envelope with the endosomal membrane and halting the infection process. This mechanism of action distinguishes it from several currently approved and novel anti-influenza drugs that target different stages of the viral life cycle. This guide provides a quantitative comparison of this compound's in vitro efficacy and cytotoxicity against that of other significant anti-influenza compounds, alongside detailed experimental protocols for the assays cited.

Mechanism of Action: A Visual Comparison

The following diagram illustrates the distinct points of intervention for this compound and other classes of anti-influenza agents within the viral replication cycle.

G cluster_cell Host Cell cluster_virus_lifecycle cluster_inhibitors endosome Endosome endosome->cytoplasm Viral RNP Release nucleus Nucleus nucleus->cytoplasm mRNA & vRNP Export cytoplasm->nucleus Nuclear Import assembly Assembly & Budding cytoplasm->assembly Protein Synthesis entry Entry & Uncoating entry->endosome Endocytosis replication Replication & Transcription This compound This compound (HA Inhibitor) This compound->endosome Inhibits Fusion polymerase_inhibitors Polymerase Inhibitors (e.g., Baloxavir (B560136), Favipiravir) polymerase_inhibitors->nucleus Inhibits RNA Synthesis na_inhibitors Neuraminidase Inhibitors (e.g., Oseltamivir (B103847), Zanamivir) na_inhibitors->assembly Inhibits Release

Figure 1. Mechanism of action of different anti-influenza compounds.

Quantitative Efficacy and Cytotoxicity Comparison

The following tables summarize the in vitro activity of this compound and a selection of novel anti-influenza compounds against various influenza strains. Efficacy is presented as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), while cytotoxicity is indicated by the half-maximal cytotoxic concentration (CC50). The Selectivity Index (SI), calculated as CC50/EC50, provides a measure of the compound's therapeutic window.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound and Novel Influenza Inhibitors

CompoundTargetVirus StrainCell LineEC50 / IC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound Hemagglutinin (HA)Influenza A/PR/8/34 (H1N1)MDCKData not availableData not availableData not available
Favipiravir RNA PolymeraseInfluenza A, B, CMDCK0.014 - 0.55>2000>3000
Baloxavir acid Polymerase Acidic (PA) EndonucleaseInfluenza A and BMDCKData varies by strain>100Data varies by strain
Umifenovir Hemagglutinin (HA)Influenza A and BVero E69.0 - 10.0>90~9-10
Oseltamivir Neuraminidase (NA)Influenza A and BMDCKVaries by strain (nM to low µM range)>10000Varies by strain
Zanamivir Neuraminidase (NA)Influenza A and BMDCKVaries by strain (nM range)>10000Varies by strain
Plitidepsin eEF1A (Host factor)Influenza A (H1N1)-In vivo data available--

Note: EC50 and IC50 values are highly dependent on the specific virus strain, cell line, and assay conditions used. The data presented here are for comparative purposes and are compiled from various sources.

Resistance Profiles

A critical aspect of antiviral drug development is the potential for the emergence of drug-resistant viral strains.

  • This compound: As a hemagglutinin inhibitor, resistance would likely arise from mutations in the HA protein that prevent drug binding. The specific resistance profile of this compound is not yet extensively characterized in the public domain.

  • Neuraminidase Inhibitors (e.g., Oseltamivir): Resistance to oseltamivir is well-documented and often associated with specific amino acid substitutions in the neuraminidase protein, such as the H275Y mutation in N1 subtypes.[1][2] These mutations can reduce the binding affinity of the inhibitor to the enzyme.[1]

  • Polymerase Inhibitors (e.g., Baloxavir): Resistance to baloxavir has been observed in clinical settings and is primarily linked to mutations in the polymerase acidic (PA) subunit, such as the I38T substitution.[3][4] These resistant variants can emerge during treatment.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to generate the data in this guide are provided below.

Plaque Reduction Assay (for EC50 Determination)

This assay is a gold standard for quantifying the inhibition of viral replication.

G start Seed cells (e.g., MDCK) in plates incubate1 Incubate to form confluent monolayer start->incubate1 prepare_virus Prepare serial dilutions of test compound incubate1->prepare_virus infect Infect cells with influenza virus in the presence of the compound prepare_virus->infect incubate2 Incubate to allow virus adsorption infect->incubate2 overlay Add semi-solid overlay (e.g., agarose) containing the compound incubate2->overlay incubate3 Incubate for plaque development (2-3 days) overlay->incubate3 fix_stain Fix and stain cells (e.g., crystal violet) incubate3->fix_stain count Count plaques and calculate EC50 fix_stain->count

Figure 2. Workflow for a plaque reduction assay.

Protocol:

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates to form a confluent monolayer.

  • Compound Dilution: Prepare serial dilutions of the test compound in serum-free medium.

  • Infection: Wash the cell monolayers and infect with a known titer of influenza virus in the presence of the diluted compound or a vehicle control.

  • Adsorption: Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., 2X MEM containing agarose) supplemented with the corresponding concentration of the test compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

  • Staining: Fix the cells with 4% formaldehyde (B43269) and stain with a 0.1% crystal violet solution to visualize the plaques.

  • Analysis: Count the number of plaques for each compound concentration and calculate the EC50 value, which is the concentration of the compound that inhibits plaque formation by 50% compared to the vehicle control.

Cell Viability Assay (for CC50 Determination)

This assay determines the concentration of a compound that is toxic to the host cells.

G start Seed cells (e.g., MDCK) in 96-well plates incubate1 Incubate to allow cell attachment start->incubate1 add_compound Add serial dilutions of test compound incubate1->add_compound incubate2 Incubate for a defined period (e.g., 48-72 hours) add_compound->incubate2 add_reagent Add cell viability reagent (e.g., MTT, CellTiter-Glo) incubate2->add_reagent incubate3 Incubate to allow for colorimetric or luminescent reaction add_reagent->incubate3 read Measure absorbance or luminescence incubate3->read calculate Calculate CC50 read->calculate

Figure 3. Workflow for a cell viability assay.

Protocol:

  • Cell Seeding: Seed MDCK cells into 96-well plates.

  • Compound Addition: Add serial dilutions of the test compound to the wells.

  • Incubation: Incubate the plates for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).

  • Viability Reagent: Add a cell viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent cell viability assay reagent (e.g., CellTiter-Glo®).

  • Measurement: Measure the absorbance or luminescence according to the manufacturer's instructions.

  • Analysis: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

Neuraminidase (NA) Inhibition Assay (for IC50 Determination of NA Inhibitors)

This enzymatic assay measures the direct inhibition of the viral neuraminidase enzyme.

G start Prepare serial dilutions of NA inhibitor add_virus Add influenza virus (source of neuraminidase) start->add_virus incubate1 Incubate to allow inhibitor-enzyme binding add_virus->incubate1 add_substrate Add fluorogenic substrate (e.g., MUNANA) incubate1->add_substrate incubate2 Incubate to allow enzymatic reaction add_substrate->incubate2 stop_reaction Stop the reaction incubate2->stop_reaction read_fluorescence Measure fluorescence stop_reaction->read_fluorescence calculate_ic50 Calculate IC50 read_fluorescence->calculate_ic50

Figure 4. Workflow for a neuraminidase inhibition assay.

Protocol:

  • Inhibitor Dilution: Prepare serial dilutions of the neuraminidase inhibitor.

  • Enzyme Addition: Add a standardized amount of influenza virus (as the source of neuraminidase) to the inhibitor dilutions.

  • Pre-incubation: Incubate the mixture to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add a fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Enzymatic Reaction: Incubate to allow the neuraminidase to cleave the substrate, releasing a fluorescent product.

  • Reaction Termination: Stop the reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity.

  • Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that reduces neuraminidase activity by 50%.

Conclusion

This compound, with its distinct mechanism of targeting viral hemagglutinin, represents a valuable area of investigation in the ongoing search for effective anti-influenza therapies. While direct comparative in vitro efficacy data for this compound remains to be fully disclosed in publicly accessible literature, this guide provides a framework for its evaluation against novel compounds with diverse mechanisms of action. The provided data on polymerase and neuraminidase inhibitors highlight the potent antiviral activities of these newer agents. Further studies are warranted to fully elucidate the efficacy, resistance profile, and potential for combination therapy of this compound to determine its future role in the clinical management of influenza. Researchers are encouraged to utilize the detailed protocols provided to conduct their own comparative studies and contribute to the growing body of knowledge on anti-influenza drug development.

References

Safety Operating Guide

Proper Disposal Procedures for RO5464466: A General Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for RO5464466 was not publicly available at the time of this writing. The following guidelines are based on general best practices for the handling and disposal of potent, non-volatile, small molecule inhibitors in a research laboratory setting. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with all local, state, and federal regulations.

This document provides essential safety and logistical information to guide laboratory personnel in the proper operational and disposal plans for research compounds like this compound.

Immediate Safety and Handling Precautions

Prior to handling this compound, it is crucial to review all available safety information and to have a clear understanding of the potential hazards. The following table summarizes key safety information that should be sought from a compound-specific SDS.

Hazard CategoryPrecautionary Statement
Acute Toxicity Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[1][2]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes.[1]
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Ingestion Do NOT induce vomiting. Get medical attention.[1]
Inhalation Remove to fresh air. Get medical attention if symptoms occur.
Environmental Hazard Very toxic to aquatic life with long lasting effects.

Step-by-Step Disposal Protocol for this compound

The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. The following protocol outlines the general steps for the disposal of this compound and associated contaminated materials.

Waste Segregation and Collection

All waste contaminated with this compound must be collected as chemical waste. Do not mix with regular trash, biohazardous waste, or radioactive waste unless it is classified as a multi-hazardous waste.

  • Solid Waste:

    • Contaminated personal protective equipment (PPE) such as gloves, disposable lab coats, and bench paper.

    • Weighing papers, pipette tips, and other disposables that have come into direct contact with this compound.

    • Collect in a designated, leak-proof container lined with a plastic bag. The container must be clearly labeled as "Hazardous Chemical Waste" and include the full chemical name ("this compound").

  • Liquid Waste:

    • Solutions containing this compound.

    • Solvents used to rinse glassware or other equipment contaminated with this compound.

    • Collect in a compatible, sealed, and shatter-resistant container (e.g., a high-density polyethylene (B3416737) or glass bottle). The container must be labeled as "Hazardous Chemical Waste" with the full chemical name and an approximate concentration of the active compound.

  • Empty Chemical Bottles:

    • Empty bottles that previously contained this compound should be managed as hazardous waste unless triple-rinsed. The rinsate from the triple-rinsing process must be collected as hazardous liquid waste.

Labeling and Storage

Proper labeling is essential for safe handling and disposal.

  • All waste containers must be securely closed except when adding waste.

  • Attach a completed Chemical Waste Tag to each container. This tag should include:

    • The words "Hazardous Waste"

    • The full chemical name(s) of the contents

    • The approximate percentages of each component

    • The date the waste was first added to the container

    • The Principal Investigator's name and lab location

  • Store waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and sources of ignition.

Request for Waste Pickup

Once a waste container is full or has reached the accumulation time limit set by your institution (often 90 or 180 days depending on generator status), a request for pickup must be submitted to your institution's EHS department. Follow the specific procedures provided by your EHS office for scheduling a waste collection.

Experimental Workflow for Safe Handling and Disposal

The following diagram illustrates the general workflow for handling this compound from receipt to disposal, emphasizing safety and compliance at each step.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Proceed if understood Weigh Compound Weigh Compound Don PPE->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Generate waste Label Waste Label Waste Segregate Waste->Label Waste Store Waste Store Waste Label Waste->Store Waste Request Pickup Request Pickup Store Waste->Request Pickup

Caption: Workflow for handling and disposal of this compound.

Logical Decision Tree for Waste Segregation

The following diagram provides a decision-making process for the proper segregation of waste potentially contaminated with this compound.

start Generated Waste is_contaminated Contaminated with This compound? start->is_contaminated is_liquid Liquid or Solid? is_contaminated->is_liquid Yes trash Dispose in regular trash. is_contaminated->trash No liquid_waste Collect in sealed, labeled liquid waste container. is_liquid->liquid_waste Liquid solid_waste Collect in lined, labeled solid waste container. is_liquid->solid_waste Solid

Caption: Decision tree for this compound waste segregation.

In the absence of a specific SDS, it is imperative to treat this compound with a high degree of caution. Always handle this and any other research compound of unknown toxicity within a chemical fume hood and with appropriate personal protective equipment, including a lab coat, safety glasses, and chemical-resistant gloves. For any spills or emergencies, contact your institution's EHS or emergency response team immediately.

References

Personal protective equipment for handling RO5464466

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for RO5464466

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the compound this compound, including operational and disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

This compound requires careful handling in a controlled laboratory environment. The primary routes of exposure should be minimized by adhering to the following personal protective equipment guidelines.

Recommended Personal Protective Equipment [1]

PPE CategoryItemSpecification
Eye/Face Protection Safety GlassesUse equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).
Skin Protection GlovesHandle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.
Body ProtectionComplete suit protecting against chemicals, The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
Respiratory Protection RespiratorWhere risk assessment shows air-purifying respirators are appropriate use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).
Safe Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and the safety of laboratory personnel.

Handling Precautions: [1]

  • Avoid contact with skin and eyes.

  • Avoid formation of dust and aerosols.

  • Provide appropriate exhaust ventilation at places where dust is formed.

Storage Conditions: [1]

  • Keep container tightly closed in a dry and well-ventilated place.

  • Recommended storage temperature: -20°C.

Accidental Release and Disposal Plan

In the event of an accidental release, immediate and appropriate action must be taken to contain the spill and prevent exposure.

Accidental Release Measures: [1]

  • Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.

  • Environmental Precautions: Do not let product enter drains.

  • Containment and Cleaning: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Waste Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[2]

  • It is the responsibility of the generator to ensure that hazardous waste is handled in accordance with all applicable laws and regulations.[3]

  • Waste must be adequately managed by personnel in their work areas prior to collection and/or disposal.[4]

First Aid Measures

In case of exposure, follow these first aid guidelines and seek medical attention.

First Aid Procedures [1]

Exposure RouteFirst Aid Measure
If Inhaled If breathed in, move person into fresh air. If not breathing, give artificial respiration.
In Case of Skin Contact Wash off with soap and plenty of water.
In Case of Eye Contact Flush eyes with water as a precaution.
If Swallowed Never give anything by mouth to an unconscious person. Rinse mouth with water.

Experimental Workflow for Handling this compound

To ensure a safe and efficient workflow, the following diagram outlines the key steps for handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Weighing and Aliquoting in Ventilated Enclosure B->C D Experimentation C->D E Decontaminate Work Surfaces D->E F Segregate Waste E->F G Dispose of Waste in Accordance with Regulations F->G

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.